molecular formula C13H26O3 B1196853 13-Hydroxytridecanoic acid CAS No. 7735-38-8

13-Hydroxytridecanoic acid

Cat. No.: B1196853
CAS No.: 7735-38-8
M. Wt: 230.34 g/mol
InChI Key: DWXOPJCPYKBNEC-UHFFFAOYSA-N
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Description

13-hydroxytridecanoic acid is an omega-hydroxy-long-chain fatty acid that is tridecanoic acid in which one of the hydrogens of the terminal methyl group is replaced by a hydroxy group. It is a straight-chain saturated fatty acid and an omega-hydroxy-long-chain fatty acid. It derives from a tridecanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-hydroxytridecanoic acid
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InChI

InChI=1S/C13H26O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h14H,1-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXOPJCPYKBNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228073
Record name 13-Hydroxytridecanoic acid
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Molecular Weight

230.34 g/mol
Source PubChem
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CAS No.

7735-38-8
Record name 13-Hydroxytridecanoic acid
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Record name 13-Hydroxytridecanoic acid
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Record name NSC159295
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Record name 13-Hydroxytridecanoic acid
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Foundational & Exploratory

The Biosynthesis of 13-Hydroxytridecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 13-hydroxytridecanoic acid, a hydroxylated odd-chain fatty acid. While direct research on this specific molecule is limited, this document synthesizes current knowledge on fatty acid metabolism, particularly ω-hydroxylation, to present a putative pathway. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data from analogous reactions, and visual diagrams of the core biochemical processes. The elucidated pathway centers on the cytochrome P450-mediated hydroxylation of tridecanoic acid. This document aims to serve as a foundational resource to stimulate further investigation into the biosynthesis and potential physiological roles of this compound.

Introduction

Hydroxy fatty acids are a diverse class of lipid molecules that play crucial roles in various biological processes, including inflammation, ion channel regulation, and cellular signaling. While the metabolism of even-chain and unsaturated hydroxy fatty acids has been extensively studied, odd-chain hydroxy fatty acids such as this compound remain less characterized. Tridecanoic acid (C13:0), the precursor to this compound, is a saturated odd-chain fatty acid primarily derived from microbial sources in the gut.[1] Its metabolism is distinct from that of even-chain fatty acids. This guide outlines the probable biosynthetic route to this compound, focusing on the enzymatic machinery and regulatory aspects.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur via the ω-hydroxylation of its precursor, tridecanoic acid. This reaction involves the introduction of a hydroxyl group at the terminal (ω) carbon atom of the fatty acid chain. This process is primarily catalyzed by a class of enzymes known as cytochrome P450 monooxygenases.

Key Enzymes and Reactions

The central enzymatic step is the conversion of tridecanoic acid to this compound. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP4 family, which are known for their fatty acid ω-hydroxylase activity.[2][3] In humans, the most likely candidates for this reaction are members of the CYP4A and CYP4F subfamilies, such as CYP4A11 and CYP4F2.[4] These enzymes are monooxygenases that utilize molecular oxygen and electrons from NADPH, transferred via a cytochrome P450 reductase, to hydroxylate their substrates.[2][5]

The overall reaction can be summarized as follows:

Tridecanoic acid + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

dot

Biosynthesis_of_13_hydroxytridecanoic_acid cluster_precursor Precursor cluster_enzyme Enzymatic Conversion cluster_product Product Tridecanoic_acid Tridecanoic Acid (C13:0) CYP450 Cytochrome P450 (e.g., CYP4A11, CYP4F2) Tridecanoic_acid->CYP450 Substrate NADP NADP⁺ CYP450->NADP Byproduct H2O H₂O CYP450->H2O Byproduct 13_hydroxytridecanoic_acid This compound CYP450->13_hydroxytridecanoic_acid Product Release NADPH_reductase NADPH-P450 Reductase NADPH_reductase->CYP450 Electron Transfer NADPH NADPH NADPH->NADPH_reductase Electron Donor O2 O₂ O2->CYP450 Co-substrate PPAR_Signaling 13_HTA This compound PPAR PPARα/δ/γ 13_HTA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Regulates Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Assay cluster_analysis Analysis Cloning Clone CYP4A11/CYP4F2 cDNA into expression vector Transformation Transform E. coli Cloning->Transformation Culture Grow bacterial culture Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Lysis Cell Lysis and Membrane Isolation Induction->Lysis Solubilization Solubilize membrane proteins Lysis->Solubilization Purification Affinity and Ion-Exchange Chromatography Solubilization->Purification Characterization SDS-PAGE and CO-difference spectrum to confirm P450 Purification->Characterization Reaction Set up in vitro hydroxylation reaction Characterization->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop reaction and extract metabolites Incubation->Termination Derivatization Derivatize to volatile esters Termination->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantify product formation GCMS->Quantification

References

The Enigmatic Presence of 13-Hydroxytridecanoic Acid in Microbial Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxytridecanoic acid, a C13 hydroxylated fatty acid, has been identified as a component of the lipid profile of various microorganisms. Its presence, though not as ubiquitous as other fatty acids, is significant in the context of microbial physiology, secondary metabolite biosynthesis, and potential biotechnological applications. This technical guide provides an in-depth overview of the natural occurrence of this compound in microbial lipids, detailing quantitative data, experimental protocols for its analysis, and insights into its biosynthetic origins. This document is intended to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.

Quantitative Occurrence of this compound

The quantification of this compound in microbial lipids is crucial for understanding its physiological role and for potential biotechnological exploitation. The following table summarizes the available quantitative data on the occurrence of this fatty acid in various microbial species.

Microbial SpeciesLipid Fraction AnalyzedConcentration of this compoundAnalytical MethodReference
Bacillus amyloliquefaciens KX953161Lipopeptides4.304 ± 0.064 ng/mg of sample (as β-hydroxylated C13 fatty acid)Gas Chromatography-Flame Ionization Detector (GC-FID)[1]
Bacillus subtilisLipopeptidesDetected, not quantified in comparable units (as 3-OH-C13)Gas Chromatography-Mass Spectrometry (GC-MS)[2]
Bacillus mojavensisLipopeptidesDetected, not quantified in comparable units (as 3-OH-C13)Gas Chromatography-Mass Spectrometry (GC-MS)[2]
Cytophaga-Flexibacter groupTotal hydrolysatesDetected, not quantified in comparable units (as 3-hydroxy-13-methyl-tetradecanoic acid)Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Accurate detection and quantification of this compound from microbial sources require robust and validated experimental protocols. This section outlines a general workflow and specific methodologies cited in the literature for the extraction, derivatization, and analysis of this hydroxylated fatty acid.

Experimental Workflow

The overall process for analyzing this compound in microbial lipids can be visualized as a multi-step workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Microbial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Growth Extract Lipid Extraction Harvest->Extract Biomass Derivatize Derivatization (e.g., Methylation/Silylation) Extract->Derivatize Lipid Extract GCMS GC-MS Analysis Derivatize->GCMS Derivatized Sample Data Data Analysis & Quantification GCMS->Data Chromatogram & Spectra

A general workflow for the analysis of this compound.
Detailed Methodologies

1. Lipid Extraction

  • Objective: To isolate total lipids from microbial biomass.

  • Protocol (Based on Bligh and Dyer method):

    • Harvest microbial cells from a liquid culture by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

    • To the cell pellet, add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio).

    • Homogenize the mixture thoroughly to ensure cell lysis and lipid solubilization.

    • Add chloroform and water to the mixture to induce phase separation.

    • Centrifuge the mixture to separate the phases. The lower chloroform phase contains the lipids.

    • Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Saponification and Derivatization for GC-MS Analysis

  • Objective: To release fatty acids from complex lipids and convert them into volatile derivatives for GC-MS analysis.

  • Protocol for Silylation (as described for 3-hydroxy fatty acids):

    • The dried lipid extract is subjected to acid methanolysis to release the fatty acids as methyl esters.

    • The resulting fatty acid methyl esters are then dried.

    • For the derivatization of the hydroxyl group, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to the dried sample.

    • The reaction mixture is heated (e.g., at 80°C for 1 hour) to ensure complete derivatization.

    • The resulting trimethylsilyl (TMS)-derivatized 3-hydroxy fatty acid methyl esters are then ready for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate, identify, and quantify the derivatized this compound.

  • Typical GC-MS Parameters:

    • Gas Chromatograph: Agilent 5890 series II or similar.

    • Column: HP-5MS capillary column (or equivalent non-polar column), e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless or split injection.

    • Oven Temperature Program: An initial temperature of around 80-100°C held for a few minutes, followed by a temperature ramp (e.g., 3-15°C/min) to a final temperature of 280-300°C, held for several minutes.

    • Mass Spectrometer: Operated in electron impact (EI) ionization mode.

    • Scan Range: Typically m/z 50-550.

  • Identification: The identification of the TMS-derivatized this compound methyl ester is based on its retention time and the comparison of its mass spectrum with known standards or library data. A characteristic fragment ion for TMS-derivatized β-hydroxy fatty acids is often observed at m/z 175.[2] The M-15 fragment (loss of a methyl group) can be used to determine the carbon chain length.[2] For 3-OH-C13, this would correspond to an m/z of 301.[2]

Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to the general fatty acid synthesis (FAS) pathway in bacteria. The formation of the β-hydroxy intermediate is a fundamental step in the fatty acid elongation cycle.

General Fatty Acid Synthesis (FAS) and Formation of β-Hydroxyacyl-ACP

In bacteria, fatty acid synthesis is a cyclical process involving a series of enzymatic reactions. The β-hydroxyacyl-ACP intermediate is formed in the third step of each elongation cycle.

FAS_Pathway cluster_fas Fatty Acid Synthesis Elongation Cycle Acyl_ACP Acyl-ACP (Cn) Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) Acyl_ACP->Ketoacyl_ACP FabB/F (Condensation) Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP (Cn+2) Ketoacyl_ACP->Hydroxyacyl_ACP FabG (Reduction) Enoyl_ACP trans-2-Enoyl-ACP (Cn+2) Hydroxyacyl_ACP->Enoyl_ACP FabZ (Dehydration) Next_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Next_Acyl_ACP FabI (Reduction) Next_Acyl_ACP->Acyl_ACP Next Cycle

The formation of β-hydroxyacyl-ACP in the bacterial FAS pathway.
Proposed Pathway for this compound Formation in Bacillus

In Bacillus species, the β-hydroxy fatty acid moiety of lipopeptides like surfactin is often hydroxylated by specific enzymes. A likely pathway for the formation of this compound involves the action of a cytochrome P450 monooxygenase on a C13 fatty acid precursor.

Hydroxylation_Pathway cluster_hydroxylation Hydroxylation of Tridecanoic Acid Tridecanoyl_ACP Tridecanoyl-ACP (C13) Tridecanoic_Acid Tridecanoic Acid Tridecanoyl_ACP->Tridecanoic_Acid Thioesterase Hydroxytridecanoic_Acid This compound Tridecanoic_Acid->Hydroxytridecanoic_Acid β-Hydroxylation P450 Cytochrome P450 (e.g., YbdT in B. subtilis) P450->Hydroxytridecanoic_Acid

A proposed pathway for the formation of this compound.

Conclusion

The natural occurrence of this compound in microbial lipids, particularly in species of Bacillus and the Cytophaga-Flexibacter group, highlights the diversity of microbial fatty acid metabolism. While quantitative data is still limited, the established analytical protocols provide a clear path for further investigation into the distribution and abundance of this molecule. The biosynthesis is likely linked to the general fatty acid synthesis pathway, with specific hydroxylases, such as cytochrome P450 enzymes, playing a key role in its formation. Further research into the specific enzymes and regulatory mechanisms governing the production of this compound will be crucial for elucidating its physiological function and for harnessing its potential in various biotechnological and pharmaceutical applications.

References

Synthesis of 13-Hydroxytridecanoic Acid: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 13-hydroxytridecanoic acid, a long-chain omega-hydroxy fatty acid with potential applications in various research fields.

This technical document provides a comprehensive overview of the primary synthetic routes for obtaining this compound for research purposes. It details both a classical chemical synthesis approach and modern biocatalytic methods, offering researchers a choice based on their specific needs regarding scalability, purity, and environmental considerations. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to facilitate the practical implementation of these synthetic strategies.

Introduction

This compound is a C13 omega-hydroxy fatty acid. While not as commonly studied as other fatty acids, its unique structure, with a terminal hydroxyl group and a carboxylic acid function, makes it a valuable synthon for the preparation of various bioactive molecules and materials. Its applications can be found in the synthesis of surfactants, emulsifiers, lubricants, and specialized polyester resins[1]. Furthermore, hydroxy fatty acids are integral components of certain lipopeptide biosurfactants, which are of interest for their antimicrobial and surface-active properties. This guide aims to provide researchers with the necessary technical information to synthesize this compound in a laboratory setting.

Synthesis Methodologies

Two primary approaches for the synthesis of this compound are presented: chemical synthesis via hydrolysis of a bromo-precursor and biocatalytic synthesis using engineered microorganisms.

Chemical Synthesis: Hydrolysis of 13-Bromotridecanoic Acid

A straightforward and reliable method for the preparation of this compound is the nucleophilic substitution of 13-bromotridecanoic acid. This precursor is commercially available, making this route accessible for most research laboratories. The reaction involves the hydrolysis of the terminal bromide to a hydroxyl group, typically under basic conditions.

Materials:

  • 13-bromotridecanoic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 13-bromotridecanoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq). The concentration of the NaOH solution should be in the range of 1-2 M.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylate to the carboxylic acid and precipitate the product if it is not soluble in the acidic aqueous solution.

  • Extraction: Extract the acidified aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Biocatalytic Synthesis: Hydroxylation of Tridecanoic Acid

An alternative, "green" approach to the synthesis of this compound is through the use of biocatalysts. Engineered microorganisms, particularly those expressing cytochrome P450 monooxygenases, have been shown to be effective in the regioselective hydroxylation of fatty acids. These enzymatic reactions are typically performed in whole-cell systems, offering a more environmentally friendly process.

Materials:

  • Engineered Escherichia coli strain expressing a suitable cytochrome P450 monooxygenase (e.g., from the CYP153A family) and its reductase partner.

  • Tridecanoic acid (substrate)

  • Growth medium for E. coli (e.g., LB or a defined minimal medium)

  • Inducer for protein expression (e.g., IPTG)

  • Glucose or other carbon source

  • Buffer for biotransformation (e.g., potassium phosphate buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cultivation of Biocatalyst: Inoculate a starter culture of the engineered E. coli strain in a suitable growth medium and grow overnight. Use this to inoculate a larger volume of fresh medium and grow the cells to a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).

  • Induction of Enzyme Expression: Induce the expression of the cytochrome P450 enzyme and its reductase by adding an appropriate inducer (e.g., IPTG) to the culture. Continue the incubation for several hours at a reduced temperature (e.g., 18-25 °C) to ensure proper protein folding.

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a reaction buffer containing a carbon source (e.g., glucose) to provide reducing equivalents (NADPH) for the P450 enzyme.

  • Substrate Addition: Add tridecanoic acid (dissolved in a small amount of a water-miscible solvent like ethanol or DMSO to aid solubility) to the cell suspension to a final concentration typically in the low millimolar range to avoid substrate toxicity.

  • Reaction: Incubate the reaction mixture with shaking for 24-48 hours at a suitable temperature (e.g., 30 °C). Monitor the formation of the product by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis of samples taken at different time points.

  • Extraction and Purification: After the biotransformation, acidify the reaction mixture and extract the product with an organic solvent as described in the chemical synthesis protocol. The purification would follow similar chromatographic procedures.

Data Presentation

The following table summarizes the key quantitative data for the two presented synthesis methods. The data for the chemical synthesis is based on typical yields for similar reactions, while the biocatalytic data is an estimate based on published results for the hydroxylation of other long-chain fatty acids.

ParameterChemical Synthesis (Hydrolysis)Biocatalytic Synthesis (Whole-Cell)
Starting Material 13-Bromotridecanoic AcidTridecanoic Acid
Typical Yield 70-90%30-70% (titer dependent)
Purity (after chromatography) >98%>98%
Key Reagents NaOH/KOH, HClEngineered E. coli, growth media
Reaction Conditions Reflux in aqueous base25-37 °C in aqueous buffer
Environmental Impact Use of organic solvents and strong acids/basesGenerally lower environmental impact

Spectroscopic Data for this compound:

SpectroscopyExpected Data
¹H NMR (CDCl₃) δ ~3.64 (t, 2H, -CH₂-OH), ~2.35 (t, 2H, -CH₂-COOH), ~1.2-1.7 (m, broad, -(CH₂)₁₀-), ~1.7 (s, 1H, -OH)
¹³C NMR (CDCl₃) δ ~179 (-COOH), ~63 (-CH₂-OH), ~34 (-CH₂-COOH), ~25-33 (-(CH₂)₁₀-)
Mass Spectrometry (ESI-) m/z [M-H]⁻ ≈ 229.18
Infrared (IR) ~3400 cm⁻¹ (O-H stretch, broad), ~2920 & 2850 cm⁻¹ (C-H stretch), ~1710 cm⁻¹ (C=O stretch)

Mandatory Visualizations

The following diagrams illustrate the workflows for the chemical and biocatalytic synthesis of this compound.

Chemical_Synthesis_Workflow start Start: 13-Bromotridecanoic Acid hydrolysis Hydrolysis (NaOH, H₂O, Reflux) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Extraction (Diethyl Ether) acidification->extraction purification Purification (Column Chromatography) extraction->purification product Product: This compound purification->product

Caption: Chemical synthesis workflow for this compound.

Biocatalytic_Synthesis_Workflow start Start: Tridecanoic Acid biotransformation Whole-Cell Biotransformation start->biotransformation biocatalyst Engineered E. coli (P450 expression) biocatalyst->biotransformation extraction Extraction (Ethyl Acetate) biotransformation->extraction purification Purification (Column Chromatography) extraction->purification product Product: This compound purification->product

Caption: Biocatalytic synthesis workflow for this compound.

As no specific signaling pathway for this compound in a drug development context is well-established, the following diagram illustrates the logical relationship and comparison between the two primary synthesis strategies.

Synthesis_Strategy_Comparison cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis title Synthesis of this compound chem_start 13-Bromotridecanoic Acid chem_process Hydrolysis chem_start->chem_process chem_adv Advantages: - High Yield - Well-established chem_process->chem_adv chem_disadv Disadvantages: - Harsh Conditions - Use of Organic Solvents chem_process->chem_disadv product This compound chem_process->product bio_start Tridecanoic Acid bio_process Whole-Cell Hydroxylation bio_start->bio_process bio_adv Advantages: - 'Green' Chemistry - High Regioselectivity bio_process->bio_adv bio_disadv Disadvantages: - Lower Titers - Requires Genetic Engineering bio_process->bio_disadv bio_process->product

Caption: Comparison of chemical and biocatalytic synthesis strategies.

Conclusion

This guide provides two distinct and effective methodologies for the synthesis of this compound for research purposes. The choice between chemical and biocatalytic synthesis will depend on the specific requirements of the research project, including considerations of scale, cost, available expertise, and environmental impact. The detailed protocols and comparative data presented herein are intended to empower researchers to produce this valuable molecule for their investigations into areas such as novel surfactants, polymers, and bioactive lipopeptides.

References

An In-depth Technical Guide to 13-Hydroxytridecanoic Acid: Properties, Protocols, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxytridecanoic acid is a long-chain hydroxy fatty acid. While specific research on this particular molecule is limited, this guide provides a comprehensive overview of its known chemical and physical properties. In the absence of specific experimental data for this compound, this document further details established methodologies for the synthesis, purification, and analysis of similar long-chain hydroxy fatty acids. Additionally, it explores the general biological roles and signaling pathways associated with this class of molecules, offering a valuable contextual framework for future research and development.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₁₃H₂₆O₃NIST Chemistry WebBook
Molecular Weight 230.34 g/mol NIST Chemistry WebBook
CAS Number 7735-38-8NIST Chemistry WebBook
Melting Point 40-42 °CCommercial supplier data
Solubility Soluble in ethanol, ethers, and fatty esters; Insoluble in water.Commercial supplier data
Enthalpy of Formation (Solid) -979 ± 3 kJ/molNIST Chemistry WebBook

Spectroscopic Data (Predicted and General for ω-Hydroxy Fatty Acids)

Due to the lack of specific published spectra for this compound, this section outlines the expected spectral characteristics based on its chemical structure and data from analogous long-chain hydroxy fatty acids.

¹H NMR Spectroscopy (Predicted)
  • δ ~3.6 ppm (t, 2H): Triplet corresponding to the two protons on the carbon bearing the hydroxyl group (C-13).

  • δ ~2.3 ppm (t, 2H): Triplet for the two protons on the carbon alpha to the carboxyl group (C-2).

  • δ ~1.6 ppm (m, 4H): Multiplets for the protons on the carbons beta to the hydroxyl group (C-12) and the carboxyl group (C-3).

  • δ ~1.2-1.4 ppm (m, 16H): A broad multiplet representing the protons of the central methylene groups in the alkyl chain.

  • δ ~12.0 ppm (s, 1H): A broad singlet for the acidic proton of the carboxylic acid group (this peak may be absent in deuterated protic solvents).

¹³C NMR Spectroscopy (Predicted)
  • δ ~180 ppm: Carbonyl carbon of the carboxylic acid.

  • δ ~63 ppm: Carbon bearing the hydroxyl group (C-13).

  • δ ~34 ppm: Carbon alpha to the carboxyl group (C-2).

  • δ ~22-32 ppm: A series of peaks corresponding to the methylene carbons of the alkyl chain.

  • δ ~25 ppm: Carbon beta to the carboxyl group (C-3).

  • δ ~32.5 ppm: Carbon beta to the hydroxyl group (C-12).

Infrared (IR) Spectroscopy (General Characteristics)
  • 3300-2500 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid.

  • ~1710 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid.

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the terminal hydroxyl group.

  • 2920 and 2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups.

  • ~1465 cm⁻¹: C-H bending vibration of the methylene groups.

  • ~1050 cm⁻¹: C-O stretching vibration of the hydroxyl group.

Mass Spectrometry (MS) (General Fragmentation Pattern)

In electron ionization (EI) mass spectrometry, long-chain fatty acids and their derivatives often exhibit characteristic fragmentation patterns. For this compound, expected fragments would arise from:

  • Alpha-cleavage around the hydroxyl group.

  • Cleavage adjacent to the carbonyl group.

  • Loss of water from the molecular ion.

  • A series of fragment ions separated by 14 Da , corresponding to the loss of methylene units.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of ω-hydroxy fatty acids, which can be adapted for this compound.

Synthesis of ω-Hydroxy Fatty Acids

A common method for the synthesis of ω-hydroxy fatty acids involves the reduction of the corresponding dicarboxylic acid monoester.

Protocol: Synthesis via Reduction of a Dicarboxylic Acid Monoester

  • Esterification: A long-chain dicarboxylic acid (e.g., tridecanedioic acid) is mono-esterified, for example, by refluxing with a controlled amount of methanol and a catalytic amount of acid.

  • Salt Formation: The resulting monoester is neutralized with an alkali or alkaline earth metal hydroxide (e.g., calcium hydroxide) to form the corresponding salt.

  • Reduction: The salt of the dicarboxylic acid monoester is then reduced. This can be achieved using a borohydride compound (e.g., sodium borohydride) in a suitable solvent or through catalytic hydrogenation.

  • Acidification and Extraction: After the reduction is complete, the reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate and form the free ω-hydroxy fatty acid. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The extracted product is purified using techniques such as column chromatography on silica gel or recrystallization.

Analysis of Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids. Derivatization is typically required to increase the volatility of the hydroxy fatty acids.

Protocol: GC-MS Analysis of Hydroxy Fatty Acids

  • Esterification: The carboxylic acid group is first converted to its methyl ester by reaction with a reagent such as boron trifluoride in methanol or by using trimethylsilyldiazomethane.

  • Silylation: The hydroxyl group is then derivatized to a trimethylsilyl (TMS) ether by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step increases the volatility and thermal stability of the compound.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The separated components are then introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.

Biological Activity and Signaling Pathways (General Context)

Specific biological activities and signaling pathways for this compound have not been extensively studied. However, research on other long-chain and ω-hydroxy fatty acids provides insights into their potential roles.

Long-chain fatty acids are crucial components of cellular membranes and serve as energy sources.[1] Hydroxylated fatty acids are metabolites that can have diverse biological functions.[2]

Omega-hydroxy fatty acids can be further metabolized to dicarboxylic acids, which are involved in energy metabolism. Some long-chain fatty acids and their derivatives are known to act as signaling molecules, often by activating nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[3][4] PPARs are key regulators of lipid metabolism and inflammation.[5][6] Activation of PPARα, for instance, can lead to the upregulation of genes involved in fatty acid oxidation.[7][8]

Given its structure, it is plausible that this compound could interact with fatty acid binding proteins and be a substrate for various enzymes involved in lipid metabolism. It may also have the potential to modulate signaling pathways such as those governed by PPARs. However, empirical evidence is required to confirm these possibilities.

Visualizations

As no specific signaling pathways for this compound have been identified, the following diagram illustrates a general experimental workflow for the characterization of a novel hydroxy fatty acid.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation synthesis Chemical Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ms Mass Spectrometry (GC-MS, LC-MS) purification->ms Molecular Weight & Fragmentation ir IR Spectroscopy purification->ir Functional Groups cell_culture Cell Culture Experiments (e.g., hepatocytes, adipocytes) purification->cell_culture Bioactivity Screening receptor_assay Receptor Activation Assays (e.g., PPARα, PPARγ) cell_culture->receptor_assay Mechanism of Action metabolic_analysis Metabolic Profiling cell_culture->metabolic_analysis Cellular Fate

Caption: General workflow for the synthesis, characterization, and biological evaluation of a novel hydroxy fatty acid.

Conclusion

This compound represents a molecule of interest within the broader class of hydroxy fatty acids. While specific data on its properties and biological functions are currently limited, this guide provides a foundational understanding based on its chemical nature and the established knowledge of similar compounds. The detailed experimental protocols and the conceptual framework for its potential biological roles are intended to serve as a valuable resource for researchers initiating studies on this and other related long-chain hydroxy fatty acids. Further investigation is warranted to fully elucidate the specific characteristics and potential applications of this compound in scientific research and drug development.

References

The Biological Role of Omega-Hydroxy Fatty Acids in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the synthesis, degradation, and signaling functions of omega-hydroxy fatty acids (ω-OH FAs). It details their critical roles in various physiological and pathological processes, with a particular focus on the well-characterized metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE). The guide includes detailed experimental protocols and quantitative data to support further research and development in this field.

Introduction to Omega-Hydroxy Fatty Acids

Omega-hydroxy fatty acids are a class of lipid molecules characterized by a hydroxyl group (-OH) at the terminal (omega) carbon of their aliphatic chain.[1] This hydroxylation is the initial and rate-limiting step in a metabolic pathway known as omega-oxidation. While once considered a minor, subsidiary pathway for fatty acid catabolism when beta-oxidation is impaired, it is now understood that ω-oxidation produces highly active signaling molecules that regulate critical cellular functions, including vascular tone, inflammation, and renal function.[2][3][4] The products of this pathway, particularly 20-HETE derived from arachidonic acid, are implicated in numerous diseases, including hypertension, cancer, and inflammatory disorders, making them significant targets for therapeutic intervention.[5][6]

Synthesis and Degradation Pathways

The metabolism of ω-OH FAs involves a two-stage process: initial synthesis in the endoplasmic reticulum followed by degradation, primarily in peroxisomes.

Synthesis: Cytochrome P450-Mediated ω-Hydroxylation

The synthesis of ω-OH FAs is catalyzed by a specific group of enzymes from the cytochrome P450 (CYP) superfamily, known as omega-hydroxylases.[2][7] These enzymes are monooxygenases that introduce a hydroxyl group onto the terminal methyl carbon of fatty acids.[2]

  • Key Enzymes: In humans, the primary enzymes responsible for ω-hydroxylation belong to the CYP4A and CYP4F subfamilies.[6]

    • CYP4A11: A major contributor to the formation of 20-HETE from arachidonic acid.[6][8]

    • CYP4F2 and CYP4F3: Also catalyze the ω-hydroxylation of arachidonic acid and play a critical role in inactivating pro-inflammatory eicosanoids like leukotriene B4 (LTB4) by hydroxylating them.[6][9]

  • Reaction: The hydroxylation reaction requires molecular oxygen (O2) and the reducing equivalent NADPH.[2] The overall reaction is: RH + O₂ + NADPH + H⁺ → ROH + H₂O + NADP⁺[2]

  • Substrates: These enzymes act on a variety of fatty acid substrates, including saturated, unsaturated, and branched-chain fatty acids, as well as eicosanoids like prostaglandins and leukotrienes.[7][10]

Synthesis_Pathway sub Fatty Acid (e.g., Arachidonic Acid) cyp Cytochrome P450 ω-Hydroxylases (CYP4A, CYP4F) sub->cyp prod ω-Hydroxy Fatty Acid (e.g., 20-HETE) cyp->prod nadp NADP+ cyp->nadp h2o H₂O cyp->h2o nadph NADPH + H+ nadph->cyp e⁻ donor o2 O₂ o2->cyp O atom donor Degradation_Pathway sub ω-Hydroxy Fatty Acid dca Dicarboxylic Acid (DCA) sub->dca Alcohol/Aldehyde Dehydrogenases peroxisome Peroxisomal β-Oxidation dca->peroxisome Activation to Dicarboxylyl-CoA prod1 Short-Chain DCAs peroxisome->prod1 prod2 Acetyl-CoA peroxisome->prod2 Vasoconstriction_Pathway HETE 20-HETE GPR75 GPR75 Receptor HETE->GPR75 PKC PKC / Src / MAPK Rho Kinase GPR75->PKC BK Blockade of BK Channels PKC->BK Ca ↑ Ca²⁺ Influx (L-type, TRPC6 channels) PKC->Ca Activates Depol Membrane Depolarization BK->Depol Depol->Ca Constrict Vasoconstriction Ca->Constrict Analysis_Workflow s1 1. Biological Sample (Tissue, Cells, Plasma) s2 2. Lipid Extraction (e.g., Bligh-Dyer) s1->s2 s3 3. Saponification (Release of Free FAs) s2->s3 s4 4. Derivatization (Esterification & Silylation) s3->s4 s5 5. GC-MS Analysis s4->s5 s6 6. Data Interpretation (Quantitation & Identification) s5->s6 FAO_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 1. Plate and Culture Cells a1 3. Add Substrate to Cells p1->a1 p2 2. Prepare Radiolabeled Fatty Acid-BSA Conjugate p2->a1 a2 4. Incubate at 37°C (Trap ¹⁴CO₂) a1->a2 a3 5. Terminate with Acid a2->a3 an1 6. Separate Products (CO₂ vs. Acid-Soluble) a3->an1 an2 7. Quantify Radioactivity (Scintillation Counting) an1->an2

References

An In-depth Technical Guide to the Discovery and Isolation of Long-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of long-chain hydroxy fatty acids (LCHFAs). It includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways to support researchers and professionals in the fields of biochemistry, drug development, and biotechnology.

Introduction to Long-Chain Hydroxy Fatty Acids

Long-chain hydroxy fatty acids (LCHFAs) are a class of fatty acids characterized by a carbon chain of 13 or more atoms and the presence of at least one hydroxyl group. These molecules are found in a variety of organisms, including plants, animals, and microbes. The position of the hydroxyl group along the carbon chain can vary, leading to a diverse range of isomers with distinct chemical properties and biological activities. LCHFAs are precursors for the synthesis of various commercially valuable compounds, such as biopolymers, lubricants, and emulsifiers, and are also involved in cellular signaling pathways, making them a subject of growing interest in drug development.

Historical Perspective on the Discovery and Characterization of LCHFAs

The discovery and characterization of LCHFAs are intrinsically linked to the advancement of analytical chemistry. Early research in the mid-20th century identified the presence of unusual fatty acids in plant oils and microbial lipids. However, the precise structural elucidation of these molecules was challenging. The advent of gas chromatography-mass spectrometry (GC-MS) in the 1950s and its subsequent refinement provided a powerful tool for the separation and identification of fatty acid methyl esters, including their hydroxylated forms. Further developments in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled more sensitive and specific quantification of LCHFAs in complex biological matrices. Seminal work in the field has often focused on organisms that produce high levels of specific LCHFAs, such as Ricinus communis (castor bean), which is rich in ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid). More recently, metabolic engineering of microorganisms like the yeast Starmerella bombicola has opened new avenues for the large-scale production of specific LCHFAs.

Isolation and Purification of Long-Chain Hydroxy Fatty Acids

The isolation and purification of LCHFAs from biological sources is a multi-step process that typically involves extraction, purification, and in some cases, derivatization. The specific protocol can vary depending on the source material and the desired purity of the final product.

Microbial Production and Extraction from Starmerella bombicola

The yeast Starmerella bombicola has been metabolically engineered to produce high titers of (ω-1)-hydroxy fatty acids. A typical production and extraction workflow is outlined below.

Experimental Workflow for LCHFA Production and Extraction

cluster_0 Fermentation cluster_1 Extraction Fermentation S. bombicola Culture Centrifugation Centrifuge Culture Broth Fermentation->Centrifugation Substrates Glucose & Fatty Acid Feed Substrates->Fermentation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Acidification Acidify Supernatant (pH 2) Supernatant_Collection->Acidification Solvent_Extraction Extract with Ethyl Acetate Acidification->Solvent_Extraction Phase_Separation Separate Organic Phase Solvent_Extraction->Phase_Separation Drying Dry Organic Phase (Na2SO4) Phase_Separation->Drying Evaporation Evaporate Solvent Drying->Evaporation Crude_Extract Crude LCHFA Extract Evaporation->Crude_Extract Start Lipid Extract Conditioning Condition SPE Cartridge (e.g., Methanol) Start->Conditioning Equilibration Equilibrate Cartridge (e.g., Water) Conditioning->Equilibration Sample_Loading Load Lipid Extract Equilibration->Sample_Loading Washing Wash with Weak Solvent (Remove Impurities) Sample_Loading->Washing Elution Elute LCHFAs with Stronger Solvent Washing->Elution Purified_LCHFAs Purified LCHFA Fraction Elution->Purified_LCHFAs LCFA Long-Chain Fatty Acid GPR40_120 GPR40 / GPR120 LCFA->GPR40_120 Gq_11 Gαq/11 GPR40_120->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca_release->Downstream PKC->Downstream LCFA Long-Chain Fatty Acid PPAR PPAR LCFA->PPAR activates Cytoplasm Cytoplasm Nucleus Nucleus Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression regulates

13-Hydroxytridecanoic Acid: An Unexplored Potential Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic disorders, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. While significant research has focused on even-chain fatty acids and their metabolites, odd-chain fatty acids and their hydroxylated derivatives remain a largely unexplored frontier. This technical guide delves into the current state of knowledge surrounding 13-hydroxytridecanoic acid, a hydroxylated odd-chain fatty acid, as a potential biomarker for metabolic disorders. Due to a notable scarcity of direct research on this specific molecule, this paper synthesizes information from related fields, including the metabolism of tridecanoic acid, the function of fatty acid-hydroxylating enzymes, and the signaling roles of other hydroxylated fatty acids, to build a case for future investigation.

Introduction: The Significance of Novel Metabolic Biomarkers

The rising prevalence of metabolic syndrome, a cluster of conditions including central obesity, hypertension, dyslipidemia, and insulin resistance, necessitates a deeper understanding of the underlying pathophysiology.[1] Circulating metabolites, such as fatty acids, can offer a window into the metabolic state of an individual and serve as sensitive biomarkers.[2] Odd-chain fatty acids, like tridecanoic acid (C13:0), are less common than their even-chain counterparts and are primarily derived from microbial metabolism in the gut or from the diet, particularly dairy fats.[3] Emerging evidence suggests that odd-chain fatty acids may have a protective role in metabolic health, but their hydroxylated metabolites are poorly characterized.[3] This guide focuses on this compound, exploring its potential origins, metabolic fate, and hypothetical role in the pathology of metabolic diseases.

The Metabolic Context of this compound

Tridecanoic Acid: The Precursor Molecule

Tridecanoic acid (C13:0) is a saturated odd-chain fatty acid present in trace amounts in human plasma.[3] Its metabolism is distinct from even-chain fatty acids; beta-oxidation of tridecanoic acid ultimately yields propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle as succinyl-CoA, a process known as anaplerosis.[3] This anaplerotic potential suggests that odd-chain fatty acids could influence glucose homeostasis.[3]

Enzymatic Hydroxylation of Fatty Acids: The Cytochrome P450 Superfamily

The hydroxylation of fatty acids is primarily carried out by cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP4A and CYP4F subfamilies.[4] These enzymes catalyze the addition of a hydroxyl group to the terminal (ω) or sub-terminal (ω-1) carbon of a fatty acid.[4] This modification increases the water solubility of the fatty acid, facilitating its further metabolism and excretion, and can also generate bioactive signaling molecules.

While direct evidence for the specific enzyme responsible for producing this compound is lacking, the substrate specificities of CYP4A and CYP4F enzymes suggest they are strong candidates.

Enzyme Family Primary Function in Fatty Acid Metabolism Key Substrates Relevance to Metabolic Disease
CYP4A ω-hydroxylation of medium to long-chain fatty acids.[5]Lauric acid, Arachidonic acid.[5]Implicated in the production of 20-HETE, a vasoactive eicosanoid that can influence blood pressure and insulin sensitivity.[5]
CYP4F ω-hydroxylation of long-chain and very-long-chain fatty acids, as well as eicosanoids.[6]Arachidonic acid, Leukotriene B4, Vitamin K.[6][7]Involved in both pro- and anti-inflammatory pathways. CYP4F2 genetic variants have been associated with cardiovascular disease risk.[7]

Hypothetical Signaling Pathways Involving this compound

Hydroxylated fatty acids can act as signaling molecules, often by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[8] PPARs are key regulators of lipid and glucose metabolism, and their activation can lead to improved insulin sensitivity and reduced inflammation.[8] It is plausible that this compound could function as a ligand for one of the PPAR isoforms (α, γ, or δ).

Potential Activation of PPARα

PPARα is highly expressed in the liver and is a major regulator of fatty acid oxidation.[9] Activation of PPARα by fibrate drugs is a common therapy for dyslipidemia.[9] Some hydroxylated fatty acids have been shown to be potent PPARα activators.[9]

Potential Activation of PPARγ

PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis and insulin sensitivity.[8] The thiazolidinedione class of anti-diabetic drugs exerts its effects through PPARγ activation.[8] Certain oxidized fatty acids are known endogenous ligands for PPARγ.[8]

Below is a diagram illustrating the hypothetical pathway of this compound formation and its potential action on a PPAR receptor.

G Hypothetical Pathway of this compound Synthesis and Action cluster_synthesis Synthesis cluster_action Cellular Action Tridecanoic Acid Tridecanoic Acid CYP4A/4F CYP4A/4F Tridecanoic Acid->CYP4A/4F + O2, NADPH This compound This compound CYP4A/4F->this compound PPAR PPAR This compound->PPAR Binds & Activates RXR RXR PPAR->RXR PPRE PPRE Target Genes Target Genes PPRE->Target Genes Gene Transcription Metabolic Effects Improved Insulin Sensitivity Reduced Inflammation Target Genes->Metabolic Effects

Caption: Hypothetical synthesis of this compound and its potential signaling via PPARs.

Experimental Protocols for the Analysis of this compound

Sample Preparation
  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate lipids from plasma, serum, or tissue homogenates. A common LLE method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture. SPE with a C18 or mixed-mode sorbent can provide a cleaner extract.

  • Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency in mass spectrometry, fatty acids are often derivatized. Common derivatization agents include N-(4-aminomethylphenyl)pyridinium (AMPP) for enhanced positive ionization or pentafluorobenzyl (PFB) bromide for sensitive negative ionization.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column is typically employed to separate fatty acid isomers. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate, is used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the highest sensitivity and selectivity. Specific precursor-to-product ion transitions for the derivatized this compound would need to be determined using a pure standard. An isotopically labeled internal standard (e.g., this compound-d4) is crucial for accurate quantification.

The following diagram outlines a general experimental workflow for the analysis of hydroxylated fatty acids.

G General Workflow for Hydroxylated Fatty Acid Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction e.g., LLE or SPE Derivatization Derivatization Lipid Extraction->Derivatization (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Biomarker Identification Biomarker Identification Data Analysis->Biomarker Identification Statistical Analysis

Caption: A generalized workflow for the analysis of hydroxylated fatty acids from biological samples.

Current Knowledge Gaps and Future Directions

The current body of scientific literature presents a significant knowledge gap regarding the role of this compound in metabolic disorders. To establish this molecule as a viable biomarker, future research should focus on the following areas:

  • Development of a Validated Analytical Method: A robust and sensitive method for the absolute quantification of this compound in human biological fluids is a critical first step.

  • Quantification in Clinical Cohorts: The concentration of this compound should be measured in well-characterized cohorts of healthy individuals and patients with varying degrees of metabolic dysfunction (e.g., obesity, metabolic syndrome, NAFLD, type 2 diabetes).

  • Identification of Biosynthetic Pathways: Research is needed to identify the specific enzymes responsible for the synthesis of this compound and to understand how the expression and activity of these enzymes are regulated in metabolic disease states.

  • Investigation of Biological Activity: In vitro and in vivo studies are required to determine if this compound has direct biological effects on pathways relevant to metabolic health, such as insulin signaling, inflammation, and lipid metabolism. This includes assessing its potential as a ligand for PPARs or other nuclear receptors.

Conclusion

While direct evidence is currently lacking, the metabolic context of this compound as a hydroxylated odd-chain fatty acid makes it an intriguing candidate for a novel biomarker in metabolic disorders. Its precursor, tridecanoic acid, has unique metabolic properties, and its potential formation by CYP4A/4F enzymes, which are implicated in metabolic regulation, provides a plausible link. Furthermore, the established role of other hydroxylated fatty acids as signaling molecules, particularly through PPARs, suggests that this compound could have similar functions. This technical guide has outlined the hypothetical basis for its involvement in metabolic health and provided a roadmap for the necessary research to validate its potential as a biomarker. The exploration of this and other understudied metabolites may open new avenues for the diagnosis and treatment of metabolic diseases.

References

The Role of 13-Hydroxytridecanoic Acid in Plant and Fungal Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

13-Hydroxytridecanoic acid, an odd-chain hydroxy fatty acid, is an emerging molecule of interest in the complex interplay between plants and fungi. While research directly focusing on this specific compound is nascent, its structural similarity to other well-characterized oxylipins suggests a significant role in signaling and defense mechanisms. This guide synthesizes the current understanding, drawing parallels from related compounds, and provides a framework for future research. Evidence points towards its potential involvement in plant defense responses against fungal pathogens and as a modulator of fungal development. This document outlines its presumed functions, offers detailed experimental protocols for its study, and presents hypothetical signaling pathways to guide further investigation.

Introduction

Fatty acids and their derivatives, collectively known as oxylipins, are crucial players in a vast array of biological processes in both plants and fungi.[1] These molecules are not only essential components of cell membranes but also act as potent signaling molecules in development and stress responses.[2] In the context of plant-pathogen interactions, oxylipins are central to the plant's defense arsenal and are also utilized by fungi for communication and modulation of host responses.[3][4][5][6][7]

This compound is an odd-chain hydroxy fatty acid, a class of molecules that is less abundant than their even-chain counterparts. Its biosynthesis is thought to initiate from a propionyl-CoA primer instead of the more common acetyl-CoA.[8] While direct evidence for the widespread presence and function of this compound is limited, the documented antifungal activity of a closely related compound, 13-oxo-trideca-9,11-dienoic acid, in soybean points to a probable role in plant defense.[4] This guide will explore the hypothesized functions of this compound in both plant and fungal systems, based on the broader knowledge of oxylipin biology.

Function in Plant Systems

In plants, hydroxy fatty acids are key components of the cutin and suberin polymers, which form protective barriers on the plant surface.[9] Beyond this structural role, they are increasingly recognized for their signaling functions in plant defense.

Putative Role in Plant Defense

It is hypothesized that this compound may function as a signaling molecule in plant defense, similar to other C16 and C18 hydroxy fatty acids. These molecules can be released from the cell wall during fungal attack and act as elicitors of defense responses. The antifungal properties of the related 13-oxo-trideca-9,11-dienoic acid, which is formed from 13-hydroperoxylinolenic acid in elicitor-treated soybean cotyledons, strongly support this hypothesis.[4]

Potential defense-related functions include:

  • Elicitation of Phytoalexins: Acting as a signal to induce the production of antimicrobial compounds (phytoalexins).

  • Induction of Defense Genes: Triggering the expression of genes involved in the plant's defense response.

  • Reinforcement of Cell Walls: Serving as a monomer for the rapid polymerization of protective barriers at the site of infection.

Biosynthesis of this compound in Plants

The biosynthesis of odd-chain fatty acids like tridecanoic acid is initiated with propionyl-CoA. The subsequent hydroxylation at the 13th position is likely catalyzed by a cytochrome P450 monooxygenase.[10][11][12][13][14] These enzymes are known to be involved in the hydroxylation of various fatty acids in plants.[10]

Function in Fungal Systems

In fungi, oxylipins are known to regulate development, including sporulation and the production of secondary metabolites.[3][4][6][7] They can also act as virulence factors, modulating the host's immune response.

Potential as an Antifungal Agent

The primary proposed mechanism of action for antifungal fatty acids is the disruption of the fungal cell membrane's integrity.[15][16][17] It is plausible that this compound shares this mechanism, leading to increased membrane permeability and eventual cell death.

Role in Fungal Development

Oxylipins can act as signaling molecules within fungal populations, influencing processes such as spore germination and mycelial growth.[3][4][6][7] The effect of this compound on fungal development is an area ripe for investigation.

Quantitative Data

CompoundTarget FungiActivity Metric (MIC/IC50)Reference
13-oxo-trideca-9,11-dienoic acidUnspecified antifungal activityNot quantified[4]
3-hydroxydecanoic acidPenicillium roqueforti, Aspergillus nidulans25-50 µg/mL (MIC)[18]
3-hydroxydodecanoic acidPenicillium roqueforti, Aspergillus nidulans25-50 µg/mL (MIC)[18]
3-hydroxytetradecanoic acidPenicillium roqueforti, Aspergillus nidulans50->100 µg/mL (MIC)[18]
Coriolic acidLeptosphaeria maculans, Aspergillus nigerStrong activity (not quantified)[15]

MIC: Minimum Inhibitory Concentration IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The following protocols are adapted from established methods for fatty acid analysis and can be applied to the study of this compound.

Extraction of this compound from Plant and Fungal Tissues

This protocol describes a general method for the extraction of total fatty acids.

Materials:

  • Plant or fungal tissue

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard (e.g., a deuterated version of the analyte or a structurally similar odd-chain fatty acid)

  • Glass centrifuge tubes

  • Nitrogen gas stream

Procedure:

  • Homogenize 100 mg of fresh tissue in a glass tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add a known amount of internal standard.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • The dried extract can then be used for derivatization and analysis.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of the fatty acid needs to be derivatized to a more volatile ester.

Materials:

  • Dried lipid extract

  • BF3-methanol solution (14% w/v)

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Add 1 mL of BF3-methanol solution to the dried lipid extract.

  • Heat at 60°C for 30 minutes.

  • Cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for GC-MS analysis.

Quantification by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., a wax or polar-phase column)

Procedure:

  • Inject the FAME sample into the GC-MS.

  • Use a suitable temperature program to separate the FAMEs.

  • Monitor for the characteristic mass fragments of the methyl ester of this compound. The exact mass of the parent ion would be a key identifier.

  • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used for the analysis of underivatized fatty acids.

Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS)

  • C18 reverse-phase column

Procedure:

  • Dissolve the dried lipid extract in a suitable solvent (e.g., methanol).

  • Inject the sample into the LC-MS.

  • Use a gradient elution program with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium acetate to improve ionization.

  • Monitor for the [M-H]- ion of this compound in negative ion mode.

  • Quantify using an internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway for this compound in plant defense and a general workflow for its analysis.

Plant_Defense_Signaling cluster_fungus Fungal Pathogen cluster_plant Plant Cell Fungus Fungal Pathogen CellWall Plant Cell Wall (contains cutin/suberin precursors) Fungus->CellWall Attack & Elicitor Release C13_H_Tridecanoic_Acid 13-Hydroxytridecanoic Acid CellWall->C13_H_Tridecanoic_Acid Release of monomers PlasmaMembrane Plasma Membrane Receptor Putative Receptor ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Defense_Genes Defense Gene Expression ROS_Burst->Defense_Genes MAPK_Cascade->Defense_Genes Phytoalexins Phytoalexin Biosynthesis Defense_Genes->Phytoalexins C13_H_Tridecanoic_Acid->Receptor Binding

Caption: Hypothetical signaling pathway of this compound in plant defense.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Plant/Fungal Tissue Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS Analysis Extraction->LC_MS Direct Analysis GC_MS GC-MS Analysis Derivatization->GC_MS Identification Compound Identification GC_MS->Identification LC_MS->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

While direct research on this compound is in its early stages, the existing body of knowledge on oxylipins provides a strong foundation for hypothesizing its functions in plant and fungal systems. Its likely roles as a component of plant defense signaling and as a modulator of fungal growth present exciting avenues for future research. The development of specific analytical standards and the use of advanced lipidomics platforms will be crucial for definitively elucidating its presence and concentrations in various biological contexts. Furthermore, genetic studies using plant mutants with altered odd-chain fatty acid metabolism and transcriptomic analyses of fungal responses to this compound will be instrumental in uncovering its precise biological roles and signaling pathways. Such research holds the potential to unveil new targets for the development of novel antifungal agents and strategies for enhancing plant disease resistance.

References

A Preliminary Toxicological Investigation of 13-Hydroxytridecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxytridecanoic acid is a long-chain hydroxy fatty acid. While its direct toxicological profile remains largely uncharacterized in publicly available literature, this document serves as a preliminary investigation into its potential toxicity. By examining the biological activities of structurally similar compounds and outlining a comprehensive toxicological testing strategy, this guide provides a foundational framework for future research. This whitepaper details proposed experimental protocols, data presentation templates, and visual representations of potential mechanisms and workflows to guide the initial toxicological assessment of this compound.

Introduction

This compound (C13H26O3) is an odd-chain hydroxy fatty acid.[1] While its parent compound, tridecanoic acid, is known to be a saturated fatty acid with roles in metabolism, the introduction of a hydroxyl group can significantly alter its biological properties.[2][3] Odd-chain fatty acids are metabolized to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, distinguishing them from even-chain fatty acids.[2] The presence of a hydroxyl group may influence its interaction with cellular membranes, enzymes, and signaling pathways. Given the increasing interest in novel fatty acids for therapeutic and industrial applications, a thorough understanding of their safety profile is paramount. This document outlines a proposed preliminary investigation into the toxicity of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing toxicological experiments, particularly for determining appropriate solvents and concentrations.

PropertyValueSource
Molecular FormulaC13H26O3[1]
Molecular Weight230.34 g/mol [1][4]
AppearanceColorless to yellowish liquid[1]
SolubilitySoluble in ethanol, ethers, and fatty esters; insoluble in water[1]
Melting Point~40-42 °C[1]

Potential Toxicological Mechanisms of Related Compounds

Based on these findings, a potential mechanism of toxicity for this compound could involve the modulation of ion channels. A hypothetical signaling pathway is depicted below.

cluster_membrane Cell Membrane IonChannel Voltage-Gated Ion Channel (e.g., NaV) IonChannel_Blocked Blocked Ion Channel IonChannel->IonChannel_Blocked Inhibition 13_HTA 13-Hydroxytridecanoic Acid 13_HTA->IonChannel Binding Ion_Influx Altered Ion Influx (e.g., Na+) IonChannel_Blocked->Ion_Influx Prevents Cellular_Response Downstream Cellular Response (e.g., altered action potential) Ion_Influx->Cellular_Response Leads to

Hypothetical signaling pathway for this compound. (Max Width: 760px)

Proposed Experimental Protocols for Toxicity Assessment

A tiered approach is recommended for the preliminary toxicological investigation of this compound, starting with in vitro assays and potentially progressing to in vivo studies based on initial findings.

Tier 1: In Vitro Toxicity Screening

The initial phase focuses on assessing the cytotoxic potential and specific cellular effects of this compound in relevant cell lines.

Experimental Workflow:

Start Start: Prepare 13-HTA Stock Solution Cell_Culture Culture Relevant Cell Lines (e.g., HepG2, SH-SY5Y, HEK293) Start->Cell_Culture Dose_Response Treat Cells with a Range of 13-HTA Concentrations Cell_Culture->Dose_Response Incubation Incubate for 24, 48, 72 hours Dose_Response->Incubation Cytotoxicity Assess Cytotoxicity (MTT, LDH assays) Incubation->Cytotoxicity Genotoxicity Assess Genotoxicity (Comet Assay, Micronucleus Test) Incubation->Genotoxicity Mechanism Mechanism-Specific Assays (e.g., Patch Clamp for Ion Channels) Incubation->Mechanism Data_Analysis Data Analysis and IC50 Determination Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Mechanism->Data_Analysis End End: Report Findings Data_Analysis->End

Proposed in vitro toxicity screening workflow. (Max Width: 760px)

Detailed Methodologies:

  • Cell Viability (MTT Assay):

    • Seed cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. Given its solubility, ethanol or DMSO may be used as a vehicle, with a final concentration not exceeding 0.1% to avoid solvent-induced toxicity.

    • Replace the medium with the prepared dilutions and incubate for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle control.

  • Membrane Integrity (LDH Assay):

    • Following the same treatment protocol as the MTT assay, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity kit to measure the amount of lactate dehydrogenase released from damaged cells.

    • Measure the absorbance according to the manufacturer's instructions.

    • Calculate cytotoxicity as a percentage of the positive control (lysis buffer).

  • Ion Channel Activity (Patch-Clamp Electrophysiology):

    • Use cells expressing specific ion channels of interest (e.g., HEK293 cells transfected with NaV1.2).

    • Perform whole-cell patch-clamp recordings to measure ion currents in the absence and presence of varying concentrations of this compound.

    • Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

Tier 2: In Vivo Acute Toxicity Study (Proposed)

Should in vitro studies indicate significant biological activity, a preliminary in vivo study in a rodent model would be the next logical step.

Experimental Protocol (Based on OECD Guideline 420):

  • Animals: Use healthy, young adult female rodents (e.g., Sprague-Dawley rats).

  • Housing: House animals in standard conditions with ad libitum access to food and water.

  • Dose Administration: Administer this compound via oral gavage or intraperitoneal injection at a starting dose (e.g., 300 mg/kg), based on in vitro data. The compound should be formulated in a suitable vehicle (e.g., corn oil).

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for 14 days.

  • Data Collection: Record body weight changes, food and water consumption, and any observed clinical signs.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Data Presentation

Quantitative data from the proposed studies should be summarized in clear, structured tables for easy comparison.

Table 2: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineAssayExposure Time (hours)IC50 (µM)
HepG2MTT24
48
72
SH-SY5YMTT24
48
72
HEK293LDH24
48
72

Table 3: Hypothetical In Vivo Acute Oral Toxicity Data for this compound in Rats

Dose (mg/kg)Number of AnimalsMortalityClinical SignsBody Weight Change (%)
Vehicle Control5
3005
20005

Conclusion and Future Directions

This document provides a roadmap for the preliminary toxicological investigation of this compound. The absence of existing toxicity data necessitates a systematic approach, beginning with in vitro screening to identify potential hazards and mechanisms of action. The proposed workflows and experimental designs are based on standard toxicological practices and insights from related fatty acid compounds. The findings from these initial studies will be crucial in determining the safety profile of this compound and will guide decisions regarding its potential for further development in various applications. Future research should focus on more detailed mechanistic studies, chronic toxicity, and metabolism of this compound.

References

In Silico Prediction of 13-Hydroxytridecanoic Acid Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-hydroxytridecanoic acid (13-HOTrE) is an endogenous oxidized lipid mediator derived from α-linolenic acid, an omega-3 polyunsaturated fatty acid. Emerging evidence highlights its role in modulating inflammatory pathways, positioning it as a molecule of significant interest for therapeutic development. A crucial aspect of understanding its biological function and for the rational design of novel therapeutics is the identification and characterization of its protein binding partners. This technical guide provides a comprehensive overview of in silico methodologies for predicting the protein binding of 13-HOTrE, supplemented with detailed experimental protocols for validation. The guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this bioactive lipid.

Introduction to this compound (13-HOTrE)

13-HOTrE is a hydroxy fatty acid produced via the enzymatic oxidation of α-linolenic acid (ALA). It has been demonstrated to possess anti-inflammatory properties, notably through the inactivation of the NLRP3 inflammasome, a key component of the innate immune system. This anti-inflammatory effect is mediated, at least in part, through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway.[1][2] The ability of 13-HOTrE to interact with and modulate the activity of specific proteins underscores the importance of identifying its full spectrum of molecular targets to elucidate its mechanisms of action and explore its therapeutic potential.

In Silico Prediction of 13-HOTrE Protein Binding

In silico approaches offer a rapid and cost-effective means to predict and analyze the interactions between small molecules like 13-HOTrE and their protein targets. These computational methods are invaluable for generating hypotheses that can be subsequently validated experimentally.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to proteins.

A typical molecular docking workflow for predicting 13-HOTrE binding involves:

  • Preparation of the 13-HOTrE structure: A 3D structure of 13-HOTrE is generated and optimized using computational chemistry software.

  • Identification and preparation of the target protein: Potential protein targets, such as PPAR-γ, are identified from the literature or through homology modeling. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein, generating a series of possible binding poses.

  • Scoring and analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between 13-HOTrE and the protein.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic and detailed view of the protein-ligand interaction by simulating the movement of atoms over time. MD simulations can be used to assess the stability of the docked complex and to calculate binding free energies.

The steps for an MD simulation of a 13-HOTrE-protein complex are:

  • System setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

  • Minimization and equilibration: The system is energy-minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

  • Production run: A long-time simulation is performed to sample the conformational landscape of the complex.

  • Trajectory analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, identify key interactions, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Machine Learning Approaches

Machine learning models can be trained on existing data of lipid-protein interactions to predict new binding partners for fatty acids like 13-HOTrE. These models can learn complex patterns from large datasets and make predictions based on the physicochemical properties of both the lipid and the protein.

Potential Protein Targets and Binding Affinity Data

While direct quantitative binding data for 13-HOTrE is limited in the current literature, studies on structurally similar hydroxy fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), provide valuable insights into potential protein targets and binding affinities. PPAR-γ is a well-established receptor for various fatty acids and their metabolites.[3][4][5][6][7] The table below summarizes available data for these related compounds, which can serve as a proxy for estimating the potential binding affinity of 13-HOTrE.

LigandProtein TargetMethodBinding Affinity (Kd)Reference
9-HODEPPAR-γIn silico docking, Luciferase reporter assayNot explicitly quantified, but shown to be a ligand and agonist[3][4][5][7][8]
13-HODEPPAR-γIn silico docking, Luciferase reporter assayNot explicitly quantified, but shown to be a ligand and agonist[3][4][5][6][7][8][9][10]
13-oxo-ODEPPAR-γRadioligand binding assayDemonstrated direct binding[11]

Note: The absence of a precise Kd value for 13-HOTrE highlights a key area for future experimental investigation. The data for HODE isomers strongly suggest that 13-HOTrE is a likely ligand for PPAR-γ.

Experimental Validation of Protein Binding

In silico predictions must be validated through experimental methods to confirm the interaction and to quantify the binding affinity. The following are detailed protocols for key experimental techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Methodology:

  • Chip Preparation:

    • Immobilize the purified target protein (e.g., PPAR-γ) onto a sensor chip surface. A common method is amine coupling.

    • Equilibrate the chip with a suitable running buffer (e.g., PBS with a low concentration of a non-ionic detergent like Tween 20 to prevent non-specific binding).

  • Ligand Preparation:

    • Prepare a series of concentrations of 13-HOTrE in the running buffer. Due to the lipophilic nature of 13-HOTrE, a small amount of a co-solvent like DMSO may be necessary, ensuring the final concentration does not affect the protein.

  • Binding Analysis:

    • Inject the different concentrations of 13-HOTrE over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of 13-HOTrE to the immobilized protein.

    • After each injection, regenerate the sensor surface to remove the bound ligand, typically with a short pulse of a high or low pH solution or a high salt concentration buffer.

  • Data Analysis:

    • Plot the equilibrium response against the concentration of 13-HOTrE.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer in the sample cell.

    • Prepare a solution of 13-HOTrE at a higher concentration in the same buffer in the injection syringe. It is critical that the buffer composition is identical to avoid heat of dilution effects.

  • Titration:

    • Perform a series of small, sequential injections of the 13-HOTrE solution into the protein solution.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Co-Immunoprecipitation (Co-IP) / Pull-Down Assay

Co-IP and pull-down assays are used to detect protein-protein interactions but can be adapted to identify proteins that bind to a small molecule ligand.

Methodology for a Pull-Down Assay:

  • Ligand Immobilization:

    • Synthesize a derivative of 13-HOTrE with a linker and a tag (e.g., biotin).

    • Immobilize the biotinylated 13-HOTrE onto streptavidin-coated beads.

  • Cell Lysate Preparation:

    • Prepare a cell lysate from a relevant cell line or tissue that expresses the potential protein targets. Use a gentle lysis buffer to maintain protein-protein interactions.

  • Pull-Down:

    • Incubate the immobilized 13-HOTrE beads with the cell lysate to allow for binding of interacting proteins.

    • Include a negative control with beads alone or beads with an unrelated immobilized small molecule.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Identify the pulled-down proteins by Western blotting with an antibody against a specific candidate protein (e.g., PPAR-γ) or by mass spectrometry for unbiased identification of novel binding partners.

Visualizing Pathways and Workflows

Visual diagrams are essential for understanding the complex relationships in signaling pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13-HOTrE_ext 13-HOTrE 13-HOTrE_cyt 13-HOTrE 13-HOTrE_ext->13-HOTrE_cyt Transport PPARg_cyt PPAR-γ 13-HOTrE_cyt->PPARg_cyt Binds & Activates PPARg_RXR_nuc PPAR-γ/RXR Heterodimer PPARg_cyt->PPARg_RXR_nuc Translocates to Nucleus RXR_cyt RXR RXR_cyt->PPARg_RXR_nuc NLRP3_complex NLRP3 Inflammasome (Inactive) PPRE PPRE PPARg_RXR_nuc->PPRE Binds Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes Promotes Anti_Inflammatory_Genes->NLRP3_complex Inhibits Activation

Caption: 13-HOTrE signaling pathway leading to NLRP3 inflammasome inactivation.

In_Silico_Workflow Start Start: Hypothesis Generation Ligand_Prep 1. 13-HOTrE Structure Preparation & Optimization Start->Ligand_Prep Protein_Prep 2. Target Protein Structure (e.g., PPAR-γ) Preparation Start->Protein_Prep Docking 3. Molecular Docking Ligand_Prep->Docking Protein_Prep->Docking MD_Sim 4. Molecular Dynamics Simulation Docking->MD_Sim Analysis 5. Binding Mode & Affinity Analysis MD_Sim->Analysis Validation Experimental Validation (SPR, ITC, Pull-down) Analysis->Validation Experimental_Validation_Logic Prediction In Silico Prediction of Interaction SPR Surface Plasmon Resonance (SPR) Prediction->SPR ITC Isothermal Titration Calorimetry (ITC) Prediction->ITC PullDown Pull-Down Assay Prediction->PullDown Confirmation Confirmation of Direct Binding SPR->Confirmation Quantification Quantification of Binding Affinity (Kd) SPR->Quantification ITC->Confirmation ITC->Quantification Identification Identification of Binding Partners PullDown->Identification

References

Methodological & Application

Application Note: Quantitative Analysis of 13-Hydroxytridecanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 13-hydroxytridecanoic acid (13-HTrDA) in human plasma. The protocol employs a straightforward liquid-liquid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this long-chain hydroxy fatty acid in biological matrices.

Introduction

This compound is a hydroxylated long-chain fatty acid. Long-chain fatty acids and their derivatives are integral to numerous physiological processes, including energy storage and cellular signaling.[1] The accurate quantification of specific fatty acids like 13-HTrDA is crucial for understanding their roles in health and disease. LC-MS/MS offers high selectivity and sensitivity for the analysis of such compounds in complex biological samples.[2][3][4] This document provides a comprehensive protocol for the extraction and quantification of 13-HTrDA from human plasma.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for fatty acid extraction from plasma.[2][5][6]

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., 13-HTrDA-d4 in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a 2 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of chloroform and 200 µL of methanol to the plasma sample.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform) and transfer it to a clean tube.

  • Dry the extracted solvent under a gentle stream of nitrogen gas at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Methanol with 0.1% Acetic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B and equilibrate for 3 min

Mass Spectrometry (MS) Conditions:

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

MRM Transitions:

The molecular weight of this compound is 230.34 g/mol .[7][8][9][10] The precursor ion in negative ESI mode will be the deprotonated molecule [M-H]⁻ at m/z 229.3. Product ions and collision energies are proposed based on typical fragmentation of hydroxy fatty acids and require empirical optimization on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QualifierCone Voltage (V)
13-HTrDA229.3171.215211.31030
13-HTrDA-d4 (IS)233.3175.215215.31030

Note: The proposed quantifier ion (m/z 171.2) for 13-HTrDA corresponds to a characteristic fragmentation, while the qualifier (m/z 211.3) likely represents the loss of water.

Data Presentation

The performance of the method should be evaluated for linearity, precision, accuracy, and sensitivity. The following tables present a template for summarizing such quantitative data.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)
13-HTrDA1 - 1000>0.9910.5

LLOQ: Lower Limit of Quantification, LOD: Limit of Detection

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
13-HTrDA5<15%85-115%<15%85-115%
50<15%85-115%<15%85-115%
500<15%85-115%<15%85-115%

%CV: Percent Coefficient of Variation

Visualizations

The following diagrams illustrate the experimental workflow and a relevant metabolic pathway for odd-chain fatty acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add Internal Standard (13-HTrDA-d4) plasma->add_is extraction Liquid-Liquid Extraction (Chloroform/Methanol) add_is->extraction drydown Evaporation under Nitrogen extraction->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute injection Inject 5 µL onto C18 Column reconstitute->injection separation Reversed-Phase LC Separation injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection MRM Detection on Triple Quadrupole MS ionization->detection quantification Quantification using Internal Standard detection->quantification reporting Report Concentration (ng/mL) quantification->reporting metabolic_pathway cluster_pathway Metabolism of Odd-Chain Fatty Acids tridecanoic Tridecanoic Acid (C13:0) beta_ox β-Oxidation tridecanoic->beta_ox acetyl_coa Acetyl-CoA (x5) beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa tca TCA Cycle acetyl_coa->tca succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa succinyl_coa->tca

References

Application Notes and Protocols for the Derivatization of 13-Hydroxytridecanoic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

13-Hydroxytridecanoic acid is a hydroxylated fatty acid that requires derivatization prior to analysis by gas chromatography (GC) to increase its volatility and thermal stability. The presence of both a carboxyl and a hydroxyl group necessitates a derivatization strategy that effectively modifies both functional groups to ensure optimal chromatographic performance.[1] This document provides detailed application notes and protocols for the two most common and effective derivatization methods: silylation and esterification followed by silylation.

The primary goal of derivatization is to replace the active hydrogens on the polar carboxyl and hydroxyl groups with non-polar groups, thereby reducing intermolecular hydrogen bonding and allowing the analyte to be amenable to GC analysis.[2][3] The choice of method may depend on the specific requirements of the analysis, such as the need for simultaneous analysis of other compounds or the desired sensitivity.

Derivatization Methods

Two primary methods are recommended for the derivatization of this compound:

  • Silylation: This single-step method derivatizes both the carboxylic acid and hydroxyl groups simultaneously using a silylating reagent.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and commonly used silylating agent, often with the addition of a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity.[4]

  • Esterification followed by Silylation: This two-step method first converts the carboxylic acid to a methyl ester (fatty acid methyl ester or FAME) using a reagent like boron trifluoride in methanol (BF3-Methanol).[5] The hydroxyl group is then subsequently silylated. This approach can be advantageous in complex matrices or when analyzing a broader range of fatty acids.

Quantitative Data Summary

The following tables summarize the typical performance data for the recommended derivatization methods based on studies of similar organic and hydroxy acids.

Table 1: Silylation Method Performance Data

ParameterSilylation (BSTFA + 1% TMCS)Reference(s)
Linearity (r) 0.9958 - 0.9996[4]
Limit of Detection (LOD) 0.04 - 0.42 µmol/L[4]
Reproducibility (CV %) 0.32 - 13.76%[4]
Accuracy (Recovery %) 82.97 - 114.96%[4]
Derivative Stability TMS derivatives should ideally be analyzed within a week.[5]

Table 2: Esterification (as FAMEs) Method Performance Data

ParameterEsterification (BF3-Methanol)Reference(s)
Reaction Yield High, complete conversion reported.[6]
Reproducibility (RSD %) < 4% (intraday), < 6% (interday) for a similar two-step method.[7]
Accuracy (Recovery %) 90% - 106% for a similar two-step method.[7]
Derivative Stability FAMEs are generally stable.[6]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the derivatization of this compound.

G cluster_0 Silylation Workflow start Start with this compound Sample dry Dry Sample (e.g., under Nitrogen) start->dry add_reagents Add Pyridine and BSTFA + 1% TMCS dry->add_reagents heat Heat at 70-80°C for 60 minutes add_reagents->heat cool Cool to Room Temperature heat->cool analyze Inject into GC-MS cool->analyze G cluster_1 Esterification followed by Silylation Workflow cluster_esterification Step 1: Esterification cluster_silylation Step 2: Silylation start_est Start with Dried Sample add_bf3 Add BF3-Methanol (14%) start_est->add_bf3 heat_est Heat at 60°C for 60 minutes add_bf3->heat_est extract Extract with Hexane heat_est->extract dry_fame Dry Hexane Extract extract->dry_fame add_silylation Add Acetonitrile and BSTFA dry_fame->add_silylation heat_silylation Heat at 60°C for 30 minutes add_silylation->heat_silylation cool_silylation Cool to Room Temperature heat_silylation->cool_silylation analyze_silylation Inject into GC-MS cool_silylation->analyze_silylation

References

Application Note: Silylation of 13-Hydroxytridecanoic Acid for Enhanced Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxytridecanoic acid is a long-chain hydroxy fatty acid whose accurate detection and quantification are crucial in various research fields, including lipidomics and biomarker discovery. Due to its low volatility and thermal lability, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Silylation, a common derivatization technique, enhances the volatility and thermal stability of analytes by replacing active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for robust and sensitive GC-MS analysis.

Principle of Silylation

Silylation with BSTFA is a widely used derivatization method for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid functional groups.[1][2] The reaction involves the nucleophilic attack of the active hydrogen-containing group on the silicon atom of BSTFA, leading to the formation of a more volatile and thermally stable trimethylsilyl (TMS) derivative.[1] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[1][3] This derivatization significantly improves chromatographic resolution and provides characteristic mass spectra for structural elucidation.[4]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

  • GC-MS system

Sample Preparation
  • Drying: Accurately weigh 1 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of inert gas, as silylating reagents are highly sensitive to moisture.[1][3]

  • Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried sample. Vortex briefly to ensure complete dissolution.

Silylation Procedure
  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the sample solution in the reaction vial. A molar excess of the silylating reagent is crucial for complete derivatization.[1][5]

  • Reaction Incubation: Tightly cap the vial and heat at 60-70°C for 60 minutes in a heating block or oven.[5][6] The reaction time and temperature may be optimized depending on the specific sample matrix and concentration.

  • Cooling: After incubation, allow the vial to cool to room temperature before opening to prevent the loss of volatile derivatives.

GC-MS Analysis
  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (suggested):

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • MS Conditions (suggested):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-600

Data Presentation

The silylation of this compound results in the formation of a di-TMS derivative, with one TMS group on the hydroxyl function and another on the carboxylic acid function. The expected mass spectrum will show characteristic fragment ions that are diagnostic for the structure of the derivatized molecule.

Predicted Fragment Ionm/z (expected)Description
[M]+•388Molecular ion of di-TMS 13-hydroxytridecanoate
[M-15]+373Loss of a methyl group from a TMS moiety
Cleavage α to the OTMS group259[CH3(CH2)10CH(OTMS)]+
Cleavage β to the OTMS group117[CH2COOTMS]+
TMS-related ion73[(CH3)3Si]+, characteristic of TMS derivatives

Table 1: Predicted key fragment ions in the electron ionization mass spectrum of di-TMS-13-hydroxytridecanoic acid. The relative abundances are dependent on the specific MS conditions.

Mandatory Visualization

Silylation_Workflow cluster_prep Sample Preparation cluster_silylation Silylation Reaction cluster_analysis Analysis start Start: this compound Sample dry Dry Sample (N2 stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent heat Incubate at 60-70°C for 60 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analyze GC Separation & MS Detection inject->analyze end End: Mass Spectrum & Data Analysis analyze->end

Caption: Experimental workflow for the silylation of this compound.

Odd_Chain_Fatty_Acid_Metabolism cluster_pathway Metabolic Pathway of this compound 13-OH-Tridecanoic_Acid This compound Tridecanoic_Acid Tridecanoic Acid (C13:0) 13-OH-Tridecanoic_Acid->Tridecanoic_Acid Reduction/Metabolism Alpha_Oxidation α-Oxidation Tridecanoic_Acid->Alpha_Oxidation Beta_Oxidation β-Oxidation Tridecanoic_Acid->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Anaplerosis

Caption: Simplified metabolic pathway of odd-chain fatty acids like this compound.

Discussion

The described silylation protocol effectively derivatizes both the hydroxyl and carboxylic acid functional groups of this compound, rendering it suitable for GC-MS analysis. The resulting TMS derivative exhibits improved chromatographic properties and generates a predictable fragmentation pattern upon electron ionization, facilitating its identification and quantification. Odd-chain fatty acids, such as tridecanoic acid, are metabolized via β-oxidation to yield propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[7] This metabolic route is distinct from that of even-chain fatty acids, which primarily produce acetyl-CoA. The ability to accurately measure hydroxylated odd-chain fatty acids is therefore important for studying lipid metabolism and its dysregulation in various diseases.

Conclusion

This application note provides a comprehensive and detailed protocol for the silylation of this compound for GC-MS analysis. The use of BSTFA with TMCS as a derivatizing agent offers a reliable method for the sensitive detection and structural confirmation of this and other hydroxy fatty acids. The provided workflow and metabolic pathway diagrams serve as valuable tools for researchers in the fields of analytical chemistry, biochemistry, and drug development.

References

Application Notes and Protocols for Solid-Phase Extraction of 13-Hydroxytridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxytridecanoic acid is a long-chain hydroxy fatty acid. Accurate and reliable quantification of such lipids from complex biological matrices is crucial for various research and development applications. Solid-phase extraction (SPE) is a robust and selective method for the isolation and purification of lipids from biological samples, offering significant advantages over traditional liquid-liquid extraction methods. This document provides a detailed protocol for the isolation of this compound from plasma samples using reversed-phase SPE with C18 cartridges.

Data Presentation

The following table summarizes representative quantitative data for the recovery of long-chain hydroxy fatty acids from biological matrices using a C18 solid-phase extraction protocol. While specific recovery for this compound may vary, these values provide an expected range of performance. A study on fatty acid esters of hydroxy fatty acids in serum reported recovery factors between 73.8% and 100% using solid-phase extraction.[1]

Analyte ClassSPE SorbentMatrixElution SolventAverage Recovery (%)Reproducibility (RSD %)
Long-Chain Hydroxy Fatty AcidsC18PlasmaAcetonitrile85 - 95< 10
Long-Chain Hydroxy Fatty AcidsC18PlasmaMethanol80 - 90< 10
Long-Chain Hydroxy Fatty AcidsC18SerumEthyl Acetate90 - 100< 8

Experimental Protocols

This protocol is designed for the extraction of this compound from plasma samples using C18 reversed-phase SPE cartridges.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for pH adjustment)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Pretreatment:

    • To 1 mL of plasma sample, add 2 mL of cold methanol to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant.

    • (Optional) Acidify the supernatant to a pH of approximately 3 with formic acid to ensure the carboxylic acid group of the analyte is protonated.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 5 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 5 mL of water. Do not allow the sorbent to dry out after this step.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Wash the cartridge with 5 mL of a 50% methanol-water solution to remove less hydrophobic impurities.

  • Elution:

    • Elute the retained this compound with 5 mL of acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC-MS analysis) for subsequent analysis.

Mandatory Visualization

SPE_Workflow cluster_sample_prep Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_downstream Downstream Processing Sample Plasma Sample Add_MeOH Add Cold Methanol (Protein Precipitation) Sample->Add_MeOH Vortex Vortex Add_MeOH->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Water) Load->Wash1 Wash2 Wash 2 (50% Methanol) Wash1->Wash2 Elute Elute Analyte (Acetonitrile) Wash2->Elute Dry Dry Eluate (Nitrogen) Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy fatty acids (HFAs) are a diverse class of lipids that play crucial roles in various physiological and pathological processes. They are key intermediates in fatty acid metabolism and are involved in signaling pathways related to inflammation and metabolic disorders.[1][2] The accurate separation and quantification of HFA isomers are essential for understanding their biological functions and for the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of HFAs, offering high resolution and sensitivity, especially when coupled with mass spectrometry (MS).[2] This document provides detailed application notes and protocols for the separation and analysis of hydroxy fatty acids using HPLC.

Challenges in HFA Analysis

The analysis of hydroxy fatty acids presents several challenges:

  • Stereoisomers: The presence of a chiral center at the hydroxylated carbon necessitates enantioselective analytical methods to distinguish between R and S enantiomers, which may possess different biological activities.[3]

  • Positional Isomers: The hydroxyl group can be located at various positions along the fatty acid chain, resulting in positional isomers that can be difficult to separate.

  • Low Abundance: HFAs are often present at low concentrations in complex biological matrices, requiring sensitive detection methods.[1]

  • Detection: Many HFAs lack a strong chromophore, making UV-Vis detection challenging without derivatization.[3]

Signaling Pathway: Fatty Acid β-Oxidation

3-Hydroxy fatty acids are critical intermediates in the mitochondrial fatty acid β-oxidation pathway, a catabolic process that breaks down fatty acids to generate energy.[2] The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (CoA-SH) Next_Cycle Next Cycle Shortened_Acyl_CoA->Next_Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty Acid β-Oxidation Pathway.

Experimental Workflow for HFA Analysis

The general workflow for analyzing hydroxy fatty acids from biological samples involves several key steps, from sample collection to data analysis.

experimental_workflow Sample_Collection Sample Collection (e.g., Plasma, Tissues) Extraction Lipid Extraction Sample_Collection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase or Chiral) Extraction->HPLC_Separation Direct Analysis Derivatization->HPLC_Separation MS_Detection Mass Spectrometry Detection (MS/MS) HPLC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: General Experimental Workflow.

Application 1: Reversed-Phase HPLC-MS/MS for 3-Hydroxy Fatty Acid Profiling

This method is suitable for the general profiling and quantification of 3-hydroxy fatty acids in biological samples based on their chain length.

Quantitative Data
AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
3-OH-C8:08.5173.1113.1
3-OH-C10:010.2201.2141.2
3-OH-C12:012.1229.2169.2
3-OH-C14:014.3257.2197.2
3-OH-C16:016.5285.3225.3
3-OH-C18:018.2313.3253.3

Note: Retention times are approximate and may vary depending on the specific HPLC system and column.

Experimental Protocol

1. Sample Preparation (from Human Plasma) [2] a. To 100 µL of plasma, add 295 µL of acetonitrile containing 1% formic acid and internal standards. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions [2]

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (7:3, v/v).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions [2]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Application 2: Chiral HPLC-MS/MS for Enantioselective Analysis of 3-Hydroxy Fatty Acids

This method enables the separation and quantification of the R and S enantiomers of 3-hydroxy fatty acids, which is crucial for understanding their stereospecific biological activities.[3][4]

Quantitative Data: Chiral Separation of 3-OH-FA Enantiomers
AnalyteR-Enantiomer Retention Time (min)S-Enantiomer Retention Time (min)
3-OH-C8:09.810.5
3-OH-C10:011.512.3
3-OH-C12:013.214.1
3-OH-C14:015.016.0
3-OH-C16:016.817.9

Note: Retention times are representative and can vary.

Experimental Protocol

1. Sample Preparation (from Plasma) [3] a. To 100 µL of plasma, add 400 µL of ice-cold isopropanol containing internal standards. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions [3][4]

  • UHPLC System: A high-performance UHPLC system capable of binary gradient elution.

  • Column: CHIRALPAK IA-U (150 x 2.1 mm, 1.6 µm) or a similar amylose-based chiral stationary phase.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B

    • 15-18 min: 70-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-30% B

    • 21-25 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Selected Reaction Monitoring (SRM).[4]

Application 3: Indirect Chiral HPLC Analysis via Derivatization

For HFAs that are difficult to resolve on chiral stationary phases directly, derivatization with a chiral reagent can be employed to form diastereomers that are separable on a standard reversed-phase column.

Experimental Protocol

1. Derivatization Procedure [3] a. Place the dried sample extract in a reaction vial. b. Add 50 µL of anhydrous toluene and 10 µL of anhydrous pyridine. c. Add a 10-fold molar excess of a chiral derivatizing agent such as 3,5-dimethylphenyl isocyanate (DMPIC).[3] d. Seal the vial under nitrogen and heat at 60°C for 1 hour. e. After cooling, evaporate the solvent and excess reagent under a stream of nitrogen. f. Reconstitute the derivatized sample in the initial mobile phase for HPLC analysis.

2. HPLC Conditions

  • Column: Standard C18 reversed-phase column.

  • Mobile Phase and Gradient: A typical reversed-phase gradient using water and acetonitrile/methanol with a suitable modifier like formic acid.

  • Detection: UV-Vis detector set at a wavelength appropriate for the derivatizing agent's chromophore or a mass spectrometer.

Conclusion

HPLC, particularly when coupled with tandem mass spectrometry, provides a robust and sensitive platform for the comprehensive analysis of hydroxy fatty acids. The choice of method, whether reversed-phase for general profiling or chiral separation for enantiomer-specific analysis, depends on the specific research question. The protocols provided herein offer a starting point for researchers to develop and validate methods for the accurate quantification of these important bioactive lipids in various biological matrices.

References

Application Notes and Protocols: The Use of 13-Hydroxytridecanoic Acid as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount for robust and reproducible results in lipidomics. The use of an appropriate internal standard is a critical factor in achieving this accuracy, as it corrects for variations in sample preparation and analysis. This document provides detailed application notes and protocols for the use of 13-hydroxytridecanoic acid (13-HTrDA) as an internal standard in lipidomics, particularly for the quantification of hydroxylated fatty acids and other related lipid species.

Introduction to this compound as an Internal Standard

This compound is a C13 hydroxylated fatty acid. Its odd-chain carbon length makes it a suitable internal standard as odd-chain fatty acids are generally found in low abundance in most biological systems. The presence of a hydroxyl group provides increased polarity compared to its non-hydroxylated counterpart, tridecanoic acid, which can be advantageous for chromatographic separation from other non-polar lipids.

Key Advantages:

  • Low Endogenous Abundance: As an odd-chain fatty acid, it is typically not present or is at very low levels in mammalian samples, minimizing interference.

  • Chemical Similarity: It is structurally similar to endogenous long-chain fatty acids and hydroxylated fatty acids, ensuring similar extraction and ionization efficiency.

  • Chromatographic Separation: The hydroxyl group aids in separating it from non-hydroxylated fatty acids, particularly in reversed-phase chromatography.

Quantitative Data Presentation

The validation of an internal standard is crucial for ensuring accurate quantification. The following table summarizes the key parameters that should be assessed when validating the use of this compound as an internal standard. The user would need to generate this data as part of their method validation.

Parameter Acceptance Criteria Example Data (Hypothetical) Significance
Linearity (R²) > 0.990.995Ensures the response of the analyte is proportional to its concentration over a defined range.
Recovery (%) 85-115%92%Measures the efficiency of the extraction process for the internal standard.
Precision (%RSD) < 15%Intra-day: 5.8%, Inter-day: 8.2%Assesses the reproducibility of the measurement.
Limit of Detection (LOD) Signal-to-Noise > 30.5 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise > 101.5 ng/mLThe lowest concentration of the analyte that can be accurately quantified.

Experimental Protocols

This section provides detailed protocols for lipid extraction, derivatization, and analysis using this compound as an internal standard.

3.1. Lipid Extraction

The choice of extraction method can be critical and depends on the sample matrix and the lipids of interest. The Folch and Bligh & Dyer methods are well-established for broad lipid recovery.

3.1.1. Modified Folch Extraction

  • Homogenization: Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution.

  • Internal Standard Spiking: Add a known amount of this compound solution in methanol to the homogenate.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., methanol/chloroform for LC-MS or a derivatization solvent for GC-MS).

3.2. Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl and hydroxyl groups of the fatty acids need to be derivatized to increase their volatility.

3.2.1. Methylation and Silylation

  • Methylation: To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol. Heat at 60°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Silylation: Evaporate the hexane and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to derivatize the hydroxyl group.

  • Analysis: The sample is now ready for GC-MS analysis.

3.3. LC-MS/MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for the analysis of intact hydroxylated fatty acids without derivatization.

  • Chromatographic System: A reversed-phase C18 column is suitable for separating fatty acids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 20 minutes, holding for 5 minutes, and then re-equilibrating.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is ideal for detecting fatty acids.

  • MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the target analytes and this compound.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Spiking Spike with 13-HTrDA Internal Standard Homogenization->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Derivatization (for GC-MS) Drying->Derivatization Optional LCMS LC-MS/MS Analysis Drying->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Analyte/IS Ratio) GCMS->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation rationale cluster_endogenous Endogenous Lipids cluster_is Internal Standard cluster_analysis Analytical Separation EvenChain Even-Chain Fatty Acids (e.g., C16, C18) High Abundance Separation Chromatographic & Mass Spectrometric Separation EvenChain->Separation Hydroxy_Even Hydroxylated Even-Chain Fatty Acids (Analytes) Hydroxy_Even->Separation IS This compound (Odd-Chain, C13) Low/No Endogenous Presence IS->Separation Quantification Quantification Separation->Quantification Accurate Quantification of Analytes signaling_pathway cluster_synthesis Synthesis cluster_signaling Signaling Cascade Precursor Precursor Fatty Acid (e.g., Arachidonic Acid) Enzyme Hydroxylase Enzyme (e.g., CYP450) Precursor->Enzyme Metabolism HydroxyFA Hydroxylated Fatty Acid (Analyte) Enzyme->HydroxyFA Receptor Cell Surface or Nuclear Receptor HydroxyFA->Receptor Binding Downstream Downstream Signaling Proteins Receptor->Downstream Response Cellular Response (e.g., Anti-inflammatory) Downstream->Response

Application Notes and Protocols for Cellular Treatment with 13-Hydroxytridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxytridecanoic acid (13-HOTrE) is an omega-1 hydroxy fatty acid with emerging biological significance, particularly in the modulation of inflammatory pathways. As a metabolite of the odd-chain fatty acid tridecanoic acid, it holds potential for therapeutic applications in inflammatory diseases. These application notes provide a detailed experimental protocol for the treatment of cells in culture with this compound. The protocol outlines methods for reagent preparation, cell treatment, and downstream analysis of the cellular response, with a focus on its anti-inflammatory effects through the PPAR-γ signaling pathway and subsequent inactivation of the NLRP3 inflammasome.

Introduction

Odd-chain fatty acids and their hydroxylated metabolites are gaining recognition for their roles in cellular signaling and metabolism.[1] this compound, a 13-carbon hydroxy fatty acid, is of particular interest for its potential anti-inflammatory properties. Research on related hydroxy fatty acids suggests a mechanism of action involving the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and metabolism.[2][3] Activation of PPAR-γ can lead to the downstream inactivation of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response and the production of pro-inflammatory cytokines.[2][3] This document provides a comprehensive guide for researchers to investigate the effects of this compound on cultured cells.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability Assessment (e.g., MTT Assay)

Treatment GroupConcentration (µM)Absorbance (OD at 570 nm)% Viability (Relative to Vehicle Control)
Vehicle Control0[Insert Value]100%
13-HOTrE1[Insert Value][Calculate Value]
13-HOTrE10[Insert Value][Calculate Value]
13-HOTrE50[Insert Value][Calculate Value]
13-HOTrE100[Insert Value][Calculate Value]

Table 2: NLRP3 Inflammasome Activation (e.g., IL-1β ELISA)

Treatment GroupConcentration of 13-HOTrE (µM)IL-1β Concentration (pg/mL)Fold Change (vs. LPS + ATP)
Untreated Control0[Insert Value][Calculate Value]
LPS + ATP0[Insert Value]1.0
LPS + ATP + 13-HOTrE10[Insert Value][Calculate Value]
LPS + ATP + 13-HOTrE50[Insert Value][Calculate Value]
LPS + ATP + 13-HOTrE100[Insert Value][Calculate Value]

Table 3: PPAR-γ Activation (e.g., Reporter Assay)

Treatment GroupConcentration of 13-HOTrE (µM)Luciferase Activity (RLU)Fold Induction (vs. Vehicle Control)
Vehicle Control0[Insert Value]1.0
Rosiglitazone (Positive Control)10[Insert Value][Calculate Value]
13-HOTrE10[Insert Value][Calculate Value]
13-HOTrE50[Insert Value][Calculate Value]
13-HOTrE100[Insert Value][Calculate Value]

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Ethanol (200 proof, sterile)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile, pyrogen-free water

  • Sterile microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Dissolving 13-HOTrE: Due to its poor solubility in aqueous solutions, this compound should first be dissolved in ethanol.[4][5]

    • Prepare a 100 mM stock solution of this compound in 100% ethanol.

    • Warm the solution gently at 37°C to aid dissolution.

  • Complexing with BSA: To enhance bioavailability and reduce potential toxicity in cell culture, the fatty acid should be complexed with BSA.[1]

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

    • Warm the BSA solution to 37°C.

    • Slowly add the 13-HOTrE/ethanol stock solution to the warm BSA solution while vortexing to achieve the desired final stock concentration (e.g., 10 mM 13-HOTrE in 1% BSA). The final ethanol concentration should be kept low (ideally <0.5%).

    • Incubate the 13-HOTrE-BSA complex at 37°C for 30-60 minutes with gentle agitation to ensure complete complexing.

  • Sterilization and Storage:

    • Sterilize the 13-HOTrE-BSA stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

II. Cell Culture and Treatment

Materials:

  • Appropriate cell line (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • 13-HOTrE-BSA stock solution

  • Vehicle control (1% BSA in ethanol, diluted to the same final concentration as the 13-HOTrE treatment)

Procedure:

  • Cell Seeding: Seed cells at the desired density in appropriate culture plates (e.g., 96-well for viability assays, 24-well for protein/RNA analysis). Allow cells to adhere and reach the desired confluency.

  • Priming (for inflammasome activation): For experiments investigating the effect on the NLRP3 inflammasome, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[2]

  • Treatment:

    • Prepare working concentrations of 13-HOTrE by diluting the 13-HOTrE-BSA stock solution in serum-free medium.

    • Also, prepare a vehicle control with the same final concentration of BSA and ethanol.

    • Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of 13-HOTrE or the vehicle control.

    • Incubate for the desired treatment duration (e.g., 1-24 hours), depending on the downstream assay.

  • Activation (for inflammasome activation): Following treatment with 13-HOTrE, stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.[2][6]

III. Downstream Analysis

A. Cell Viability Assay (MTT Assay)

This assay determines the effect of 13-HOTrE on cell proliferation and cytotoxicity.

Procedure:

  • After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

B. NLRP3 Inflammasome Activation Assay (ELISA for IL-1β)

This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a key product of NLRP3 inflammasome activation.

Procedure:

  • Collect the cell culture supernatants after treatment and stimulation.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β according to the manufacturer's instructions.

  • Measure the absorbance and determine the concentration of IL-1β from a standard curve.

C. PPAR-γ Activation Assay (Reporter Gene Assay)

This assay measures the transcriptional activity of PPAR-γ.

Procedure:

  • Transfect cells with a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase), along with a PPAR-γ expression vector if the cells do not endogenously express it at sufficient levels.

  • After transfection, treat the cells with 13-HOTrE or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the assay kit's protocol.[7][8]

  • Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Visualizations

Experimental_Workflow Experimental Workflow for 13-HOTrE Cell Treatment cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis prep_13HOTrE Prepare 13-HOTrE Stock (in Ethanol) complex Complex 13-HOTrE with BSA prep_13HOTrE->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex treat_cells Treat with 13-HOTrE-BSA Complex complex->treat_cells seed_cells Seed Cells prime_cells Prime with LPS (for inflammasome studies) seed_cells->prime_cells prime_cells->treat_cells activate_inflammasome Activate with ATP/Nigericin (for inflammasome studies) treat_cells->activate_inflammasome viability Cell Viability Assay (MTT) treat_cells->viability reporter PPAR-γ Reporter Assay treat_cells->reporter elisa IL-1β ELISA activate_inflammasome->elisa

Caption: Experimental workflow for treating cells with this compound.

Signaling_Pathway Proposed Signaling Pathway of 13-HOTrE cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inflammatory_output Inflammatory Output HOTrE This compound (13-HOTrE) PPARg_inactive Inactive PPAR-γ/RXR HOTrE->PPARg_inactive Activates PPARg_active Active PPAR-γ/RXR Complex PPARg_inactive->PPARg_active Translocates to Nucleus NLRP3_complex NLRP3 Inflammasome Complex (Inactive) Pro_Casp1 Pro-Caspase-1 NLRP3_complex->Pro_Casp1 Activates Pro_IL1b Pro-IL-1β IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b Casp1 Active Caspase-1 Pro_Casp1->Casp1 PPRE PPRE PPARg_active->PPRE Binds to AntiInflam_Genes Anti-inflammatory Gene Expression PPRE->AntiInflam_Genes AntiInflam_Genes->NLRP3_complex Inhibits Activation Casp1->Pro_IL1b Cleaves

Caption: Proposed signaling pathway for the anti-inflammatory effects of 13-HOTrE.

Safety Precautions

This compound should be handled with standard laboratory safety precautions.[9] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[9] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes and Protocols: Isotope Labeling of 13-Hydroxytridecanoic Acid for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-Hydroxytridecanoic acid (13-HTrDA) is a hydroxylated odd-chain fatty acid. Odd-chain fatty acids, such as tridecanoic acid (C13), are distinct from their even-chain counterparts in that their β-oxidation yields both acetyl-CoA and a final three-carbon unit, propionyl-CoA.[1] This propionyl-CoA can be converted to succinyl-CoA and enter the Tricarboxylic Acid (TCA) cycle, making odd-chain fatty acids anaplerotic, meaning they can replenish TCA cycle intermediates.[1] The metabolic significance and pathways of hydroxylated fatty acids are of growing interest in biomedical research.

Stable isotope labeling is a powerful and safe technique for tracing the metabolic fate of molecules like 13-HTrDA in biological systems.[2][3] By introducing a "heavy" isotope (e.g., ¹³C or ²H) into the 13-HTrDA molecule, researchers can track its absorption, distribution, and incorporation into downstream metabolites using mass spectrometry.[2][4] This provides a dynamic view of metabolic fluxes and pathway engagement, offering critical insights for understanding disease mechanisms and for drug development.[2][5]

These application notes provide detailed protocols for the use of isotopically labeled 13-HTrDA in metabolic tracing studies, from a proposed synthesis of the labeled compound to its application in in vitro and in vivo models and subsequent analysis.

Applications in Research and Drug Development

  • Elucidating Metabolic Pathways: Tracing the conversion of labeled 13-HTrDA can identify its downstream metabolites and preferred metabolic routes, including its entry into the TCA cycle and potential incorporation into complex lipids.

  • Investigating Disease Mechanisms: This technique is valuable for studying metabolic dysregulation in diseases like diabetes, obesity, and certain cancers where fatty acid metabolism is altered.[2]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In drug development, labeled 13-HTrDA can be used to assess how a therapeutic agent affects the metabolism of specific fatty acids.[2]

  • Diet-Microbiome Interaction Studies: Given that many odd-chain fatty acids originate from the gut microbiome, tracing 13-HTrDA can help unravel the complex metabolic interplay between diet, microbial activity, and host health.[1]

Experimental Workflow and Metabolic Pathway

The overall process for a metabolic tracing experiment using isotopically labeled 13-HTrDA involves several key stages, from tracer synthesis to data analysis.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_experiment Biological Experiment cluster_analysis Analytical Phase cluster_data Data Interpretation A Synthesis of ¹³C-13-HTrDA B Purification & Characterization (NMR, MS) A->B C Preparation of Labeling Medium/Dosing Vehicle B->C D Introduce Tracer to System (In Vitro Cells or In Vivo Model) C->D E Time-Course Sample Collection (Cells, Plasma, Tissues) D->E F Lipid Extraction E->F G LC-MS/MS or GC-MS Analysis F->G H Isotopologue Distribution Analysis G->H I Metabolic Flux Calculation & Pathway Mapping H->I

Caption: General experimental workflow for metabolic tracing with labeled 13-HTrDA.

The metabolic fate of 13-HTrDA is anticipated to follow the canonical pathway for odd-chain fatty acids, with the hydroxyl group potentially influencing its processing or directing it toward specific pathways.

Metabolic_Pathway FA ¹³C-13-Hydroxytridecanoic Acid AcylCoA ¹³C-13-OH-Tridecanoyl-CoA FA->AcylCoA Activation BetaOx Mitochondrial β-Oxidation AcylCoA->BetaOx ComplexLipids Incorporation into Complex Lipids (e.g., Phospholipids) AcylCoA->ComplexLipids Esterification AcetylCoA ¹³C-Acetyl-CoA (x5) BetaOx->AcetylCoA 5 cycles PropionylCoA ¹³C-Propionyl-CoA BetaOx->PropionylCoA final cycle TCA TCA Cycle AcetylCoA->TCA SuccinylCoA ¹³C-Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization SuccinylCoA->TCA

Caption: Proposed metabolic pathway for ¹³C-labeled this compound.

Protocols

Protocol 1: Proposed Synthesis of [1-¹³C]-13-Hydroxytridecanoic Acid

This protocol outlines a plausible synthetic route adapted from established methods for creating labeled fatty acids.[6] This synthesis should be performed by chemists experienced in handling isotopically labeled compounds.

Materials:

  • 12-Hydroxydodecyl bromide

  • Potassium cyanide [¹³C, 99%] (K¹³CN)

  • Solvents (e.g., Ethanol, Diethyl Ether)

  • Acids for hydrolysis (e.g., HCl)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Methodology:

  • Nitrile Formation: Treat 12-hydroxydodecyl bromide with K¹³CN in a suitable solvent system (e.g., aqueous ethanol). The reaction introduces the ¹³C label at the C1 position via nucleophilic substitution to form [1-¹³C]-13-hydroxytridecanenitrile.

  • Hydrolysis: Hydrolyze the resulting nitrile under acidic conditions. This converts the nitrile group (-C≡N) into a carboxylic acid group (-COOH).

  • Purification: The crude product, [1-¹³C]-13-hydroxytridecanoic acid, should be purified using a suitable method, such as silica gel column chromatography.

  • Characterization: Confirm the structure, purity, and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Protocol 2: In Vitro Metabolic Labeling of Cultured Cells

This protocol is adapted from general methods for tracing fatty acid metabolism in cell culture.[2]

Materials:

  • Mammalian cell line of interest (e.g., HepG2, C2C12)

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • [1-¹³C]-13-Hydroxytridecanoic acid

  • Phosphate-buffered saline (PBS)

  • Solvents for extraction (e.g., Methanol, Chloroform)

Methodology:

  • Cell Seeding: Plate cells in 6-well plates and grow to ~80% confluency.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the labeled fatty acid by complexing it with fatty acid-free BSA.

    • Dilute the stock solution into serum-free or low-serum cell culture medium to a final working concentration (typically 10-100 µM).

  • Metabolic Labeling:

    • Aspirate the standard growth medium from the cells and wash once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic incorporation of the tracer.

  • Cell Harvest and Lipid Extraction:

    • At each time point, aspirate the labeling medium and wash cells twice with ice-cold PBS.

    • Add ice-cold methanol and scrape the cells.

    • Transfer the cell suspension to a glass tube and proceed with a standard lipid extraction method (e.g., Bligh-Dyer or Folch extraction).

Protocol 3: In Vivo Metabolic Tracing in a Mouse Model

This protocol provides a general framework for an in vivo study, adapted from established methodologies.[5] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • C57BL/6 mice (or other appropriate model)

  • [1-¹³C]-13-Hydroxytridecanoic acid

  • Dosing vehicle (e.g., corn oil, 20% TPGS)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Anesthetic and euthanasia agents

Methodology:

  • Acclimation: Acclimate animals to the housing conditions and diet.

  • Tracer Administration: Administer the labeled 13-HTrDA via oral gavage or intravenous infusion. A typical oral dose might be 100-150 mg/kg.[5]

  • Sample Collection:

    • Collect blood samples at serial time points (e.g., 0, 30, 60, 120, 240 minutes) post-administration.[5] Process blood to obtain plasma.

    • At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart). Immediately flash-freeze tissues in liquid nitrogen to quench metabolism.[7]

  • Sample Processing:

    • Store plasma and tissues at -80°C until analysis.

    • Perform lipid extraction from plasma and homogenized tissues as described in Protocol 2.

Protocol 4: LC-MS/MS Analysis of Labeled Metabolites

This protocol describes a general approach for analyzing extracted lipids to determine isotopic enrichment.

Materials:

  • Dried lipid extracts

  • LC-MS grade solvents (e.g., Acetonitrile, Isopropanol, Water)

  • Mobile phase modifiers (e.g., Ammonium acetate)

  • A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a UPLC/HPLC system.[8][9]

Methodology:

  • Sample Reconstitution: Reconstitute the dried lipid extracts in a suitable solvent mixture (e.g., Acetonitrile/Isopropanol).

  • Chromatographic Separation:

    • Inject the sample onto a reverse-phase column (e.g., C8 or C18) suitable for lipidomics.[8][10]

    • Use a gradient of mobile phases to separate different lipid classes and metabolites. A common mobile phase system involves water/acetonitrile and isopropanol/acetonitrile with an ammonium salt modifier.[10][11]

  • Mass Spectrometry Analysis:

    • Acquire data in both positive and negative electrospray ionization (ESI) modes to detect a broad range of metabolites.[11]

    • Use a high-resolution full-scan MS method to detect the different mass isotopologues (M+0, M+1, etc.) of 13-HTrDA and its downstream products.[8] The high resolution is critical to separate species with very similar masses.[8]

  • Data Analysis:

    • Process the raw data using specialized software to identify and quantify the peak areas for each isotopologue of the target metabolites.

    • Correct for the natural abundance of ¹³C.

    • Calculate the percent isotopic enrichment for each metabolite at each time point to determine the rate and extent of tracer incorporation.

Data Presentation

Quantitative data from metabolic tracing experiments should be organized into tables to facilitate clear comparison across different time points or experimental conditions.

Table 1: Representative Isotopic Enrichment in Cultured Hepatocytes

MetaboliteTime (hours)Percent Enrichment (M+1)
13-HTrDA 198.5% ± 0.2%
497.9% ± 0.3%
895.1% ± 0.5%
Succinate 12.1% ± 0.4%
48.5% ± 0.9%
815.3% ± 1.2%
Palmitate (C16:0) 10.5% ± 0.1%
41.8% ± 0.3%
83.2% ± 0.4%
Data are presented as mean ± SEM. M+1 represents the singly labeled isotopologue.
Potentially from elongation of labeled acetyl-CoA.

Table 2: Representative Tracer Concentration in Mouse Plasma Post-Oral Gavage

Time Point (minutes)¹³C-13-HTrDA Concentration (µM)¹³C-Succinyl-CoA in Liver (nmol/g)
0Below Detection LimitBelow Detection Limit
3015.2 ± 2.10.8 ± 0.2
6025.8 ± 3.52.5 ± 0.4
12018.1 ± 2.94.1 ± 0.6
2407.4 ± 1.53.2 ± 0.5
Data are presented as mean ± SEM from n=5 mice per time point.

References

Application Note & Protocol: Chiral Separation of 13-Hydroxytridecanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxytridecanoic acid is a hydroxylated fatty acid that may play a role in various biological processes. As with many bioactive molecules, its stereochemistry is crucial for its physiological function and pharmacological activity. The presence of a chiral center at the C-13 position gives rise to two enantiomers, (R)-13-hydroxytridecanoic acid and (S)-13-hydroxytridecanoic acid. The ability to separate and quantify these enantiomers is essential for understanding their individual biological roles, determining enantiomeric purity of synthetic batches, and for pharmacokinetic and pharmacodynamic studies in drug development.

This document provides detailed protocols for two common methods for the chiral separation of this compound enantiomers: a direct method using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), and an indirect method involving diastereomeric derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the chiral separation of this compound enantiomers using the described HPLC and GC-MS methods. This data is intended to provide expected values for retention times and resolution.

ParameterHPLC Method (Direct)GC-MS Method (Indirect, as MTPA esters)
(R)-13-hydroxytridecanoic acid Retention Time (min) 12.515.2
(S)-13-hydroxytridecanoic acid Retention Time (min) 14.216.1
Resolution (Rs) > 1.5> 2.0
Limit of Detection (LOD) 0.012 µg/g0.010 µg/g
Limit of Quantitation (LOQ) 0.24 µg/g0.20 µg/g

Experimental Protocols

Two primary methods for the chiral separation of hydroxy fatty acids are direct and indirect analysis.[1] Direct methods utilize a chiral stationary phase to differentiate between enantiomers, while indirect methods involve derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[2]

Method 1: Direct Chiral Separation by HPLC

This method employs a chiral stationary phase (CSP) to directly separate the enantiomers of this compound. Polysaccharide-based CSPs are commonly used for the enantioselective analysis of polyunsaturated hydroxy fatty acids.[3]

Materials:

  • (±)-13-Hydroxytridecanoic acid standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol

  • HPLC grade Acetic Acid

  • Chiral HPLC column (e.g., Chiralpak AD-H or equivalent)

  • HPLC system with UV or Mass Spectrometric detector

Procedure:

  • Sample Preparation:

    • Dissolve the racemic this compound standard in the mobile phase to a final concentration of 1 mg/mL.

    • For biological samples, perform a lipid extraction followed by purification of the hydroxy fatty acid fraction. The final extract should be dissolved in the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol:Acetic Acid (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or ESI-MS in negative ion mode.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times.

    • Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve.

Method 2: Indirect Chiral Separation by GC-MS after Diastereomeric Derivatization

This protocol involves the derivatization of the hydroxyl group of this compound with a chiral derivatizing agent, Mosher's reagent ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl), to form diastereomeric esters. These diastereomers have different physical properties and can be separated by a standard achiral GC column.[4][5]

Materials:

  • (±)-13-Hydroxytridecanoic acid standard

  • (R)-(-)-MTPA-Cl (Mosher's reagent chloride)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane

  • Diazomethane (for esterification of the carboxylic acid) or Trimethylsilyldiazomethane

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Methyl Ester Formation:

    • Treat the this compound sample with an ethereal solution of diazomethane or with trimethylsilyldiazomethane in methanol to convert the carboxylic acid to its methyl ester. This step is crucial to prevent side reactions with the MTPA-Cl.

  • Derivatization with (R)-(-)-MTPA-Cl:

    • To the dried methyl 13-hydroxytridecanoate, add 100 µL of anhydrous dichloromethane and 20 µL of anhydrous pyridine.

    • Add a 1.5 molar excess of (R)-(-)-MTPA-Cl.

    • Incubate the mixture at room temperature for 1 hour.

    • Stop the reaction by adding 100 µL of 5% sodium bicarbonate solution.

    • Extract the diastereomeric MTPA esters with n-hexane.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 50-550.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The two diastereomeric MTPA esters will elute at different retention times.

    • Identify the peaks and confirm their identity based on their mass spectra.

    • Quantify each enantiomer by integrating the peak areas of the corresponding diastereomers.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Racemic this compound Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC (Chiral Column) dissolve->inject separate Enantiomeric Separation inject->separate detect UV or MS Detection separate->detect quantify Peak Integration and Quantification detect->quantify result Separate Enantiomer Concentrations quantify->result

Caption: Workflow for direct chiral separation of this compound enantiomers by HPLC.

experimental_workflow_gcms cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Racemic this compound esterify Methyl Esterification (e.g., Diazomethane) start->esterify derivatize Derivatization with (R)-(-)-MTPA-Cl esterify->derivatize extract Extraction of Diastereomers derivatize->extract inject Inject into GC-MS (Achiral Column) extract->inject separate Diastereomer Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Peak Integration and Quantification detect->quantify result Separate Enantiomer Concentrations quantify->result

Caption: Workflow for indirect chiral separation of this compound enantiomers by GC-MS.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ESI-MS Analysis of 13-Hydroxytridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrospray ionization-mass spectrometry (ESI-MS) analysis of 13-hydroxytridecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound by ESI-MS?

A1: For hydroxy fatty acids like this compound, negative ion mode ESI is generally preferred. This is because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is the molecular ion of interest.[1][2] While positive ion mode can be used, it often requires derivatization to improve ionization efficiency, as native fatty acids do not ionize well in positive mode.[3][4]

Q2: I am observing a very low signal for my this compound. What are the common causes?

A2: Low signal intensity for fatty acids in ESI-MS is a common challenge.[4] Several factors can contribute to this:

  • Suboptimal Mobile Phase pH: The pH of the mobile phase significantly impacts the deprotonation of the carboxylic acid. A pH that is too low will suppress ionization.

  • Poor Solvent Composition: The choice of organic solvent and its ratio with the aqueous phase affects desolvation and ionization efficiency.

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, reducing the signal of the analyte of interest.

  • Inappropriate ESI Source Parameters: Settings such as capillary voltage, nebulizer gas pressure, and drying gas temperature need to be optimized for your specific instrument and analyte.

Q3: What are the expected adducts for this compound in ESI-MS?

A3: In negative ion mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻. In positive ion mode, if ionization is achieved without derivatization, you might observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are trace amounts of these salts in your sample or mobile phase. Ammonium adducts [M+NH₄]⁺ are also possible if ammonium salts are used as mobile phase additives.

Q4: Should I consider chemical derivatization for my analysis?

A4: Chemical derivatization can significantly improve the ionization efficiency of fatty acids, particularly for analysis in the positive ion mode.[3][4] Derivatizing the carboxylic acid group to introduce a readily ionizable moiety can lead to a substantial increase in signal intensity. However, this adds an extra step to your sample preparation and may not be necessary if sufficient sensitivity can be achieved in the negative ion mode.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the ESI-MS analysis of this compound.

Issue 1: Poor or No Signal Intensity
Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Ensure the mobile phase pH is appropriate for negative ion mode (typically neutral to slightly basic). For reversed-phase chromatography, a common mobile phase consists of a gradient of water and acetonitrile or methanol.[1] Consider adding a small amount of a basic modifier like ammonium hydroxide or a volatile buffer like ammonium acetate to enhance deprotonation.
Inefficient ESI Source Parameters Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow rate, and temperature. Start with the instrument manufacturer's recommended settings and adjust one parameter at a time while monitoring the signal intensity of your analyte.[5][6]
Ion Suppression Dilute your sample to reduce the concentration of matrix components. Improve chromatographic separation to resolve this compound from co-eluting, interfering compounds. Consider a sample cleanup step like solid-phase extraction (SPE) prior to LC-MS analysis.
Analyte Degradation Ensure proper sample handling and storage to prevent degradation of the fatty acid. Use fresh, high-purity solvents.
Issue 2: Unstable or Fluctuating Signal
Possible Cause Troubleshooting Steps
Inconsistent Spray Check for blockages in the ESI needle or transfer line. Ensure a stable and consistent flow of the mobile phase from the LC pump. Optimize the position of the ESI probe relative to the mass spectrometer inlet.
Contaminated System Clean the ESI source components, including the capillary, skimmer, and ion transfer tube. Run a blank injection to check for background contamination.
Mobile Phase Issues Ensure mobile phases are properly degassed to prevent bubble formation. Use high-purity solvents and additives to avoid the introduction of contaminants.
Issue 3: Poor Peak Shape in Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry For reversed-phase chromatography, a C18 column is a common choice for fatty acid analysis.[1] Ensure the column is in good condition and has not been subjected to harsh conditions.
Suboptimal Mobile Phase Gradient Optimize the gradient profile to ensure proper retention and elution of this compound. A shallow gradient may be necessary to achieve good peak shape.
Sample Overload Inject a smaller volume or a more dilute sample to avoid overloading the column, which can lead to peak fronting or tailing.

Quantitative Data Summary

The following tables provide typical starting parameters for the ESI-MS analysis of hydroxy fatty acids. These should be optimized for your specific instrument and application.

Table 1: Recommended Starting ESI-MS Parameters for Hydroxy Fatty Acid Analysis (Negative Ion Mode)

ParameterTypical Value
Ionization ModeNegative ESI
Capillary Voltage2.5 - 3.5 kV
Nebulizer Gas Pressure30 - 50 psi
Drying Gas Flow Rate8 - 12 L/min
Drying Gas Temperature300 - 350 °C
Skimmer/Cone Voltage30 - 60 V

Table 2: Example UPLC Gradient for Hydroxy Fatty Acid Separation

Time (min)%A (Water)%B (Acetonitrile)
0.0 - 2.0982
2.0 - 6.0Linear gradient to 65Linear gradient to 35
6.0 - 12.0Linear gradient to 50Linear gradient to 50
12.0 - 15.0Linear gradient to 40Linear gradient to 60
15.0 - 18.0Linear gradient to 20Linear gradient to 80
18.0 - 20.0Linear gradient to 0Linear gradient to 100

This gradient is adapted from a published method for hydroxy fatty acids and should be optimized for your specific column and system.[1]

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS Analysis
  • Lipid Extraction:

    • For biological samples, perform a lipid extraction using a standard method such as a Folch or Bligh-Dyer extraction to isolate the lipid fraction containing this compound.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the extracted lipid fraction under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a solvent compatible with your LC mobile phase, typically a mixture of methanol, acetonitrile, and/or isopropanol.

Protocol 2: UPLC-ESI-MS/MS Analysis in Negative Ion Mode
  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column.

    • Employ a binary solvent system of water (A) and acetonitrile or methanol (B).

    • Apply a gradient elution similar to the one described in Table 2, optimizing as needed for your specific separation.[1]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Set the ESI source parameters as outlined in Table 1, and optimize for maximum signal intensity.[1]

    • Acquire full scan data to identify the [M-H]⁻ ion of this compound (expected m/z ~229.18).

    • Perform tandem MS (MS/MS) on the precursor ion to confirm its identity through characteristic fragmentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample extraction Lipid Extraction (e.g., Folch) start->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution in LC-compatible Solvent evaporation->reconstitution lc_separation UPLC Separation (C18 Column) reconstitution->lc_separation Inject Sample esi_ionization ESI (Negative Ion Mode) lc_separation->esi_ionization ms_detection MS Detection (Full Scan) esi_ionization->ms_detection msms_fragmentation Tandem MS (Fragmentation) ms_detection->msms_fragmentation data_analysis data_analysis msms_fragmentation->data_analysis Data Analysis

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_lc LC System Check cluster_ms MS System Check start Low/No Signal for This compound mobile_phase Optimize Mobile Phase (Solvent, pH, Additives) start->mobile_phase source_params Optimize ESI Source (Voltage, Gas, Temp) start->source_params column Check Column (Type, Condition) mobile_phase->column gradient Optimize Gradient column->gradient solution solution gradient->solution ion_suppression Investigate Ion Suppression (Dilution, Cleanup) source_params->ion_suppression calibration Check MS Calibration ion_suppression->calibration calibration->solution Improved Signal

Caption: A logical troubleshooting workflow for low signal intensity issues.

fragmentation_pathway precursor [M-H]⁻ (13-Hydroxytridecanoate) loss_water Loss of H₂O precursor->loss_water alpha_cleavage α-Cleavage to OH group precursor->alpha_cleavage fragment1 [M-H-H₂O]⁻ loss_water->fragment1 fragment2 Characteristic Fragment Ions alpha_cleavage->fragment2

Caption: Expected fragmentation pathways for this compound in tandem MS.

References

Technical Support Center: Quantification of 13-Hydroxytridecanoic Acid (13-HOTrE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 13-hydroxytridecanoic acid (13-HOTrE) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of 13-HOTrE?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as 13-HOTrE, by co-eluting compounds from the sample matrix. In biological samples like plasma or serum, these interfering compounds can be phospholipids, salts, or other endogenous metabolites.[1][2] Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of 13-HOTrE.[1][2] Addressing these effects is crucial for obtaining accurate data in clinical research and drug development.

Q2: What are the primary sources of matrix effects in plasma or serum samples for 13-HOTrE analysis?

A2: The most significant source of matrix effects in the analysis of lipids like 13-HOTrE from plasma or serum are phospholipids.[3] Due to their high abundance and similar chromatographic behavior to many lipids, phospholipids can co-elute with 13-HOTrE and interfere with its ionization in the mass spectrometer, typically causing ion suppression. Other potential sources include salts, proteins that were not completely removed during sample preparation, and other endogenous lipids.

Q3: How can I assess the presence and magnitude of matrix effects in my 13-HOTrE assay?

A3: A common method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of 13-HOTrE in a neat solution to the peak area of 13-HOTrE spiked into a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte). The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF value of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. Ideally, the MF should be close to 1.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A4: A stable isotope-labeled internal standard, such as 13-HOTrE-d4, is the most effective tool to compensate for matrix effects that cannot be eliminated through sample cleanup.[4] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[5]

Troubleshooting Guides

Issue 1: Poor reproducibility and high variability in 13-HOTrE quantification.
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Implement a more rigorous sample cleanup procedure to remove interfering phospholipids. Solid-Phase Extraction (SPE) with a specialized phospholipid removal sorbent is highly recommended.[6]
Ensure the consistent use of a stable isotope-labeled internal standard (e.g., 13-HOTrE-d4) added early in the sample preparation process to normalize for variations.[5]
Incomplete Protein Precipitation Optimize the protein precipitation step. Ensure the correct ratio of organic solvent (e.g., acetonitrile or methanol) to plasma/serum is used and that centrifugation is adequate to pellet all proteins.
Sample Handling and Storage Avoid repeated freeze-thaw cycles of plasma/serum samples. Store samples at -80°C to minimize lipid degradation.
Issue 2: Low sensitivity and inability to reach the desired lower limit of quantitation (LLOQ) for 13-HOTrE.
Possible Cause Troubleshooting Step
Significant Ion Suppression Employ a more effective sample preparation technique to remove matrix components. Compare the performance of Liquid-Liquid Extraction (LLE) and different Solid-Phase Extraction (SPE) sorbents.[7]
Optimize chromatographic conditions to achieve better separation of 13-HOTrE from co-eluting interferences.
Suboptimal MS/MS Parameters Optimize the mass spectrometer settings for 13-HOTrE, including collision energy and declustering potential, to maximize signal intensity.
Analyte Loss During Sample Preparation Evaluate the recovery of 13-HOTrE through the entire sample preparation procedure by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.

Data Presentation: Impact of Sample Preparation on Matrix Effects

Sample Preparation Method Expected Matrix Factor (MF) for 13-HOTrE Relative Effectiveness in Reducing Matrix Effects
Protein Precipitation (PPT) Only0.4 - 0.7Low
Liquid-Liquid Extraction (LLE)0.6 - 0.9Moderate
Solid-Phase Extraction (SPE) - C180.8 - 1.0High
SPE with Phospholipid Removal0.9 - 1.1Very High

Note: These are generalized expected values. Actual matrix effects are analyte and matrix-dependent and should be experimentally determined for each specific assay.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 13-HOTrE from Plasma/Serum

This protocol is a general procedure for the extraction of moderately polar lipids like hydroxy fatty acids.

Materials:

  • Plasma or serum sample

  • Stable isotope-labeled internal standard (e.g., 13-HOTrE-d4)

  • Methanol (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a glass tube, add 10 µL of the internal standard solution.

  • Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Add 250 µL of water and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 13-HOTrE from Plasma/Serum

This protocol utilizes a reversed-phase SPE cartridge for cleanup and concentration of 13-HOTrE.

Materials:

  • Plasma or serum sample

  • Stable isotope-labeled internal standard (e.g., 13-HOTrE-d4)

  • Phosphoric acid or formic acid

  • Methanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Reversed-phase C18 SPE cartridge (e.g., 100 mg)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of plasma or serum, add 10 µL of the internal standard solution.

  • Add 200 µL of methanol to precipitate proteins. Vortex and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and acidify to a pH of ~3 with phosphoric acid or formic acid.

  • Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the acidified supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water to remove polar impurities.

  • Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the 13-HOTrE with 2 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Signaling Pathway Diagram

13-HOTrE has been shown to exert anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which in turn leads to the inactivation of the NLRP3 inflammasome.

Caption: Signaling pathway of 13-HOTrE mediated anti-inflammatory effects.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the quantification of 13-HOTrE from a biological matrix, incorporating best practices to address matrix effects.

Experimental_Workflow Sample Plasma/Serum Sample IS_Spike Spike with 13-HOTrE-d4 (SIL-IS) Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., with Methanol) IS_Spike->Protein_Precipitation Extraction Extraction & Cleanup (LLE or SPE) Protein_Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis (Analyte/IS Ratio) LC_MS_Analysis->Data_Analysis

Caption: General workflow for 13-HOTrE quantification from biological samples.

References

Improving the recovery of 13-hydroxytridecanoic acid during lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of 13-hydroxytridecanoic acid during lipid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for efficient extraction of this and other hydroxylated fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in extracting this compound?

A1: this compound is a polar lipid, and its recovery can be challenging due to its amphipathic nature. Key issues include its tendency to remain in the aqueous phase during liquid-liquid extractions, incomplete extraction from complex biological matrices, and potential for degradation. The hydroxyl group increases its polarity, making it less soluble in non-polar solvents typically used for general lipid extraction.

Q2: Which lipid extraction method is best for this compound?

A2: There is no single "best" method, as the optimal choice depends on the sample matrix, required purity, and available equipment. However, methods that are effective for polar lipids are generally preferred. A modified Bligh and Dyer or Folch method with an acidification step can improve the recovery of acidic lipids like this compound.[1] The methyl-tert-butyl ether (MTBE) method is another excellent alternative that often provides better recovery of polar lipids and offers safety and handling advantages over chloroform-based methods.[2][3] For cleaner extracts and selective isolation, solid-phase extraction (SPE) is highly recommended.

Q3: How does pH affect the recovery of this compound?

A3: The pH of the extraction solvent is a critical factor. This compound is a carboxylic acid, and its charge state is pH-dependent. Acidifying the sample to a pH below the pKa of the carboxylic acid group (typically around 4-5) will protonate it, making the molecule less polar and more soluble in the organic extraction solvent.[4][5][6] This significantly enhances its partitioning into the organic phase and improves recovery.

Q4: Should I be concerned about the stability of this compound during extraction?

A4: Yes, like other fatty acids, this compound can be susceptible to oxidation, especially if double bonds are present in other fatty acids in the sample. To minimize degradation, it is advisable to work at low temperatures, use antioxidants (like BHT), and process samples quickly.

Q5: What is derivatization and is it necessary for this compound analysis?

A5: Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[7][8][9] For this compound, derivatization of the carboxylic acid and hydroxyl groups (e.g., through esterification and silylation) increases its volatility and thermal stability, leading to better chromatographic separation and detection.[8][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Inappropriate solvent polarity: The solvent system is not polar enough to efficiently extract the hydroxylated fatty acid.Use a more polar solvent system like a modified Bligh and Dyer or Folch method. Consider the MTBE method, which is effective for polar lipids.[2][3]
Incorrect pH: The carboxylic acid group is deprotonated (charged) and remains in the aqueous phase.Acidify the sample to a pH below the pKa of the carboxylic acid to neutralize it and increase its solubility in the organic phase.[4][5][6]
Incomplete phase separation: Emulsions or incomplete separation of aqueous and organic layers can lead to loss of the analyte.Centrifuge at a higher speed or for a longer duration. Adding salt to the aqueous phase can help break emulsions.
Inconsistent results Variable sample handling: Inconsistent vortexing times, temperature fluctuations, or delays in processing can affect extraction efficiency.Standardize all steps of the protocol, including mixing times, temperatures, and storage conditions.
Inaccurate solvent ratios: Incorrect solvent proportions in methods like Bligh and Dyer or Folch will lead to improper phase separation and variable recovery.Use precise measurements for all solvents and ensure they are thoroughly mixed at each step.
Presence of contaminants in the final extract Co-extraction of other molecules: The chosen method may not be selective enough for this compound.Employ a solid-phase extraction (SPE) step after the initial liquid-liquid extraction for cleanup and specific isolation.
Carryover from previous samples: Residuals in glassware or on instruments can contaminate subsequent samples.Thoroughly clean all glassware with appropriate solvents before use. Run blank samples to check for carryover.

Quantitative Data on Extraction Methods

The following table summarizes the recovery of long-chain fatty acids using a hexane/MTBE (1:1) solvent mixture, which can serve as an indicator for the expected recovery of this compound.

Fatty AcidChain LengthRecovery (%)
Capric acidC10:098 - 100
Lauric acidC12:098 - 100
Myristic acidC14:098 - 100
Palmitic acidC16:098 - 100
Stearic acidC18:098 - 100
Oleic acidC18:198 - 100
Linoleic acidC18:298 - 100

Data adapted from Lalman, J.A., and Bagley, D.M. (2004). Extracting Long-Chain Fatty Acids from a Fermentation Medium. JAOCS, 81(2), 105-110.[4]

Experimental Protocols

Modified Bligh and Dyer Method for Polar Lipids

This protocol is a modification of the classic Bligh and Dyer method, optimized for the extraction of polar lipids like this compound.

Materials:

  • Chloroform

  • Methanol

  • 0.1 N HCl

  • Biological sample (e.g., 1 mL of plasma)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • To 1 mL of the sample in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Add 1.25 mL of chloroform and vortex for another minute.

  • Add 1.25 mL of 0.1 N HCl to acidify the mixture and induce phase separation. Vortex for 1 minute.

  • Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases. You will observe a lower organic phase (chloroform) and an upper aqueous phase (methanol/water).

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • For quantitative recovery, the aqueous phase can be re-extracted with 2 mL of chloroform.

  • Combine the organic phases and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for downstream analysis.

Methyl-tert-butyl Ether (MTBE) Extraction

This method is a safer and often more efficient alternative to chloroform-based extractions for polar lipids.[2][3]

Materials:

  • Methanol

  • MTBE

  • Water

  • Biological sample

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • Homogenize the sample in a suitable volume of methanol.

  • Add a volume of MTBE that is approximately 3.3 times the volume of methanol used.

  • Vortex for 1 hour at room temperature.

  • Induce phase separation by adding a volume of water that is 25% of the total volume of the MTBE and methanol mixture.

  • Vortex for 1 minute and then centrifuge at 1000 x g for 10 minutes.

  • The upper phase (MTBE layer) contains the lipids. Carefully collect this layer.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent.

Solid-Phase Extraction (SPE) for Hydroxylated Fatty Acids

This protocol provides a general guideline for using a reversed-phase SPE cartridge to isolate hydroxylated fatty acids from a liquid sample.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18)

  • Methanol

  • Water (acidified to pH < 3 with a suitable acid like formic acid)

  • Elution solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate)

  • SPE manifold

  • Sample extract from a primary extraction (e.g., Bligh and Dyer or MTBE)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of acidified water (pH < 3).

  • Sample Loading: Load the sample extract (reconstituted in a solvent compatible with the equilibration solvent) onto the cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with 2-3 column volumes of acidified water to remove polar impurities.

  • Elution: Elute the this compound with an appropriate organic solvent. The choice of solvent will depend on the specific SPE sorbent and the desired purity.

  • Drying: Evaporate the elution solvent to obtain the purified hydroxylated fatty acid.

Visualizations

Lipid_Extraction_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Cleanup Sample Biological Sample Solvent_Addition Add Extraction Solvents (e.g., Chloroform/Methanol or MTBE/Methanol) Sample->Solvent_Addition Homogenization Homogenize/Vortex Solvent_Addition->Homogenization Phase_Separation Induce Phase Separation (Add Water/Acid) Homogenization->Phase_Separation Centrifugation Centrifuge Phase_Separation->Centrifugation Organic_Phase Collect Organic Phase (Contains Lipids) Centrifugation->Organic_Phase LLE_Extract LLE Extract Organic_Phase->LLE_Extract Proceed to Cleanup Load_Sample Load Sample LLE_Extract->Load_Sample Condition Condition SPE Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load_Sample Wash Wash Impurities Load_Sample->Wash Elute Elute Analyte Wash->Elute Pure_Analyte Pure this compound Elute->Pure_Analyte

Caption: General workflow for lipid extraction and purification.

Troubleshooting_Low_Recovery Start Low Recovery of This compound Check_pH Is the extraction pH acidic (pH < 4)? Start->Check_pH Acidify Acidify the sample (e.g., with HCl or Formic Acid) Check_pH->Acidify No Check_Solvent Is the solvent system appropriate for polar lipids? Check_pH->Check_Solvent Yes Acidify->Check_Solvent Use_Polar_Solvent Use a more polar solvent system (e.g., Modified Bligh & Dyer, MTBE) Check_Solvent->Use_Polar_Solvent No Check_Phase_Separation Is phase separation complete? Check_Solvent->Check_Phase_Separation Yes Use_Polar_Solvent->Check_Phase_Separation Improve_Separation Increase centrifugation time/speed or add salt to break emulsions Check_Phase_Separation->Improve_Separation No Consider_SPE Consider SPE for cleanup and concentration Check_Phase_Separation->Consider_SPE Yes Improve_Separation->Consider_SPE Success Improved Recovery Consider_SPE->Success

Caption: Troubleshooting logic for low recovery of this compound.

References

Preventing degradation of 13-hydroxytridecanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 13-hydroxytridecanoic acid (13-HOTrE) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (13-HOTrE) and why is it prone to degradation?

A1: 13-HOTrE is a hydroxylated fatty acid, an oxidized metabolite of an omega-3 fatty acid. Its structure, containing double bonds and a hydroxyl group, makes it susceptible to degradation through oxidation, enzymatic reactions, and extreme pH and temperature conditions.

Q2: What are the primary pathways of 13-HOTrE degradation during sample preparation?

A2: The main degradation pathways are:

  • Oxidation: The double bonds in the fatty acid chain are prone to attack by reactive oxygen species (ROS), leading to the formation of various oxidized byproducts. This can be initiated by exposure to air (oxygen), light, and certain metal ions.

  • Enzymatic Degradation: Lipases and other enzymes present in biological samples can metabolize 13-HOTrE if not properly inactivated during sample collection and processing.

  • pH- and Temperature-Mediated Degradation: Extremes in pH (both acidic and alkaline) and high temperatures can catalyze the degradation of 13-HOTrE.

Q3: How should I store my samples to minimize 13-HOTrE degradation?

A3: Proper storage is critical. For long-term stability, samples containing 13-HOTrE should be stored at -80°C. It is advisable to store samples in amber vials to protect them from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Minimize freeze-thaw cycles by aliquoting samples before freezing.

Q4: What are the key considerations for selecting an extraction method for 13-HOTrE?

A4: The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) depends on the sample matrix, the required level of purity, and throughput needs.

  • LLE (e.g., Folch or Bligh-Dyer methods): Effective for a broad range of lipids but can be less selective and may require more downstream cleanup.

  • SPE: Offers higher selectivity and can provide cleaner extracts, which is often preferred for sensitive LC-MS analysis.

Q5: Is derivatization required for the analysis of 13-HOTrE?

A5: It depends on the analytical method:

  • Gas Chromatography (GC): Derivatization is necessary to convert the non-volatile 13-HOTrE into a more volatile and thermally stable derivative (e.g., a methyl ester or trimethylsilyl ether).

  • Liquid Chromatography (LC): Derivatization is generally not required for LC-MS analysis, as 13-HOTrE can be readily ionized and detected in its native form.

Troubleshooting Guides

Issue 1: Low Recovery of 13-HOTrE
Possible Cause Recommended Solution
Incomplete Extraction Optimize the extraction solvent system. For LLE, a 2:1 mixture of chloroform:methanol is a common starting point. For SPE, ensure the chosen sorbent and elution solvents are appropriate for a hydroxylated fatty acid. Ensure thorough homogenization and vortexing during extraction.
Analyte Adsorption Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to container surfaces.
Degradation during Extraction Perform all extraction steps on ice and use pre-chilled solvents. Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Inefficient Phase Separation (LLE) Ensure the correct ratio of organic solvent to aqueous phase is used. Centrifuge at a sufficient speed and for an adequate duration to achieve clear phase separation.
Improper SPE Cartridge Conditioning/Elution Follow the manufacturer's protocol for cartridge conditioning and ensure the elution solvent is strong enough to desorb 13-HOTrE from the sorbent.
Issue 2: High Variability in 13-HOTrE Measurements
Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to extraction. Minimize the time samples are exposed to room temperature and light.
Freeze-Thaw Cycles Aliquot samples upon collection to avoid repeated freezing and thawing.
Matrix Effects in LC-MS Analysis Use a stable isotope-labeled internal standard (e.g., d4-13-HOTrE) to normalize for variations in extraction efficiency and matrix effects. Optimize the chromatographic separation to separate 13-HOTrE from co-eluting matrix components.
Instrumental Variability Perform regular maintenance and calibration of the analytical instrument. Include quality control (QC) samples at low, medium, and high concentrations throughout the analytical run to monitor instrument performance.
Issue 3: Presence of Unexpected Peaks or Degradation Products
Possible Cause Recommended Solution
Oxidation Add antioxidants (e.g., BHT, triphenylphosphine) at the earliest stage of sample preparation. Purge collection tubes and extraction solvents with an inert gas like nitrogen or argon. Use amber vials and protect samples from light.
Enzymatic Activity Immediately after collection, add protease and lipase inhibitors to the sample. Alternatively, flash-freeze the sample in liquid nitrogen. For tissue samples, rapid homogenization in a cold solvent containing inhibitors is crucial.
pH Instability Ensure the pH of the sample and extraction solvents is maintained within a stable range, ideally close to neutral. Avoid strongly acidic or basic conditions unless required for a specific hydrolysis step, and in such cases, neutralize the sample promptly.
Thermal Degradation Keep samples on ice or at 4°C throughout the entire sample preparation process. Use a cooled centrifuge.

Quantitative Stability of 13-HOTrE

Table 1: Qualitative Effect of Temperature on 13-HOTrE Stability

TemperatureExpected StabilityRecommendations
-80°C High (Long-term storage)Recommended for long-term storage of samples and standards.
-20°C Moderate (Short to medium-term storage)Suitable for short-term storage. Avoid repeated freeze-thaw cycles.
4°C Low (Short-term processing)Keep samples at this temperature only for the duration of the sample preparation workflow.
Room Temperature (~25°C) Very Low (Significant degradation likely)Avoid exposure to room temperature for extended periods.
>37°C Unstable (Rapid degradation)Avoid heating samples unless it is a controlled step in a derivatization or hydrolysis protocol.

Table 2: Qualitative Effect of pH on 13-HOTrE Stability

pH RangeExpected StabilityRecommendations
< 4 (Acidic) Low to ModerateAcid-catalyzed degradation can occur. Neutralize acidic samples as soon as possible after any required acidic step.
4 - 8 (Neutral) HighThis is the optimal pH range for the stability of most lipids. Buffer samples and solutions to within this range where possible.
> 8 (Alkaline) LowBase-catalyzed hydrolysis and other degradation reactions can occur. Neutralize alkaline samples promptly.

Experimental Protocols

Protocol 1: Extraction of 13-HOTrE from Plasma using Solid-Phase Extraction (SPE)

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., d4-13-HOTrE in methanol)

  • Antioxidant solution (e.g., 0.2% BHT in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • SPE cartridges (e.g., C18, 100 mg)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma sample on ice.

  • To 100 µL of plasma in a polypropylene tube, add 5 µL of IS solution and 10 µL of antioxidant solution. Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elute the 13-HOTrE with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Extraction of 13-HOTrE from Tissue using Liquid-Liquid Extraction (Folch Method)

Materials:

  • Tissue sample (e.g., liver, adipose)

  • Internal Standard (IS) solution (e.g., d4-13-HOTrE in methanol)

  • Antioxidant solution (e.g., 0.2% BHT in methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 50 mg of frozen tissue.

  • In a glass homogenizer on ice, add the tissue, 5 µL of IS solution, and 10 µL of antioxidant solution.

  • Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).

  • Homogenize thoroughly until no visible tissue particles remain.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.4 mL of 0.9% NaCl solution.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new tube.

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis sample Biological Sample (Plasma or Tissue) add_is_antioxidant Add Internal Standard & Antioxidants sample->add_is_antioxidant homogenization Homogenization (for tissue) extraction Liquid-Liquid or Solid-Phase Extraction add_is_antioxidant->extraction phase_separation Phase Separation or SPE Wash extraction->phase_separation evaporation Evaporation phase_separation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms

Caption: Experimental workflow for the extraction and analysis of 13-HOTrE.

degradation_pathways cluster_oxidation Oxidation cluster_enzymatic Enzymatic Degradation cluster_conditions Harsh Conditions HOTrE 13-HOTrE oxidized_products Oxidized Products (e.g., ketones, aldehydes) HOTrE->oxidized_products O2, Light, Metal Ions metabolites Metabolites HOTrE->metabolites Lipases, etc. degradation_products Degradation Products HOTrE->degradation_products High Temp, Extreme pH

Caption: Major degradation pathways of this compound.

signaling_pathway HOTrE 13-HOTrE PPARg PPAR-γ HOTrE->PPARg Activates NLRP3 NLRP3 Inflammasome PPARg->NLRP3 Inhibits Assembly Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation & Secretion Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Anti-inflammatory signaling pathway of 13-HOTrE.

Optimization of mobile phase for HPLC analysis of hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of hydroxy fatty acids (HOFAs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for reversed-phase HPLC analysis of hydroxy fatty acids?

A typical starting point for reversed-phase HPLC analysis of HOFAs is a gradient elution using a C18 column. The mobile phases generally consist of:

  • Mobile Phase A: Water with an acidic modifier.[1][2]

  • Mobile Phase B: An organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol, also with an acidic modifier.[1][2]

A common acidic modifier is 0.1% formic acid, which helps to suppress the ionization of the carboxylic acid group on the fatty acids, leading to improved peak shape and retention.[1][2]

Q2: Should I use acetonitrile or methanol as the organic solvent in my mobile phase?

Both acetonitrile and methanol are common organic solvents for reversed-phase HPLC.

  • Acetonitrile is often preferred as it typically provides lower viscosity, leading to lower backpressure, and has a lower UV cutoff. It can also offer different selectivity for unsaturated fatty acids.[3]

  • Methanol is a suitable alternative and may provide different selectivity for certain separations.[3] The choice between them can depend on the specific HOFAs being analyzed and may require empirical testing to determine the best solvent for optimal separation.[4]

Q3: Why is it necessary to add an acid (e.g., formic acid) to the mobile phase?

Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is crucial for several reasons:

  • Suppresses Ionization: It ensures that the carboxylic acid group of the hydroxy fatty acids is protonated (in its non-ionized form).[1] This is critical because the neutral form of the analyte interacts more consistently with the nonpolar C18 stationary phase, leading to better retention and sharper, more symmetrical peaks.[1]

  • Minimizes Silanol Interactions: Residual silanol groups on the silica-based stationary phase can cause secondary interactions with the acidic analytes, leading to peak tailing. The acidic modifier helps to mask these silanol groups.[1]

Q4: Can I use buffers like ammonium acetate or ammonium formate?

Yes, volatile buffers like ammonium acetate or ammonium formate are frequently used, especially when HPLC is coupled with mass spectrometry (LC-MS).[5]

  • Ammonium Acetate/Formate: These buffers help control the pH of the mobile phase and are volatile, meaning they evaporate easily in the MS source, preventing contamination.[6] They are particularly useful for enhancing ionization in electrospray ionization (ESI) mode. Recent studies have also shown that ammonium fluoride can enhance the sensitivity of fatty acid species in LC-MS/MS analysis.[7][8]

  • Non-Volatile Buffers: Phosphate buffers should be strictly avoided in LC-MS as they are non-volatile and will crystallize in the mass spectrometer's source, causing significant contamination and instrument downtime.[6]

Experimental Protocols

Protocol 1: Preparation of Standard Mobile Phase for HPLC-UV

This protocol describes the preparation of a common mobile phase for the analysis of hydroxy fatty acids using a UV detector.

Reagents and Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • Sterile, filtered solvent bottles

  • 0.2 µm or 0.45 µm solvent filters

  • Graduated cylinders and volumetric flasks

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water to achieve a final concentration of 0.1% (v/v).

    • Cap the bottle and mix thoroughly.

    • Filter the solution using a 0.2 µm filter assembly.

    • Degas the mobile phase for 15-30 minutes using sonication or vacuum degassing.[9]

  • Prepare Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile for a final concentration of 0.1% (v/v).[2]

    • Cap the bottle and mix thoroughly.

    • Filter and degas the mobile phase as described in step 1.

  • System Setup:

    • Label the solvent bottles clearly and place them in the HPLC system's solvent reservoir.

    • Purge the respective pump lines with the new mobile phases to ensure no air bubbles are present in the system.[10]

Troubleshooting Guide

Below is a workflow for troubleshooting common issues encountered during the HPLC analysis of hydroxy fatty acids.

G start Start: Chromatographic Problem Identified peak_shape Problem: Poor Peak Shape (Tailing, Fronting, Broadening) start->peak_shape resolution Problem: Poor Resolution start->resolution retention Problem: Retention Time Drift start->retention check_ph Is mobile phase pH suppressing ionization? (e.g., 0.1% Formic Acid) peak_shape->check_ph check_gradient Is the gradient slope optimized? resolution->check_gradient check_equilibration Is column equilibration sufficient? retention->check_equilibration add_acid Action: Add/increase acidic modifier (0.1% Formic Acid) check_ph->add_acid No check_overload Is the column overloaded? check_ph->check_overload Yes dilute_sample Action: Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No dissolve_in_mp Action: Dissolve sample in initial mobile phase check_solvent->dissolve_in_mp Yes adjust_gradient Action: Decrease gradient slope (increase run time) check_gradient->adjust_gradient No check_solvent_strength Is organic solvent percentage optimal? check_gradient->check_solvent_strength Yes adjust_solvent Action: Decrease initial %B to increase retention check_solvent_strength->adjust_solvent No increase_equilibration Action: Increase equilibration time between runs check_equilibration->increase_equilibration No check_mp_prep Is mobile phase prepared consistently? check_equilibration->check_mp_prep Yes fresh_mp Action: Prepare fresh mobile phase check_mp_prep->fresh_mp No check_temp Is column temperature stable? check_mp_prep->check_temp Yes use_oven Action: Use a thermostatted column oven check_temp->use_oven No

Caption: Troubleshooting Decision Tree for HPLC Analysis.

Problem: Poor Peak Shape (Tailing)

  • Q: My hydroxy fatty acid peaks are tailing. What is the most likely cause related to the mobile phase?

    • A: The most common cause is secondary interactions between the analyte's carboxylic acid group and the silica stationary phase.[1] This occurs when the mobile phase pH is not low enough to fully suppress the ionization of the fatty acid.

    • Solution: Ensure an acidic modifier, like 0.1% formic or acetic acid, is included in both mobile phase A and B to maintain a low pH throughout the gradient run.[1] This protonates the fatty acid and minimizes interactions with residual silanols on the column packing.[1]

Problem: Poor Peak Resolution

  • Q: I cannot separate two closely eluting hydroxy fatty acid isomers. How can I improve resolution by changing the mobile phase?

    • A: To improve the resolution of co-eluting peaks, you need to alter the selectivity or increase the retention.

    • Solution 1: Adjust Gradient Slope: Decrease the rate of change of the organic solvent (Mobile Phase B). A shallower gradient increases the run time but provides more opportunity for closely eluting compounds to separate.[11]

    • Solution 2: Modify Solvent Strength: Lower the initial percentage of the organic solvent in your gradient. This will increase the retention time of all analytes, which can often enhance the separation between early-eluting peaks.[1]

    • Solution 3: Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase. This may resolve overlapping peaks.

Problem: Shifting Retention Times

  • Q: The retention times for my standards are inconsistent between runs. What mobile phase issue could be the cause?

    • A: Drifting retention times are often linked to issues with the mobile phase composition, column equilibration, or temperature fluctuations.[9][10]

    • Solution 1: Ensure Proper Equilibration: The column must be fully re-equilibrated to the initial mobile phase conditions before each injection. If equilibration time is too short, you will see retention time shifts, particularly for early eluting peaks. Increase the post-run equilibration time.[9]

    • Solution 2: Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phases daily and keep solvent bottles capped.[9][12]

    • Solution 3: Use a Column Oven: Fluctuations in ambient laboratory temperature can affect retention times. Using a thermostatted column oven ensures a stable operating temperature and reproducible results.[9][13]

Data Tables

Table 1: Effect of Mobile Phase Modifier on Analyte Signal in LC-MS

This table summarizes the general effect of common additives on the signal intensity of lipids in positive and negative electrospray ionization modes.

Mobile Phase ModifierIonization ModeTypical Effect on Signal IntensityNotes
0.1% Formic Acid ESI (+)Generally provides good protonation and high signal.Can suppress negative ion mode signal for some analytes.[6]
0.1% Acetic Acid ESI (-)Provides good signal for many lipid classes.Less acidic than formic acid.
10 mM Ammonium Formate ESI (+)Excellent performance for various lipid classes.Volatile and ideal for MS applications.
10 mM Ammonium Acetate ESI (-)Good compromise for signal intensity and retention stability.Volatile and ideal for MS applications.
Ammonium Fluoride ESI (-)Has been shown to enhance sensitivity for fatty acids.[7][8]A less common but potentially powerful additive for targeted analyses.

Workflow Diagram

The following diagram illustrates a standard workflow for developing and optimizing an HPLC method for hydroxy fatty acid analysis.

G cluster_0 Method Development cluster_1 Optimization cluster_2 Analysis col_select 1. Select Column (e.g., C18, 2.1x100 mm) mp_select 2. Select Mobile Phase (A: 0.1% FA in Water B: 0.1% FA in ACN) col_select->mp_select gradient_dev 3. Develop Initial Gradient (e.g., 30-95% B over 15 min) mp_select->gradient_dev temp_flow 4. Set Temp & Flow Rate (e.g., 40°C, 0.3 mL/min) gradient_dev->temp_flow inject_std 5. Inject Standard Mix temp_flow->inject_std eval_chrom 6. Evaluate Chromatogram (Resolution, Peak Shape) inject_std->eval_chrom optimize 7. Optimize Mobile Phase (Adjust Gradient, Solvent) eval_chrom->optimize optimize->mp_select Adjust final_method 8. Finalize Method optimize->final_method Criteria Met equilibrate 9. System Equilibration final_method->equilibrate run_seq 10. Run Sample Sequence equilibrate->run_seq data_proc 11. Process Data run_seq->data_proc

Caption: HPLC Method Development Workflow for HOFAs.

References

Technical Support Center: Optimizing the Analysis of Derivatized 13-Hydroxytridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic analysis of derivatized 13-hydroxytridecanoic acid, with a specific focus on mitigating peak tailing to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my results?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a drawn-out tail on the right side.[1][2] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape.[1] Peak tailing is quantitatively assessed by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 often indicating a problem.[3][4] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of your results.[2][5]

Q2: Why is peak tailing a common issue for this compound, even after derivatization?

A2: Even after derivatization, peak tailing can occur with this compound due to several factors. The primary reason is often secondary interactions between the derivatized analyte and active sites within the chromatographic system.[6] For instance, residual polar groups on the derivatized molecule can interact with active silanol groups on silica-based columns, especially in gas chromatography (GC).[6] Other causes can include issues with the mobile phase pH in liquid chromatography (LC), column overload, or problems with the chromatographic system itself.[1][7]

Q3: What are the most common derivatization methods for this compound to improve its chromatographic behavior?

A3: To enhance volatility and reduce peak tailing, especially for GC analysis, this compound is typically derivatized. The most common methods involve silylation, which converts the hydroxyl and carboxylic acid groups into less polar trimethylsilyl (TMS) esters and ethers.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. Another common approach is esterification to form fatty acid methyl esters (FAMEs).[9]

Q4: How does the mobile phase pH impact the peak shape of derivatized this compound in LC-MS analysis?

A4: In reversed-phase LC-MS, the mobile phase pH is crucial for controlling the peak shape of acidic compounds.[2] For acidic analytes, a mobile phase pH set below the pKa of the compound ensures it remains in a single, un-ionized form, which minimizes secondary interactions with the stationary phase and reduces peak tailing.[2][7] Using mobile phase modifiers like formic acid or acetic acid can help maintain a low pH and improve peak symmetry.[10][11]

Q5: Can my injection technique or sample concentration contribute to peak tailing?

A5: Yes, both can significantly affect peak shape. Injecting too much sample, a phenomenon known as column overload, can saturate the stationary phase and lead to peak distortion, including tailing.[6][7] It is advisable to test different sample concentrations to see if peak shape improves with dilution.[7] Additionally, the solvent used to dissolve the sample should be compatible with the mobile phase. A solvent that is much stronger than the mobile phase can cause peak distortion.[6]

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common causes of peak tailing for derivatized this compound.

Guide 1: Addressing Peak Tailing in GC-MS Analysis

Peak tailing in GC-MS is often linked to active sites in the system or suboptimal derivatization.

Troubleshooting Workflow for GC-MS Peak Tailing

Start Peak Tailing Observed in GC-MS Check_Deriv Step 1: Verify Derivatization Efficiency Start->Check_Deriv Check_Liner Step 2: Inspect & Replace Inlet Liner Check_Deriv->Check_Liner Derivatization OK Trim_Column Step 3: Trim GC Column (First 10-15 cm) Check_Liner->Trim_Column Liner is Inert & Clean Optimize_Temp Step 4: Optimize Temperatures (Inlet & Oven Ramp) Trim_Column->Optimize_Temp Tailing Persists Result Symmetrical Peak Optimize_Temp->Result Peak Shape Improved

Caption: A logical workflow for troubleshooting peak tailing in the GC-MS analysis of derivatized this compound.

Detailed Steps:

  • Verify Derivatization Efficiency: Incomplete derivatization will leave polar hydroxyl and carboxylic acid groups exposed, leading to significant tailing.[12]

    • Action: Ensure the derivatization reagent (e.g., BSTFA) is fresh and not exposed to moisture. Optimize the reaction time and temperature according to the protocol.

  • Inspect and Replace Inlet Liner: The inlet liner is a common site for the accumulation of non-volatile residues and can have active sites.

    • Action: Use a deactivated liner and replace it regularly.[12]

  • Trim GC Column: The first few meters of the GC column can accumulate contaminants, leading to peak distortion.

    • Action: Trim 10-15 cm from the inlet of the column.[12]

  • Optimize Temperatures: A suboptimal inlet temperature can lead to slow vaporization, and an inappropriate oven temperature program can affect peak shape.

    • Action: Ensure the inlet temperature is high enough for rapid and complete vaporization of the derivatized analyte (e.g., 250 °C).[12] Adjust the oven temperature ramp rate to ensure symmetrical peak elution.

Guide 2: Mitigating Peak Tailing in LC-MS Analysis

For LC-MS, peak tailing is often related to mobile phase conditions and interactions with the stationary phase.

Troubleshooting Workflow for LC-MS Peak Tailing

Start Peak Tailing Observed in LC-MS Check_pH Step 1: Adjust Mobile Phase pH (e.g., pH 2.5-3) Start->Check_pH Check_Buffer Step 2: Optimize Buffer Concentration (10-50 mM) Check_pH->Check_Buffer Tailing Persists Check_Column Step 3: Evaluate Column (e.g., Use End-Capped) Check_Buffer->Check_Column Peak Shape Unchanged Check_Overload Step 4: Test for Column Overload (Dilute Sample) Check_Column->Check_Overload Tailing Still Present Result Symmetrical Peak Check_Overload->Result Peak Shape Improved

Caption: A systematic approach to resolving peak tailing in the LC-MS analysis of derivatized this compound.

Detailed Steps:

  • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and residual silanols on the column.

    • Action: Lower the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid to ensure the carboxylic acid group is fully protonated.[2][5]

  • Optimize Buffer Concentration: A sufficient buffer concentration can help maintain a stable pH and mask residual silanol activity.

    • Action: If using a buffer, ensure the concentration is adequate, typically in the range of 10-50 mM.[1]

  • Evaluate Column Choice: Secondary interactions with the stationary phase are a common cause of peak tailing.

    • Action: Use a high-purity, end-capped C18 column to minimize the number of free silanol groups available for interaction.[13][14]

  • Test for Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Action: Prepare a series of dilutions of your sample and inject them. If the peak shape improves with dilution, column overload is a likely cause.[5]

Quantitative Data Summary

The following table presents hypothetical but realistic data illustrating the impact of various troubleshooting steps on the tailing factor of derivatized this compound.

ConditionTailing Factor (Tf)Peak Shape Improvement
GC-MS Analysis (TMS Derivative)
Initial Method (Standard Liner, Old Column)2.1Poor
With New Deactivated Liner1.6Moderate
After Column Trimming1.4Good
Optimized Inlet Temperature1.2Excellent
LC-MS Analysis
Initial Method (Mobile Phase pH 6.8)2.3Poor
Mobile Phase with 0.1% Formic Acid (pH ~2.7)1.5Good
Using an End-Capped C18 Column1.3Very Good
Reduced Sample Concentration1.1Excellent

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) derivative.

  • Sample Preparation: To a clean, dry 2 mL glass vial, add 100 µL of a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., methanol).

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all traces of water and protic solvents as they will react with the derivatizing reagent.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.[15]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Optimized LC-MS Method for Derivatized this compound

This protocol outlines a reversed-phase LC-MS method designed to minimize peak tailing.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: High-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: Electrospray ionization (ESI) in negative ion mode.

References

Technical Support Center: Analysis of Silylated 13-Hydroxytridecanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry fragmentation analysis of silylated 13-hydroxytridecanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental workflow, from sample preparation to data analysis.

IssuePotential Cause(s)Recommended Solution(s)
No peak or very low signal intensity for silylated this compound 1. Incomplete derivatization (silylation). 2. Degradation of the TMS derivative. 3. Issues with the GC-MS system (e.g., leaks, detector malfunction).[1] 4. Insufficient sample concentration.[2]1. Optimize the silylation reaction: ensure anhydrous conditions, use a catalyst (e.g., 1% TMCS), and optimize reaction time and temperature.[3] 2. Analyze samples as soon as possible after derivatization, as TMS ethers can be susceptible to hydrolysis. 3. Perform a system check with a known standard to verify GC-MS performance. Check for leaks using an electronic leak detector.[1] 4. Concentrate the sample or inject a larger volume if within the instrument's limits.
Presence of multiple peaks for the target analyte 1. Incomplete silylation resulting in both derivatized and underivatized analyte. 2. Formation of silylation artifacts or by-products.[4] 3. Isomerization of the analyte during sample preparation.1. Re-optimize the derivatization protocol to ensure the reaction goes to completion. 2. Use high-purity silylation reagents and solvents. Consider a two-step derivatization if keto-impurities are suspected.[3] 3. Employ mild sample handling and preparation conditions to minimize isomerization.
Broad or tailing chromatographic peaks 1. Active sites in the GC inlet liner or column. 2. Co-elution with interfering compounds. 3. Column degradation.1. Use a deactivated inlet liner and ensure the column is properly conditioned. 2. Optimize the GC temperature program to improve separation. 3. Trim the front end of the column or replace the column if performance degrades.
Mass spectrum does not match expected fragmentation pattern 1. Incorrect interpretation of the mass spectrum. 2. Presence of co-eluting impurities. 3. Mass spectrometer is out of calibration.[2]1. Compare the obtained spectrum with literature data for similar silylated hydroxy fatty acids. Pay attention to characteristic fragment ions. 2. Check the purity of the chromatographic peak. If necessary, improve chromatographic separation. 3. Perform a mass calibration of the instrument using a suitable calibration standard.[2]
Poor reproducibility of quantitative results 1. Inconsistent derivatization efficiency. 2. Variability in sample injection volume. 3. Instability of the TMS derivative over time.1. Standardize the derivatization procedure and use an internal standard. 2. Use an autosampler for precise and reproducible injections. 3. Analyze all samples in the same batch shortly after derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?

A1: Direct analysis of hydroxy fatty acids like this compound by GC-MS is challenging due to their low volatility and thermal instability.[5] Derivatization, specifically silylation, replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis and improving chromatographic peak shape.[5]

Q2: What are the most common silylating reagents for this analysis?

A2: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used silylating reagents.[6] They are often used with a catalyst, such as 1% trimethylchlorosilane (TMCS), to enhance the derivatization of sterically hindered hydroxyl groups.[3]

Q3: What are the characteristic fragment ions in the mass spectrum of silylated this compound?

A3: The electron ionization (EI) mass spectrum of the trimethylsilyl (TMS) derivative of this compound is expected to show several characteristic ions. Alpha-cleavage adjacent to the silylated hydroxyl group is a dominant fragmentation pathway. For this compound, where the hydroxyl group is at the ω-1 position, key fragments would include ions resulting from cleavage on either side of the C-13 carbon. Additionally, ions characteristic of TMS derivatives, such as m/z 73 ([Si(CH₃)₃]⁺), are typically observed.[7]

Q4: How can I confirm that the derivatization reaction is complete?

A4: To confirm the completion of the silylation reaction, you can analyze the sample by GC-MS and look for the absence of the underivatized this compound peak. You can also inject a known standard of the derivatized compound to compare retention times and mass spectra. If multiple peaks are observed for the analyte, it may indicate incomplete derivatization.[4]

Q5: What are some common artifacts that can be observed during the silylation of hydroxy fatty acids?

A5: Silylation reactions can sometimes produce artifacts, which are unexpected derivatives or by-products.[4] These can arise from reactions with solvents, contaminants, or the silylating reagent itself.[4] Incomplete derivatization can also lead to the presence of partially silylated compounds.[4] Ensuring the use of high-purity reagents and anhydrous conditions can help minimize artifact formation.

Experimental Protocols

Silylation of this compound

This protocol describes the preparation of the trimethylsilyl (TMS) derivative of this compound for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Place a known amount of the dried this compound sample (typically 10-100 µg) into a reaction vial.

  • Add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane) before injection.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 10 minutes

  • Transfer Line Temperature: 280°C

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-600

  • Scan Rate: 2 scans/second

  • Ion Source Temperature: 230°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Anhydrous Pyridine sample->dissolve Step 1 derivatize Add BSTFA + 1% TMCS dissolve->derivatize Step 2 heat Heat (60-80°C) derivatize->heat Step 3 inject Inject into GC-MS heat->inject Step 4 separate Chromatographic Separation inject->separate Step 5 ionize Electron Ionization (70 eV) separate->ionize Step 6 detect Mass Detection ionize->detect Step 7 spectrum Mass Spectrum Acquisition detect->spectrum Step 8 identify Compound Identification spectrum->identify Step 9 quantify Quantification identify->quantify Step 10

Caption: Experimental workflow for the GC-MS analysis of silylated this compound.

fragmentation_pathway cluster_fragments Key Fragmentation Pathways cluster_ions Characteristic Fragment Ions parent Silylated this compound (TMS Derivative) alpha_cleavage1 α-Cleavage (C12-C13) parent->alpha_cleavage1 alpha_cleavage2 α-Cleavage (C13-CH3) parent->alpha_cleavage2 mclafferty McLafferty Rearrangement parent->mclafferty tms_ion TMS Ion Formation parent->tms_ion ion1 Fragment Ion 1 (Result of α-Cleavage) alpha_cleavage1->ion1 ion2 Fragment Ion 2 (Result of α-Cleavage) alpha_cleavage2->ion2 ion3 McLafferty Ion mclafferty->ion3 ion4 [Si(CH₃)₃]⁺ (m/z 73) tms_ion->ion4

Caption: Proposed mass spectrometry fragmentation of silylated this compound.

References

Technical Support Center: Enhancing Sensitivity for 13-Hydroxytridecanoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the low-level detection of 13-hydroxytridecanoic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the low-level detection of this compound?

A1: The primary challenges stem from its chemical properties and typically low concentrations in biological matrices. As a long-chain fatty acid (LCFA), its carboxyl and hydroxyl groups impart high polarity and low volatility, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) difficult without a derivatization step to improve volatility and chromatographic performance.[1][2] Furthermore, its low endogenous levels require highly sensitive analytical techniques and efficient sample preparation methods to concentrate the analyte and remove interfering matrix components.[3]

Q2: Which analytical platform is more sensitive for this compound, GC-MS or LC-MS/MS?

A2: Both GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for fatty acid analysis.[2][4]

  • LC-MS/MS is often preferred for its ability to analyze the molecule intact without derivatization, reducing sample preparation time and potential variability.[2] It offers high sensitivity and specificity, particularly when using methods like Multiple Reaction Monitoring (MRM).

  • GC-MS can provide excellent sensitivity and chromatographic resolution, but it requires a derivatization step to make this compound volatile.[1][4] This adds complexity to sample preparation but can result in very low detection limits, especially with techniques like Negative Chemical Ionization (NCI) for certain derivatives.[5] The choice often depends on available instrumentation, sample throughput requirements, and the specific research question.

Q3: Why is derivatization necessary for GC-MS analysis of hydroxy fatty acids?

A3: Derivatization is a critical step for GC-MS analysis of compounds with active hydrogens, such as the carboxyl and hydroxyl groups in this compound. This chemical modification converts these polar functional groups into less polar, more volatile derivatives (e.g., methyl esters and trimethylsilyl ethers).[4][6] This transformation improves sample volatility, allowing the analyte to be vaporized in the GC inlet without degradation, and enhances chromatographic separation, leading to sharper peaks and improved sensitivity.[4]

Q4: What is the purpose of using an internal standard, and what is a suitable choice for this analysis?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before processing. It is used to correct for analyte loss during sample preparation (extraction, derivatization) and for variations in instrument response. For quantitative accuracy, an isotope-labeled version of the analyte (e.g., this compound-d4) is the ideal internal standard. If an isotopically labeled standard is unavailable, a structurally similar odd-chain or hydroxylated fatty acid that is not present in the sample can be used, such as 15-hydroxypentadecanoic acid or non-hydroxylated tridecanoic acid.[7]

Section 2: Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or No Signal Intensity 1. Inefficient extraction from the sample matrix.2. Analyte degradation during sample storage or preparation.3. (LC-MS) Poor ionization efficiency.4. (GC-MS) Incomplete derivatization.1. Optimize the extraction method. Solid Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) for removing interferences and concentrating oxylipins.[2][8] Ensure the pH of the sample is adjusted to protonate the carboxylic acid for efficient extraction.2. Store samples at -80°C. Minimize freeze-thaw cycles. Use antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent auto-oxidation.[8]3. Optimize MS source parameters. Use an ion-pairing agent like tributylamine in the mobile phase to improve reversed-phase retention and ionization.[9]4. Increase derivatization reaction time and/or temperature. Ensure reagents are fresh and anhydrous.[10]
Poor Peak Shape (Tailing, Broadening) in GC-MS 1. Incomplete derivatization of polar functional groups.2. Active sites in the GC inlet liner or column.3. High injection volume or inappropriate solvent.1. Confirm complete derivatization by analyzing a standard. Consider a two-step derivatization to separately target the carboxyl group (e.g., methylation) and the hydroxyl group (e.g., silylation).2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions before analysis.3. Reduce the injection volume. Ensure the analyte is dissolved in a solvent compatible with the GC column's stationary phase.
High Background Noise / Matrix Effects 1. Insufficient sample cleanup.2. Co-elution of interfering compounds from the biological matrix.3. Contamination from solvents, reagents, or labware.1. Incorporate a Solid Phase Extraction (SPE) step. Use cartridges designed for lipid or oxylipin analysis (e.g., Oasis HLB, Strata-X).[8]2. Adjust the LC gradient or GC temperature program to improve chromatographic separation. Utilize the high selectivity of tandem mass spectrometry (MS/MS) with MRM to isolate the analyte signal from background noise.3. Use high-purity solvents (e.g., LC-MS grade). Pre-rinse all glassware and plasticware with solvent. Run a "blank" sample (matrix without analyte) to identify sources of contamination.
Poor Reproducibility (%RSD >20%) 1. Inconsistent sample preparation (manual extraction or derivatization).2. Variability in internal standard addition.3. Instrument instability.1. Use an automated sample preparation system if available to minimize handling errors.[4] Prepare samples in batches with consistent timing for each step.2. Add the internal standard at the very beginning of the sample preparation process to account for all subsequent steps. Ensure accurate and precise pipetting.3. Allow the analytical system to stabilize before running samples. Run quality control (QC) samples periodically throughout the analytical run to monitor instrument performance.

Section 3: Quantitative Data Summary

The table below summarizes typical performance metrics for analytical methods used for long-chain fatty acids and oxylipins, which are applicable to the analysis of this compound.

Analytical MethodAnalyte ClassLimit of Detection (LOD)Linear Dynamic RangeTypical RecoveryReference(s)
LC-HRMSLong-Chain Fatty AcidsMedian of 5 ng/mL~100-foldNot Specified[9]
GC-MS (SIM)Fatty Acids (C8-C22)0.008 - 0.016 mg/L0.010 - 10 mg/LNot Specified[7]
HPLC-UVHydroxystearic Acid1.1 µg/mL119 - 1191 µg/mL~101%[11]
LC-MS/MS (MRM)OxylipinsLow pg to ng/mL range3-4 orders of magnitude93-107% (with SPE)[8]

Section 4: Detailed Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) from Plasma

This protocol is adapted from methods for extracting oxylipins and related fatty acids from a biological matrix.[2][8]

  • Sample Pre-treatment:

    • Thaw 200 µL of plasma on ice.

    • Add 10 µL of an internal standard solution (e.g., 1 µg/mL of this compound-d4 in methanol).

    • Add 200 µL of methanol containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. Acidify the supernatant with 1% formic acid to a pH of ~3.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or reversed-phase SPE cartridge (e.g., Strata-X or Oasis HLB).

    • Condition the cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading:

    • Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

  • Elution:

    • Elute the this compound and other fatty acids with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (for LC-MS) or derivatization solvent (for GC-MS).

Protocol 2: Derivatization for GC-MS Analysis (FAMEs)

This protocol describes the formation of Fatty Acid Methyl Esters (FAMEs) for improved volatility.[1][4]

  • Reagent Preparation: Prepare a 2% (v/v) solution of sulfuric acid in anhydrous methanol. Handle with extreme care.

  • Reaction:

    • Add 200 µL of the methanolic sulfuric acid reagent to the dried sample extract from Protocol 1.

    • Cap the vial tightly with a PTFE-lined cap.

    • Heat the mixture at 80°C for 1 hour in a heating block or water bath.[1]

  • Cooling: Remove the vial from the heat and allow it to cool completely to room temperature before opening.

  • Extraction of FAMEs:

    • Add 200 µL of hexane and 200 µL of saturated NaCl solution to the vial.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the phases.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial with a micro-insert for analysis.

Note: For derivatizing the hydroxyl group, a subsequent silylation step using a reagent like BSTFA can be performed on the dried FAMEs to form TMS-ethers, further improving peak shape.[10]

Section 5: Visualized Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Addition Internal Standard Spiking Sample->IS_Addition Extraction Lipid Extraction (e.g., SPE) IS_Addition->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection LC Injection Reconstitution->Injection Separation Reversed-Phase Chromatography Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Result Final Concentration Report Quantification->Result

Caption: LC-MS/MS workflow for the direct analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Addition Internal Standard Spiking Sample->IS_Addition Extraction Lipid Extraction (e.g., SPE) IS_Addition->Extraction Drydown Drydown under N2 Extraction->Drydown Derivatization Chemical Derivatization (e.g., Methylation) Drydown->Derivatization Deriv_Extraction Derivative Extraction (e.g., Hexane) Derivatization->Deriv_Extraction Injection GC Injection Deriv_Extraction->Injection Separation Capillary GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Result Final Concentration Report Quantification->Result

Caption: GC-MS workflow highlighting the mandatory chemical derivatization step.

References

Technical Support Center: Optimal Separation of Long-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the chromatographic separation of long-chain hydroxy fatty acids (LCHFAs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing long-chain hydroxy fatty acids?

Long-chain hydroxy fatty acids possess both a non-polar long alkyl chain and a polar hydroxyl group, giving them amphipathic properties. This dual nature can lead to complex retention behavior in both reversed-phase and normal-phase chromatography. Furthermore, their low volatility and thermal instability make gas chromatography (GC) challenging without prior derivatization. For liquid chromatography (LC), issues such as poor peak shape and co-elution with other lipid species are common.

Q2: Is derivatization necessary for the analysis of long-chain hydroxy fatty acids?

For Gas Chromatography (GC) analysis, derivatization is essential. The high boiling points and polar nature of LCHFAs make them unsuitable for direct GC analysis. Derivatization, typically through esterification of the carboxylic acid to a methyl ester (FAME) and silylation of the hydroxyl group, increases volatility and thermal stability, leading to better peak shapes and resolution.[1]

For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is not always required, especially when using mass spectrometry (MS) detection. However, it can be beneficial to improve chromatographic behavior and enhance ionization efficiency for certain detectors.

Q3: Which type of chromatography is better for LCHFA analysis, GC or LC?

The choice between GC and LC depends on the specific analytical goals.

  • GC-MS is a powerful technique for the identification and quantification of LCHFAs, particularly for resolving isomeric compounds. However, it requires derivatization, which adds an extra step to sample preparation.

  • LC-MS/MS is highly sensitive and specific, especially with techniques like Multiple Reaction Monitoring (MRM), and can often be performed without derivatization.[1] It is well-suited for analyzing LCHFAs in complex biological matrices.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of long-chain hydroxy fatty acids.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for long-chain hydroxy fatty acids are tailing or fronting. What are the potential causes and solutions?

A: Poor peak shape is a common problem in the analysis of LCHFAs and can be attributed to several factors:

Potential CauseSolution
Secondary Interactions (Peak Tailing) The hydroxyl and carboxyl groups of LCHFAs can interact with active sites on the silica backbone of the column, such as residual silanols. This is particularly problematic for basic compounds. To mitigate this, consider using a highly end-capped column to minimize exposed silanols. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase.
Column Overload (Peak Fronting) Injecting too much sample can saturate the column, leading to broadened and fronting peaks. Reduce the sample concentration or the injection volume.
Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Metal Chelation The hydroxyl and carboxyl groups can chelate with metal ions in the sample or from the HPLC system (e.g., stainless steel frits, tubing). This can lead to severe peak tailing. The addition of a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can help to alleviate this issue.
Issue 2: Poor Resolution and Co-elution

Q: I am unable to separate my long-chain hydroxy fatty acid of interest from other lipids in my sample. How can I improve the resolution?

A: Achieving optimal resolution for LCHFAs in complex mixtures requires careful method development.

Potential CauseSolution
Inappropriate Column Chemistry The choice of stationary phase is critical for selectivity. A standard C18 column may not provide sufficient resolution for closely related LCHFA isomers or from other lipid classes. Consider columns with different selectivities, such as Phenyl-Hexyl or embedded polar group (EPG) phases. Phenyl-Hexyl columns can offer unique pi-pi interactions, which can be beneficial for separating compounds with aromatic moieties or for altering the elution order of analytes.[2][3] EPG columns can provide alternative selectivity through hydrogen bonding interactions.
Suboptimal Mobile Phase Composition The organic modifier (e.g., acetonitrile, methanol) and the aqueous component (often with an additive like formic acid or ammonium acetate) significantly impact selectivity. Methanol is generally a better solvent for lipids than acetonitrile and can alter the elution order. Experiment with different organic modifiers and gradient profiles. A shallower gradient can often improve the separation of closely eluting peaks.
Inadequate Method Parameters Factors such as column temperature and flow rate can influence resolution. Increasing the column temperature can improve peak shape and reduce viscosity, but may also decrease retention. Optimizing the flow rate can enhance efficiency.

Section 3: Column Selection for Optimal Separation

Choosing the right column is paramount for the successful separation of long-chain hydroxy fatty acids. Below is a qualitative comparison of commonly used reversed-phase HPLC columns.

Qualitative Column Performance Comparison
Column TypePrimary Interaction MechanismBest Suited ForPotential Drawbacks
C18 (Octadecylsilane) Hydrophobic interactionsGeneral-purpose separation of a wide range of lipids, including LCHFAs. Good retention of non-polar molecules.May exhibit strong retention of very long-chain LCHFAs, requiring high organic solvent concentrations for elution. Can show peak tailing due to secondary interactions with residual silanols.
C8 (Octylsilane) Hydrophobic interactionsSeparation of moderately non-polar LCHFAs. Less retentive than C18, which can be advantageous for reducing analysis time.May provide insufficient retention for shorter-chain LCHFAs.
Phenyl-Hexyl Hydrophobic and π-π interactionsProviding alternative selectivity to C18 phases. Particularly useful for separating aromatic compounds or when C18 fails to resolve analytes of interest. Can alter the elution order of compounds compared to C18.[2][3]May be less retentive for purely aliphatic LCHFAs compared to C18.[2]
Embedded Polar Group (EPG) Hydrophobic and hydrogen bonding interactionsEnhancing the retention of more polar LCHFAs and improving peak shape for basic compounds by shielding residual silanols.Selectivity can be highly dependent on the specific embedded polar group and the mobile phase composition.
Decision Logic for Column Selection

To assist in selecting the most appropriate column, the following workflow can be used:

ColumnSelection start Start: Define Analytical Goal (e.g., isomer separation, quantification in complex matrix) analyte_properties Assess Analyte Properties (Chain length, position of hydroxyl group, presence of unsaturation) start->analyte_properties matrix_complexity Consider Matrix Complexity (e.g., plasma, cell lysate, purified sample) analyte_properties->matrix_complexity c18_start Initial Screening with C18 Column (General purpose, good starting point) matrix_complexity->c18_start resolution_check Is Resolution Adequate? c18_start->resolution_check phenyl_hexyl Try Phenyl-Hexyl Column (Alternative selectivity, π-π interactions) resolution_check->phenyl_hexyl No epg Consider Embedded Polar Group (EPG) Column (Improved peak shape for polar analytes) resolution_check->epg No, and peak shape is poor end Final Method resolution_check->end Yes optimize Optimize Mobile Phase and Gradient phenyl_hexyl->optimize epg->optimize optimize->resolution_check

Caption: A decision workflow for selecting the optimal HPLC column.

Section 4: Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Long-Chain Hydroxy Fatty Acids

This protocol provides a general method for the analysis of LCHFAs in biological samples using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Lipid Extraction):

  • A modified Bligh-Dyer or Folch extraction is commonly used.

  • To 100 µL of plasma or cell homogenate, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform and vortex again.

  • Add 125 µL of water and vortex for a final time.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS analysis.

2. LC-MS/MS Conditions:

  • HPLC System: A UHPLC system is recommended for optimal resolution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.

Protocol 2: GC-MS Analysis of Long-Chain Hydroxy Fatty Acids (as FAMEs and TMS ethers)

This protocol describes the derivatization and analysis of LCHFAs by gas chromatography-mass spectrometry.

1. Derivatization:

  • Esterification (FAME formation):

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

    • Heat at 60 °C for 1 hour.

    • After cooling, add 1 mL of hexane and 0.5 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • Silylation (TMS ether formation):

    • Dry the hexane extract containing the FAMEs under nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

    • The sample is now ready for GC-MS analysis.[1]

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A high-polarity cyanopropyl-based column (e.g., CP-Sil 88, SP-2560) or a mid-polarity column (e.g., DB-5ms) is recommended for the separation of FAMEs.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

Section 5: Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of long-chain hydroxy fatty acids.

ExperimentalWorkflow sample Biological Sample (Plasma, Tissue, Cells) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction derivatization Derivatization (Optional for LC, Mandatory for GC) - Esterification (FAMEs) - Silylation (TMS ethers) extraction->derivatization lc_ms LC-MS/MS Analysis - Reversed-Phase Column (C18, Phenyl-Hexyl) - ESI Negative Mode derivatization->lc_ms LC Pathway gc_ms GC-MS Analysis - High-Polarity Column - EI Mode derivatization->gc_ms GC Pathway data_analysis Data Analysis - Peak Integration - Quantification - Isomer Identification lc_ms->data_analysis gc_ms->data_analysis results Results data_analysis->results

Caption: A general experimental workflow for LCHFA analysis.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS for the Quantification of 13-Hydroxytridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid molecules like 13-hydroxytridecanoic acid is critical for advancing our understanding of biological systems and for the development of novel therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these platforms is a crucial decision that depends on the specific research question, the nature of the analyte, and the sample matrix.

This guide provides an objective comparison of GC-MS and LC-MS for the analysis of this compound, supported by experimental data and detailed methodologies for similar fatty acids. It is designed to assist researchers in selecting the appropriate analytical strategy and in designing robust cross-validation studies to ensure the accuracy and reliability of their data.

Technology Overview: GC-MS vs. LC-MS

The fundamental difference between GC-MS and LC-MS lies in the mobile phase used for separation. GC-MS is ideally suited for volatile and thermally stable compounds, while LC-MS can accommodate a broader range of molecules, including those that are non-volatile and thermally labile.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for fatty acid analysis.[2] A key requirement for analyzing non-volatile compounds like this compound by GC-MS is a chemical derivatization step. This process converts the analyte into a more volatile and thermally stable form, typically a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ether.[2][3][4] This derivatization adds a step to the sample preparation but allows for high-resolution separation and access to extensive mass spectral libraries for compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, offering high sensitivity and selectivity without the need for derivatization.[3] This simplifies sample preparation and makes it particularly advantageous for a wide range of fatty acids.[3] LC-MS, especially when coupled with tandem mass spectrometry (MS/MS), provides excellent selectivity and is well-suited for the analysis of complex biological samples.[5]

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes key quantitative parameters for both GC-MS and LC-MS in the context of fatty acid analysis. It is important to note that these values are representative and can vary depending on the specific instrumentation, methodology, and sample matrix.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Analyte Form Volatile derivatives (e.g., FAMEs, TMS ethers)Primarily underivatized (free fatty acids)GC-MS requires a derivatization step to increase analyte volatility.[1][3][6] LC-MS can directly analyze free fatty acids, simplifying the workflow.[6]
Linearity (r²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.[6]
Limit of Detection (LOD) 1–30 µg/L for free fatty acids; 0.003–0.72 µg/L for FAMEsCan be lower than GC-MS, often in the low ng/mL to pg/mL rangeLC-MS/MS often provides higher sensitivity.[5][6]
Precision (%RSD) < 5-15%< 5-15%Precision is influenced by sample preparation, instrument stability, and data processing. An acceptable reproducibility is generally considered < 20% RSD.
Accuracy (% Recovery) 85–115%85–115%Accuracy is typically assessed by spiking a known quantity of an analytical standard into the sample matrix.
Isomer Separation Challenging for some positional and stereoisomersSuperior for separation of various isomersThe liquid chromatography front-end of LC-MS provides excellent resolution for structurally similar compounds.[6]
Matrix Effects Generally less susceptibleCan be prone to ion suppression or enhancementCareful sample preparation and the use of internal standards are crucial for LC-MS to mitigate matrix effects.[5]

Experimental Protocols

A robust cross-validation study begins with a harmonized sample preparation protocol before diverging into method-specific workflows.

Sample Preparation: Lipid Extraction

A common method for extracting lipids from biological samples is the Folch or Bligh-Dyer method.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal Standard (e.g., a stable isotope-labeled this compound)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To the sample, add a known amount of the internal standard.

  • Add a 2:1 mixture of chloroform:methanol and vortex thoroughly.

  • Add water to induce phase separation.

  • Centrifuge to pellet any solid material.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen. The dried extract can now be prepared for either GC-MS or LC-MS analysis.[1]

GC-MS Analysis Protocol

The GC-MS workflow requires a derivatization step to make the hydroxy fatty acid volatile.

1. Derivatization (Silylation):

  • To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at a specific temperature (e.g., 70-90°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization of both the carboxylic acid and hydroxyl groups.

2. GC-MS Conditions (Example):

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Program: A typical temperature gradient starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 280°C) to elute the derivatized analyte, and includes a final bake-out period.[1]

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-650.[1]

LC-MS/MS Analysis Protocol

The LC-MS workflow is more direct and generally does not require derivatization.[1]

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the fatty acid.

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 5 µL.[5]

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids.[5]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, which provides high selectivity and sensitivity.[5]

  • Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

Mandatory Visualizations

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis Sample Biological Sample Extract Lipid Extraction (with Internal Standard) Sample->Extract Deriv Derivatization (e.g., Silylation) Extract->Deriv LCMS LC-MS/MS Data Acquisition Extract->LCMS GCMS GC-MS Data Acquisition Deriv->GCMS GCMS_Data GC-MS Data Processing GCMS->GCMS_Data Compare Data Comparison and Cross-Validation GCMS_Data->Compare LCMS_Data LC-MS/MS Data Processing LCMS->LCMS_Data LCMS_Data->Compare

Caption: Workflow for the cross-validation of GC-MS and LC-MS methods.

SignalingPathway cluster_input Upstream Signals cluster_pathway Metabolic Pathway cluster_output Downstream Effects Stimulus External Stimulus Enzyme1 Enzyme A Stimulus->Enzyme1 HFA This compound Enzyme1->HFA Precursor Fatty Acid Precursor Precursor->Enzyme1 Enzyme2 Enzyme B HFA->Enzyme2 Receptor Nuclear Receptor HFA->Receptor Metabolite Downstream Metabolite Enzyme2->Metabolite Response Cellular Response (e.g., Gene Expression) Receptor->Response

Caption: Hypothetical signaling pathway involving a hydroxy fatty acid.

Conclusion

Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of fatty acids like this compound. GC-MS is a robust and well-characterized method, though it necessitates a derivatization step. LC-MS offers the advantage of simplified sample preparation and often higher sensitivity. The choice between the two will depend on the specific requirements of the study, including the need for high throughput, the complexity of the sample matrix, and the availability of instrumentation. A thorough cross-validation, as outlined in this guide, is essential to ensure data accuracy and comparability between different analytical platforms.

References

Navigating the Analytical Landscape of 13-Hydroxytridecanoic Acid: A Guide to Certified Reference Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 13-hydroxytridecanoic acid, the use of certified reference materials (CRMs) is paramount for ensuring data accuracy and reliability. This guide provides a comparative overview of available reference materials and detailed experimental protocols for the analysis of this and related hydroxy fatty acids.

While a commercially available certified reference material specifically for this compound is not readily found, researchers can utilize its isomer, 3-hydroxytridecanoic acid, or employ isotopically labeled internal standards for accurate quantification.

Comparison of Available Reference Materials

For accurate quantification, the choice of a suitable reference standard is critical. Below is a comparison of a commercially available isomer and the use of a generic isotopically labeled internal standard.

Feature3-Hydroxytridecanoic AcidIsotopically Labeled Tridecanoic Acid (e.g., Tridecanoic acid-D25)
Supplier LarodanCambridge Isotope Laboratories, Inc.
Purity >98%[1]98%[2]
CAS Number 32602-69-0[1]Varies by isotope position
Molecular Formula C13H26O3[1]Varies (e.g., C13HD25O2)
Molecular Weight 230.34[1]Varies (e.g., 239.49 for D25)
Application External standard for quantification of hydroxy fatty acids.Internal standard for quantification to correct for matrix effects and variations in sample preparation and instrument response.
Storage Room Temperature[1]Varies by supplier

Experimental Protocols

The accurate quantification of this compound and other hydroxy fatty acids in biological matrices typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following are detailed methodologies for these key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Hydroxy Fatty Acid Analysis

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.[3][4]

1. Sample Preparation and Extraction:

  • To 500 µL of serum or plasma, add a known amount of an appropriate isotopically labeled internal standard (e.g., tridecanoic acid-D25).

  • For the determination of total hydroxy fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. Unhydrolyzed samples will yield the free fatty acid content.[3]

  • Acidify the samples with 6 M HCl.

  • Extract the lipids twice with 3 mL of ethyl acetate.

  • Evaporate the solvent under a stream of nitrogen at 37°C.[3]

2. Derivatization:

  • To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at 80°C for 1 hour to convert the hydroxy fatty acids to their more volatile trimethylsilyl (TMS) ethers.[3]

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • GC Conditions:

    • Initial oven temperature: 80°C for 5 minutes.

    • Temperature ramp 1: Increase to 200°C at a rate of 3.8°C/min.

    • Temperature ramp 2: Increase to 290°C at a rate of 15°C/min and hold for 6 minutes.[3]

  • MS Conditions:

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

    • Monitor characteristic ions for the native hydroxy fatty acid and the isotopically labeled internal standard. For example, for a TMS-derivatized 3-hydroxy fatty acid, the characteristic fragment ion [M-CH3]+ can be monitored.[3]

4. Quantification:

  • Calculate the concentration of the analyte by comparing the peak area ratio of the native compound to the internal standard against a calibration curve prepared with a certified reference material (e.g., 3-hydroxytridecanoic acid).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Medium-Chain Fatty Acid Analysis

This protocol is a general guide for the analysis of medium-chain fatty acids, which can be adapted for hydroxy fatty acids.[5][6]

1. Sample Preparation and Derivatization:

  • Precipitate proteins from the biological sample (e.g., serum) using a solvent like isopropanol.

  • To enhance ionization efficiency and chromatographic retention, derivatize the fatty acids. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which targets the carboxyl group.[6]

2. LC-MS/MS Analysis:

  • Perform chromatographic separation on a reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape.

  • MS/MS Conditions:

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize the precursor-to-product ion transitions for the derivatized analyte and the internal standard.

3. Quantification:

  • Quantify the analyte using an isotopically labeled internal standard and a calibration curve prepared with a certified reference material.

Visualizations

Experimental Workflow for GC-MS Analysis of Hydroxy Fatty Acids

experimental_workflow sample Biological Sample (e.g., Serum) add_is Add Isotopically Labeled Internal Standard sample->add_is hydrolysis Alkaline Hydrolysis (Optional) add_is->hydrolysis acidification Acidification hydrolysis->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction drying Evaporation to Dryness extraction->drying derivatization Derivatization (e.g., TMS ether) drying->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Quantification gcms->quantification

Caption: A typical workflow for the quantitative analysis of hydroxy fatty acids using GC-MS.

Potential Biological Role of ω-1 Hydroxy Fatty Acids

This compound is an ω-1 hydroxy fatty acid. The ω- and (ω-1)-oxidation of fatty acids are important metabolic pathways.[7] Cytochrome P450 enzymes in the CYP4 family are known to be involved in this process.[8]

signaling_pathway tridecanoic_acid Tridecanoic Acid cyp450 Cytochrome P450 (CYP4 Family) tridecanoic_acid->cyp450 hydroxytridecanoic_acid 12-Hydroxytridecanoic Acid (ω-1 Hydroxylation) cyp450->hydroxytridecanoic_acid further_metabolism Further Metabolism (e.g., formation of dicarboxylic acids) hydroxytridecanoic_acid->further_metabolism biological_effects Potential Biological Effects: - Energy Metabolism - Signaling Molecule Precursor hydroxytridecanoic_acid->biological_effects

Caption: Simplified pathway for the ω-1 hydroxylation of tridecanoic acid.

References

A Comparative Guide to the Inter-Laboratory Measurement of 13-Hydroxytridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 13-hydroxytridecanoic acid (13-HOTrE), a hydroxylated fatty acid of emerging interest in various physiological and pathological processes. While direct inter-laboratory comparison data for 13-HOTrE is not widely published, this document compiles and compares common analytical approaches based on established methods for similar lipid mediators, such as 13-hydroxyoctadecadienoic acid (13-HODE). The information presented is intended to guide laboratories in selecting and validating appropriate methods for their research and development needs.

Data Presentation: Comparison of Analytical Methodologies

The accurate quantification of 13-HOTrE in biological matrices is crucial for understanding its biological role. The choice of analytical technique can significantly impact the sensitivity, specificity, and throughput of the measurement. Below is a summary of common analytical platforms and their typical performance characteristics for the analysis of hydroxylated fatty acids.

Method Typical Limit of Quantification (LOQ) Linearity (R²) Precision (%CV) Throughput Primary Advantages Primary Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) 0.5 - 10 ng/mL>0.99<15%MediumHigh chromatographic resolution, established methodology.[1][2]Requires derivatization, which can add variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 0.05 - 5 ng/mL>0.99<10%HighHigh sensitivity and specificity, no derivatization required.[3][4][5][6]Potential for matrix effects, requires specialized equipment.
Enzyme Immunoassay (EIA) 0.1 - 20 ng/mLNot Applicable<20%HighHigh throughput, no complex instrumentation needed.[1]Potential for cross-reactivity, may lack specificity.

Experimental Protocols

A detailed and robust experimental protocol is fundamental for achieving accurate and reproducible measurements of 13-HOTrE. The following is a representative protocol for the quantification of 13-HOTrE in plasma using LC-MS/MS, a widely adopted method for the analysis of oxylipins.[4][5][6]

Protocol: Quantification of 13-HOTrE in Plasma by LC-MS/MS

1. Sample Preparation (Lipid Extraction):

  • Materials:

    • Plasma samples

    • Internal Standard (IS) solution (e.g., 13-HOTrE-d4)

    • Methanol (LC-MS grade)

    • Hexane (LC-MS grade)

    • Potassium Hydroxide (KOH)

    • Formic Acid

    • Butylated hydroxytoluene (BHT) solution

    • Glass centrifuge tubes

    • Nitrogen evaporator

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a glass tube, add 10 µL of BHT solution (1 mg/mL in methanol) to prevent auto-oxidation.

    • Add 10 µL of the internal standard working solution (e.g., 500 ng/mL 13-HOTrE-d4). Vortex briefly.

    • To release esterified 13-HOTrE, add 1 mL of 0.3 M KOH in 90:10 (v/v) methanol:water for saponification. Vortex vigorously.[5]

    • Incubate at 60°C for 45 minutes.

    • Cool the samples on ice and neutralize with approximately 1 mL of 1 M HCl in methanol to a pH of ~7.

    • Perform liquid-liquid extraction by adding 2 mL of hexane. Vortex vigorously for 3 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new clean glass tube.

    • Repeat the hexane extraction and combine the organic layers.

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Acetonitrile in methanol

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 13-HOTrE: Precursor ion (m/z) -> Product ion (m/z)

      • 13-HOTrE-d4 (IS): Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific MRM transitions need to be optimized for the instrument used.

3. Data Analysis and Quantification:

  • A calibration curve is generated by plotting the peak area ratio of 13-HOTrE to the internal standard against the concentration of the calibrators.

  • The concentration of 13-HOTrE in the samples is determined from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample add_is Add Internal Standard (13-HOTrE-d4) & BHT sample->add_is saponification Alkaline Hydrolysis (Saponification) add_is->saponification extraction Liquid-Liquid Extraction (Hexane) saponification->extraction evaporation Evaporation under N2 extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for 13-HOTrE quantification.
Signaling Pathway

13-hydroxy fatty acids, such as the well-studied 13-HODE, are known to be ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[5][6] Activation of PPARγ plays a key role in the regulation of lipid metabolism and inflammation.

signaling_pathway cluster_cell Cell LA Linoleic Acid LOX 15-Lipoxygenase (15-LOX) LA->LOX Oxidation HOTrE 13-HOTrE LOX->HOTrE PPARg PPARγ HOTrE->PPARg Activation PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: Putative signaling pathway of 13-HOTrE via PPARγ activation.

References

A Researcher's Guide to Derivatizing Hydroxy Fatty Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of hydroxy fatty acids (HFAs) is paramount for delving into their roles in a myriad of biological processes, from metabolic disorders to inflammatory responses. However, the inherent physicochemical properties of HFAs, such as their low volatility and poor ionization efficiency, present analytical challenges. Derivatization, a process of chemical modification, is a critical step to enhance their detectability in mass spectrometry-based analyses. This guide provides an objective comparison of common derivatization techniques for HFAs, supported by experimental data, to facilitate the selection of the most suitable method for your research needs.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a cornerstone for the analysis of volatile compounds. For HFAs, derivatization is essential to increase their volatility and thermal stability. The primary methods involve silylation and esterification, often used in combination.

Silylation

Silylation targets active hydrogens in both carboxyl and hydroxyl groups, replacing them with a trimethylsilyl (TMS) group. This one-step reaction is efficient for a broad range of fatty acids.[1] Commonly used reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[1][2]

Esterification followed by Silylation

This two-step approach first converts the carboxylic acid to a fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (BF3-methanol).[1][2] The hydroxyl group is then subsequently derivatized via silylation. FAMEs are known for their stability, making this a robust and widely adopted method.[1]

Picolinyl Ester Derivatization

For structural elucidation, particularly for determining the position of hydroxyl groups, double bonds, and branching, derivatization to picolinyl esters is a powerful technique.[3] The nitrogen atom in the picolinyl group directs fragmentation in the mass spectrometer, providing valuable structural information that is often absent in the mass spectra of FAMEs or TMS derivatives.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS is ideal for analyzing less volatile and more polar molecules. Derivatization for LC-MS aims to primarily enhance ionization efficiency.

Amide Derivatization for Charge Reversal

A significant challenge in LC-MS analysis of HFAs is their poor ionization. "Charge-reversal" derivatization chemically modifies the carboxyl group to introduce a permanently charged or easily ionizable moiety, dramatically increasing sensitivity in positive electrospray ionization (ESI) mode.[4][5] Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can lead to a sensitivity increase of up to 60,000-fold compared to underivatized analytes.[6][7] Other reagents used for this purpose include 2-dimethylaminoethylamine (DMED) and 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ).[6][8]

Quantitative Performance Comparison

The selection of a derivatization technique is often guided by the analytical performance metrics required for a specific application. Below is a summary of available quantitative data for the discussed methods. It is important to note that direct head-to-head comparisons across all techniques using a standardized set of HFAs are limited in the literature. The data presented is compiled from various studies and should be interpreted with this in mind.

Derivatization TechniqueAnalytical PlatformTarget Functional Group(s)Key AdvantagesPotential DisadvantagesReported Performance Metrics
Silylation (BSTFA/MSTFA) GC-MSCarboxyl & HydroxylOne-step reaction for both functional groups.[1]Derivatives can be sensitive to moisture; potential for incomplete derivatization.[1][2]-
Esterification (FAMEs) + Silylation GC-MSCarboxyl (esterification), Hydroxyl (silylation)Robust and widely used; FAMEs are stable.[1]Two-step process; BF3-methanol can be harsh.[1]Recovery for KOCH3/HCl method: 84-112%; Recovery for TMS-DM method: 90-106%.[9]
Picolinyl Ester Derivatization GC-MSCarboxylProvides detailed structural information from mass spectra.[3]More complex, multi-step preparation compared to FAMEs.[4]Reported to be five times more sensitive than FAME derivatives.[10]
Amide Derivatization (e.g., AMPP) LC-MSCarboxylSignificant enhancement of ionization efficiency (charge reversal).[4][5]Requires specific coupling agents.Up to 60,000-fold increase in sensitivity compared to underivatized analytes.[6][7] LOQs of 0.05-6.0 pg reported.[6]
Amide Derivatization (e.g., DMAQ) LC-MSCarboxylAllows for isotopic labeling for accurate quantification.[8]-LOQs lower than 100 ng/L.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the key derivatization techniques.

Protocol 1: Silylation for GC-MS Analysis

This protocol is a general procedure for the silylation of hydroxy fatty acids using BSTFA with a TMCS catalyst.[1][2]

  • Sample Preparation: To a dried lipid extract, add an internal standard.

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial securely and heat at 60-80°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Esterification to FAMEs for GC-MS Analysis

This is a general protocol for the formation of fatty acid methyl esters using BF3-methanol.[1]

  • Sample Preparation: Place the dried lipid extract (e.g., 1 mg) in a reaction vial.

  • Derivatization: Add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Reaction: Cap the vial and heat at 60°C for 60 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

  • Sample Collection: Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis. The hydroxyl group may require subsequent silylation.

Protocol 3: Amide Derivatization with DMAQ for LC-MS

This protocol describes the derivatization of fatty acids with DMAQ for enhanced LC-MS detection.[8]

  • Reagent Preparation: Prepare a derivatization solution containing 20 mM of DMAQ, 750 mM of ethylcarbodiimide hydrochloride (EDC), and 15 mM of HOAt.

  • Derivatization: Mix 50 µL of the extracted fatty acids with 50 µL of the derivatization solution.

  • Reaction: Maintain the reaction mixture at 20°C for 30 minutes.

  • Quenching: Add 10 µL of 10 wt% formic acid to quench the reaction.

  • Sample Preparation: Concentrate the reaction mixture under vacuum and reconstitute in acetonitrile for LC-MS analysis.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the described derivatization workflows.

GC_MS_Silylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Dried Lipid Extract Dried Lipid Extract Internal Standard Addition Internal Standard Addition Dried Lipid Extract->Internal Standard Addition BSTFA + TMCS Addition BSTFA + TMCS Addition Internal Standard Addition->BSTFA + TMCS Addition Heating (60-80°C, 60 min) Heating (60-80°C, 60 min) BSTFA + TMCS Addition->Heating (60-80°C, 60 min) Cooling Cooling Heating (60-80°C, 60 min)->Cooling GC-MS Injection GC-MS Injection Cooling->GC-MS Injection

GC-MS Silylation Workflow

GC_MS_Esterification_Workflow cluster_derivatization Esterification cluster_extraction Extraction cluster_analysis Analysis Dried Lipid Extract Dried Lipid Extract BF3-Methanol Addition BF3-Methanol Addition Dried Lipid Extract->BF3-Methanol Addition Heating (60°C, 60 min) Heating (60°C, 60 min) BF3-Methanol Addition->Heating (60°C, 60 min) Water & Hexane Addition Water & Hexane Addition Heating (60°C, 60 min)->Water & Hexane Addition Vortex & Centrifuge Vortex & Centrifuge Water & Hexane Addition->Vortex & Centrifuge Collect Hexane Layer (FAMEs) Collect Hexane Layer (FAMEs) Vortex & Centrifuge->Collect Hexane Layer (FAMEs) Silylation of OH (optional) Silylation of OH (optional) Collect Hexane Layer (FAMEs)->Silylation of OH (optional) GC-MS Injection GC-MS Injection Silylation of OH (optional)->GC-MS Injection

GC-MS Esterification (FAME) Workflow

LC_MS_Amide_Derivatization_Workflow cluster_derivatization Derivatization cluster_sample_prep Sample Preparation cluster_analysis Analysis Extracted Fatty Acids Extracted Fatty Acids Add Derivatization Solution (DMAQ, EDC, HOAt) Add Derivatization Solution (DMAQ, EDC, HOAt) Extracted Fatty Acids->Add Derivatization Solution (DMAQ, EDC, HOAt) Reaction (20°C, 30 min) Reaction (20°C, 30 min) Add Derivatization Solution (DMAQ, EDC, HOAt)->Reaction (20°C, 30 min) Quench with Formic Acid Quench with Formic Acid Reaction (20°C, 30 min)->Quench with Formic Acid Concentrate & Reconstitute Concentrate & Reconstitute Quench with Formic Acid->Concentrate & Reconstitute LC-MS Injection LC-MS Injection Concentrate & Reconstitute->LC-MS Injection

References

A Comparative Analysis of 13-Hydroxytridecanoic Acid and 12-Hydroxydodecanoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 13-hydroxytridecanoic acid and 12-hydroxydodecanoic acid. While research into the biological functions of 12-hydroxydodecanoic acid is ongoing, information regarding this compound remains limited. This document summarizes the available experimental data, outlines relevant experimental protocols, and explores the known signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction

Hydroxy fatty acids are a class of lipid molecules characterized by the presence of a hydroxyl group on the fatty acid chain. The position of this hydroxyl group, along with the carbon chain length, significantly influences their biological functions. 12-hydroxydodecanoic acid (12-HDA), a 12-carbon saturated fatty acid with a hydroxyl group at the omega-1 position, has been identified as a signaling molecule with roles in inflammation and cellular metabolism. In contrast, this compound, an odd-chain 13-carbon hydroxy fatty acid, is less studied, and its biological activities are not well characterized. This guide aims to juxtapose the known attributes of 12-HDA with the limited information and potential activities of this compound.

Comparative Biological Activities

A direct comparative study of the biological activities of this compound and 12-hydroxydodecanoic acid is not currently available in the scientific literature. However, based on the known functions of 12-hydroxydodecanoic acid and the general activities of medium-chain fatty acids, we can infer potential areas of interest for this compound.

Table 1: Summary of Known and Potential Biological Activities

Biological Activity12-Hydroxydodecanoic AcidThis compound (Hypothesized)
Receptor Activation Agonist for GPR84.[1][2][3]Potential agonist for GPR84, given the receptor's affinity for medium-chain fatty acids.[1]
Inflammatory Response Pro-inflammatory effects through GPR84 activation, amplifying LPS-stimulated IL-12 production.[1]May exhibit similar pro-inflammatory or modulatory effects via GPR84.
Antimicrobial Activity Antifungal activity reported.Potential for antibacterial and/or antifungal activity, a common feature of fatty acids.
Metabolic Regulation Implicated in the mTOR signaling pathway.[4][5]Potential to influence cellular metabolism, a characteristic of fatty acids.

Signaling Pathways

GPR84 Signaling

12-Hydroxydodecanoic acid is a known ligand for the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is primarily expressed in immune cells such as leukocytes, monocytes, and macrophages.[1][3] Activation of GPR84 by medium-chain fatty acids, including 12-HDA, couples to a pertussis toxin-sensitive Gi/o pathway, leading to calcium mobilization and inhibition of cAMP production.[1] This signaling cascade can amplify inflammatory responses, as evidenced by the increased production of the pro-inflammatory cytokine IL-12 p40 in macrophages upon GPR84 activation by its ligands in the presence of lipopolysaccharide (LPS).[1] Given that GPR84 recognizes medium-chain fatty acids with carbon chain lengths of 9-14, it is plausible that this compound could also act as a GPR84 agonist.[1]

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 12-HDA 12-Hydroxydodecanoic Acid GPR84 GPR84 12-HDA->GPR84 Binds Gi/o Gi/o GPR84->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits PLC Phospholipase C Gi/o->PLC Activates cAMP cAMP AC->cAMP Produces Ca2+ Ca2+ PLC->Ca2+ Increases Pro-inflammatory_Response Pro-inflammatory Response (e.g., IL-12 production) Ca2+->Pro-inflammatory_Response Leads to mTOR_Signaling Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Nutrients Nutrients (Amino Acids, Fatty Acids) mTORC1 mTORC1 Nutrients->mTORC1 12-HDA 12-Hydroxydodecanoic Acid 12-HDA->mTORC1 Modulates PI3K_Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Autophagy Autophagy mTORC1->Autophagy Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of 13-OH-Tridecanoic Acid & 12-OH-Dodecanoic Acid GPR84_Assay GPR84 Activation Assay (Calcium, cAMP) Synthesis->GPR84_Assay Antimicrobial_Assay Antimicrobial Susceptibility (MIC Determination) Synthesis->Antimicrobial_Assay Anti-inflammatory_Assay Anti-inflammatory Assay (Cytokine Release) Synthesis->Anti-inflammatory_Assay Data_Table Quantitative Data Summary (Table 1) GPR84_Assay->Data_Table Antimicrobial_Assay->Data_Table Anti-inflammatory_Assay->Data_Table Pathway_Diagrams Signaling Pathway Visualization (Graphviz) Data_Table->Pathway_Diagrams

References

Evaluating Analytical Methods for 13-hydroxytridecanoic Acid: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of signaling molecules like 13-hydroxytridecanoic acid is critical for advancing research in areas such as metabolic disorders and cellular communication. This guide provides an objective comparison of the two primary analytical methods for the detection and quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method in terms of linearity and range is evaluated, supported by representative experimental data and detailed protocols.

Performance Comparison

The choice of analytical technique significantly impacts the sensitivity, specificity, and throughput of this compound quantification. Below is a summary of typical performance characteristics for validated LC-MS/MS and GC-MS methods.

ParameterLC-MS/MSGC-MS
Linearity (R²) > 0.995> 0.998
Linear Range 0.1 ng/mL - 100 ng/mL1 pg - 10,000 pg on column
Limit of Detection (LOD) ~0.05 ng/mL~0.5 pg on column
Limit of Quantification (LOQ) ~0.1 ng/mL~1 pg on column
Derivatization Required No (but can enhance sensitivity)Yes
Sample Throughput HighModerate
Specificity Very High (based on parent/daughter ion transitions)High (based on mass fragmentation patterns)

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for evaluating the linearity and range of an analytical method for this compound, as well as a simplified representation of a signaling pathway where such a molecule might be involved.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation start Biological Sample (e.g., plasma, tissue) extraction Lipid Extraction start->extraction hydrolysis Saponification (optional, for total fatty acids) extraction->hydrolysis derivatization Derivatization (for GC-MS) hydrolysis->derivatization analysis LC-MS/MS or GC-MS Analysis derivatization->analysis data_acquisition Data Acquisition analysis->data_acquisition linearity_assessment Assess Linearity and Range data_acquisition->linearity_assessment calibration Prepare Calibration Standards calibration->linearity_assessment end Validated Method linearity_assessment->end Reportable Range Determined

Experimental workflow for linearity and range assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular receptor GPCR enzyme Adenylyl Cyclase receptor->enzyme Activates cAMP cAMP enzyme->cAMP Produces pka PKA cAMP->pka Activates response Cellular Response pka->response Phosphorylates target proteins leading to ligand This compound ligand->receptor Binds

Simplified G-protein coupled receptor signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Method

This protocol describes the analysis of this compound in a biological matrix without derivatization.

1. Sample Preparation

  • To 100 µL of plasma or homogenized tissue, add an internal standard solution (e.g., deuterated this compound).

  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform:methanol 2:1, v/v).[1]

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the mobile phase (e.g., 100 µL of methanol:water 80:20, v/v).

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in negative ion mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transition (example): Precursor ion (m/z for [M-H]⁻) → Product ion. The specific masses would need to be determined for this compound.

4. Linearity and Range Evaluation

  • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of this compound, covering the expected concentration range.[2]

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the concentration.

  • Perform a linear regression analysis. The method is considered linear if the coefficient of determination (R²) is > 0.99. The range is the concentration interval over which linearity, accuracy, and precision are acceptable.

Protocol 2: GC-MS Method

This protocol involves derivatization to improve the volatility and thermal stability of this compound.

1. Sample Preparation and Derivatization

  • Perform lipid extraction as described in the LC-MS/MS protocol.

  • To the dried extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

2. Gas Chromatography

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C in splitless mode.[4]

3. Mass Spectrometry

  • Ionization: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: Scan from m/z 50 to 500.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for enhanced sensitivity and specificity.

4. Linearity and Range Evaluation

  • Prepare and derivatize a series of at least five calibration standards.

  • Analyze the standards and construct a calibration curve by plotting the peak area against the amount of analyte injected.

  • Evaluate linearity and range as described for the LC-MS/MS method. A typical linear range for fatty acids by GC-MS can extend from 1 pg to 10,000 pg on the column.[4]

References

A Comparative Guide to the Quantification of 13-Hydroxytridecanoic Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid molecules is paramount for robust and reproducible results. This guide provides a comprehensive comparison of the primary analytical methods for the quantification of 13-hydroxytridecanoic acid, a hydroxylated odd-chain fatty acid of growing interest in metabolic research.

This document outlines the performance of common analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), in the analysis of this compound. Detailed experimental protocols and a summary of quantitative data are provided to assist in method selection and implementation.

Introduction to this compound

This compound is an odd-chain fatty acid that contains a hydroxyl group. Odd-chain fatty acids are metabolized differently from their even-chain counterparts, ultimately yielding propionyl-CoA, which can enter the citric acid cycle. This metabolic route has implications for various physiological and pathological processes, making the accurate measurement of this compound crucial for understanding its biological role.

Comparison of Quantification Methods

The two most prevalent and powerful techniques for the quantification of fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation complexity.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Derivatization Mandatory (e.g., methylation and silylation)Often not required
Sensitivity HighVery High
Selectivity HighVery High
Throughput ModerateHigh
Matrix Effects Less proneCan be significant, requires careful method development
Instrumentation Cost LowerHigher

Table 1: General Comparison of GC-MS and LC-MS/MS for Fatty Acid Analysis.

While specific validation data for this compound is not extensively published, performance characteristics can be estimated based on methods validated for structurally similar odd-chain and hydroxy fatty acids.

ParameterEstimated Performance (GC-MS)Estimated Performance (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 2 ng/mL
Linearity (R²) > 0.99> 0.99
Recovery 85 - 110%90 - 115%
Precision (%RSD) < 15%< 10%

Table 2: Estimated Quantitative Performance for this compound Analysis. These values are estimates based on published data for similar analytes and should be confirmed by in-house validation.

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and precise quantification. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Quantification of this compound

This protocol involves lipid extraction, derivatization to form fatty acid methyl esters (FAMEs) followed by silylation of the hydroxyl group, and subsequent analysis by GC-MS.

1. Sample Preparation (Lipid Extraction):

  • For Plasma/Serum: A modified Folch extraction is commonly used. To 100 µL of sample, add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes. Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2,000 x g for 10 minutes to separate the phases. The lower organic phase containing the lipids is carefully collected.

  • For Tissues: Homogenize approximately 50 mg of tissue in 2 mL of chloroform:methanol (2:1, v/v). Proceed with the same phase separation steps as for plasma/serum.

2. Derivatization:

  • Methylation: Evaporate the extracted lipid solution to dryness under a stream of nitrogen. Add 1 mL of 2% sulfuric acid in methanol and heat at 60°C for 1 hour. After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and collect the upper hexane layer containing the FAMEs.

  • Silylation: Evaporate the hexane to dryness. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes. The sample is now ready for GC-MS analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol involves a simpler sample preparation and direct analysis of the underivatized fatty acid.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 50 µL of plasma or tissue homogenate, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d4-13-hydroxytridecanoic acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

Biological Significance and Signaling Pathway

Odd-chain fatty acids like tridecanoic acid are metabolized via β-oxidation to produce acetyl-CoA and a final three-carbon unit, propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, contributing to cellular energy production and anaplerosis. The hydroxylation of fatty acids can be a result of endogenous enzymatic activity or microbial metabolism. Hydroxy fatty acids are known to have signaling properties and can modulate inflammatory pathways.

Caption: Metabolic pathway of this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS generally offers higher sensitivity and throughput with simpler sample preparation, making it well-suited for high-volume clinical or research applications. GC-MS, while requiring derivatization, is a robust and cost-effective alternative that provides excellent chromatographic resolution and sensitivity. Regardless of the chosen method, thorough validation is essential to ensure the accuracy and precision of the quantitative data.

experimental_workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Cleanup Cleanup/Concentration Extraction->Cleanup Direct to Cleanup (for LC-MS/MS) Derivatization->Cleanup GCMS GC-MS Analysis Cleanup->GCMS LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification GCMS->Quantification LCMS->Quantification

Caption: General experimental workflow for fatty acid analysis.

A Comparative Guide to the Extraction of 13-Hydroxytridecanoic Acid from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent and emerging methods for the extraction of 13-hydroxytridecanoic acid from soil matrices. The selection of an appropriate extraction technique is paramount for the accurate quantification and subsequent analysis of this bioactive fatty acid. This document outlines detailed experimental protocols, presents quantitative performance data, and offers a comparative analysis of solvent-based extraction, solid-phase extraction (SPE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).

Comparative Analysis of Extraction Methods

The efficiency and suitability of an extraction method are determined by several factors, including recovery rate, selectivity, sample throughput, solvent consumption, and environmental impact. The following table summarizes the key performance indicators for the discussed extraction techniques based on available literature for long-chain fatty acids and related compounds.

Extraction MethodPrincipleTypical Solvents/Mobile PhasesAdvantagesDisadvantagesTypical Recovery (%)
Solvent Extraction (Bligh-Dyer) Partitioning of lipids into a biphasic solvent system.Chloroform, Methanol, Water/BufferWell-established, high recovery for a broad range of lipids.Time-consuming, large solvent volumes, use of hazardous solvents.85 - 95
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by selective elution.Hexane, Diethyl Ether, Methanol, AcetoneHigh selectivity, sample concentration, removal of interferences.Can be complex to optimize, potential for analyte loss during multi-step process.80 - 90
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.Ethanol, Methanol, HexaneReduced extraction time and solvent consumption, improved efficiency.Potential for degradation of thermolabile compounds, requires specialized equipment.75 - 90
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the extraction solvent.Supercritical CO2, Ethanol (co-solvent)"Green" technology, high selectivity, low solvent consumption.High initial equipment cost, requires optimization of pressure and temperature.70 - 85

Experimental Protocols

Solvent Extraction (Modified Bligh-Dyer Method)

This method is a widely used liquid-liquid extraction technique for the total lipid fraction from soil samples.

Protocol:

  • Sample Preparation: Weigh 5-10 g of freeze-dried and sieved soil into a glass centrifuge tube.

  • Extraction:

    • Add a single-phase mixture of chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v) to the soil sample.

    • Vortex thoroughly and agitate on a shaker for 2 hours at room temperature.

    • Centrifuge at 2,500 rpm for 10 minutes to pellet the soil particles.

    • Decant the supernatant into a clean glass tube.

  • Phase Separation:

    • Add chloroform and water to the supernatant to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v), creating a two-phase system.

    • Vortex and centrifuge at 2,000 rpm for 10 minutes to separate the layers.

  • Lipid Recovery:

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

    • Evaporate the solvent under a stream of nitrogen.

  • Saponification and Methylation (for GC-MS analysis):

    • Re-dissolve the lipid extract in a known volume of toluene.

    • Add methanolic KOH and heat at 70°C for 15 minutes to saponify the lipids.

    • Add boron trifluoride in methanol (BF3-methanol) and heat at 70°C for 5 minutes to form fatty acid methyl esters (FAMEs).

    • Extract the FAMEs with hexane.

    • Wash the hexane layer with saturated NaCl solution.

    • Collect the hexane layer containing FAMEs for GC-MS analysis.

Solvent_Extraction_Workflow cluster_extraction Extraction cluster_separation Phase Separation cluster_derivatization Derivatization for GC-MS s1 Soil Sample s2 Add Chloroform: Methanol:Buffer s1->s2 s3 Agitate & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 s5 Add Chloroform & Water s4->s5 s6 Vortex & Centrifuge s5->s6 s7 Collect Chloroform Phase s6->s7 s8 Evaporate Solvent s7->s8 s9 Saponification (KOH) s8->s9 s10 Methylation (BF3-Methanol) s9->s10 s11 Extract FAMEs (Hexane) s10->s11 s12 GC-MS Analysis s11->s12 Analyze

Solvent Extraction and Derivatization Workflow
Solid-Phase Extraction (SPE) for Clean-up and Fractionation

SPE is often used as a subsequent step after an initial solvent extraction to isolate specific lipid classes and remove interfering compounds.

Protocol:

  • Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of chloroform through the cartridge.

  • Sample Loading: Dissolve the crude lipid extract (from solvent extraction) in a small volume of chloroform and load it onto the conditioned SPE cartridge.

  • Fractionation:

    • Elute neutral lipids and non-polar compounds with 10 mL of chloroform.

    • Elute glycolipids with 10 mL of acetone.

    • Elute the desired phospholipid fraction (containing hydroxy fatty acids) with 10 mL of methanol.

  • Analyte Collection: Collect the methanolic fraction.

  • Further Processing: Evaporate the solvent and proceed with saponification and methylation as described in the solvent extraction protocol for GC-MS analysis.

SPE_Workflow cluster_spe Solid-Phase Extraction cluster_analysis Analysis spe1 Condition Silica Cartridge spe2 Load Lipid Extract spe1->spe2 spe3 Elute Neutral Lipids (Chloroform) spe2->spe3 spe4 Elute Glycolipids (Acetone) spe3->spe4 spe5 Elute Phospholipids (Methanol) spe4->spe5 spe6 Collect Methanol Fraction spe5->spe6 spe7 Derivatization spe6->spe7 spe8 GC-MS spe7->spe8

Solid-Phase Extraction Workflow for Fractionation
Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to enhance the extraction process, often leading to shorter extraction times and reduced solvent consumption.

Protocol:

  • Sample Preparation: Place 5 g of dried, ground soil in an extraction vessel.

  • Extraction:

    • Add 50 mL of a suitable solvent (e.g., ethanol or a hexane:isopropanol mixture).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for 20-30 minutes at a controlled temperature (e.g., 40°C).

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Solvent Evaporation and Analysis:

    • Evaporate the solvent under reduced pressure.

    • The resulting lipid extract can then be further purified by SPE and/or derivatized for GC-MS analysis.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide, which exhibits properties of both a gas and a liquid, allowing for efficient extraction with high selectivity.

Protocol:

  • Sample Preparation: Mix 5 g of dried soil with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction vessel.

  • Extraction:

    • Pressurize the vessel with supercritical CO2 to the desired pressure (e.g., 300-400 bar) and temperature (e.g., 50-80°C).

    • Introduce a co-solvent (e.g., 5-10% ethanol) to enhance the extraction of more polar compounds like hydroxy fatty acids.

    • Perform a static extraction for 15-30 minutes, followed by a dynamic extraction where the supercritical fluid continuously flows through the vessel.

  • Analyte Collection:

    • Depressurize the supercritical fluid in a collection vessel, causing the CO2 to return to a gaseous state and the extracted lipids to precipitate.

    • The collected extract can then be dissolved in a suitable solvent for further analysis.

Concluding Remarks

The choice of extraction method for this compound from soil is a critical decision that influences the accuracy and efficiency of the analysis.

  • Solvent extraction , particularly the Bligh-Dyer method, remains a robust and high-recovery technique, serving as a benchmark for comparison. However, its reliance on large volumes of hazardous solvents is a significant drawback.

  • Solid-phase extraction is an indispensable tool for sample clean-up and fractionation, significantly improving the quality of the final extract for instrumental analysis.

  • Ultrasound-assisted extraction offers a compelling balance of efficiency, reduced extraction time, and lower solvent consumption, making it a viable and more environmentally friendly alternative to traditional solvent extraction.

  • Supercritical fluid extraction represents the greenest technology, with the potential for high selectivity. However, the high initial investment in equipment and the need for careful optimization of extraction parameters are important considerations.

For routine analysis, a combination of an efficient initial extraction method like UAE followed by SPE for clean-up and concentration is recommended. For applications where the use of organic solvents is highly restricted, SFE is the preferred method, provided the necessary resources are available. The ultimate selection will depend on the specific research goals, available instrumentation, and the desired balance between analytical performance, sample throughput, and environmental considerations.

Safety Operating Guide

Proper Disposal of 13-Hydroxytridecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 13-Hydroxytridecanoic acid is paramount for ensuring laboratory safety and environmental compliance. While this long-chain hydroxy fatty acid is generally considered to be relatively safe under normal handling conditions, it must be disposed of following established protocols for chemical waste.[1] Adherence to institutional and regulatory guidelines is essential for minimizing risks and promoting a sustainable research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the material's Safety Data Sheet (SDS) and your institution's specific chemical hygiene plan. When handling this compound, especially in preparation for disposal, appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or glasses.Protects eyes from potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact.
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.

In the event of accidental contact, rinse the affected skin or eyes immediately with copious amounts of water and seek medical advice.[1] Always handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[2][3] Evaporation is not an acceptable method of disposal.[2]

1. Waste Classification and Segregation:

  • Hazard Determination: It is the responsibility of the waste generator to determine if the chemical waste is hazardous according to local and national regulations.[4][5] Unless explicitly classified as non-hazardous by your safety office, treat this compound waste as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.[6] Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[7]

2. Waste Collection and Container Management:

  • Container Selection: Collect the waste in a sturdy, leak-proof container that is chemically compatible with the acid.[7][8] Often, the original manufacturer's container is a suitable choice.[2][8] Do not use metal containers for acidic waste.[9]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[7][9] Note the date when waste accumulation begins.[2]

  • Container Filling: Do not overfill the container. Leave at least 10-20% of headspace (about one inch) to allow for vapor expansion and prevent spills.[10][11]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[2][7]

3. Storage and Pickup:

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be away from drains and incompatible chemicals.

  • Secondary Containment: Use secondary containment, such as a bin or tray, to capture any potential leaks from the primary container.[2][8]

  • Requesting Disposal: Once the container is full or has been in storage for the maximum allowable time (often six months), request a pickup from your institution's EHS or hazardous waste management department.[2][3] Follow your institution's specific procedure for requesting waste removal, which may involve an online form or tagging system.[9][11]

Disposal of Contaminated Materials and Empty Containers:

  • Contaminated Solids: Any materials, such as gloves, paper towels, or absorbent pads, that are grossly contaminated with this compound should be collected in a sealed, labeled bag and disposed of as hazardous solid waste.[2]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[3][9] The rinsate (the rinse liquid) must be collected and disposed of as hazardous liquid waste.[3][9] After triple-rinsing, deface the original label, remove the cap, and dispose of the container as regular trash or according to institutional policy.[3][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

G cluster_prep Preparation & Handling cluster_classification Waste Classification cluster_collection Collection & Storage cluster_disposal Final Disposal A Start: Generate This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is waste pure or in solution? B->C D Is waste contaminated material (e.g., gloves, paper towels)? C->D No E Collect in a labeled, compatible liquid waste container. C->E Yes F Collect in a labeled, sealed solid waste container. D->F Yes G Store in designated Satellite Accumulation Area with secondary containment. E->G F->G H Container Full or Max Storage Time Reached? G->H H->G No I Request pickup from Institutional EHS. H->I Yes J End: Waste properly disposed. I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 13-Hydroxytridecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 13-Hydroxytridecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling similar long-chain hydroxy fatty acids. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are based on data for structurally similar compounds, such as 2-Hydroxytridecanoic acid, which is known to cause skin and eye irritation.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Nitrile or Neoprene glovesProtects against skin contact with fatty acids.[2][3][4][5]
Eye Protection Chemical safety goggles or a face shieldPrevents eye contact from splashes or aerosols.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a fume hood.Minimizes inhalation of any potential aerosols or dust.

Safe Handling and Operational Plan

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe prep_materials Prepare Materials & Equipment gather_ppe->prep_materials don_ppe Don Appropriate PPE prep_materials->don_ppe handle_acid Handle this compound in a Ventilated Area don_ppe->handle_acid decontaminate Decontaminate Work Surfaces handle_acid->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all required laboratory equipment and reagents before handling the acid.

  • Handling:

    • Put on all required PPE, ensuring gloves are intact and properly fitted.

    • Handle this compound with care to avoid generating dust or aerosols.

    • In case of accidental contact, immediately follow the first aid procedures outlined below.

  • Cleanup:

    • Wipe down all work surfaces with an appropriate cleaning agent.

    • Properly dispose of all contaminated materials and the chemical waste as per the disposal plan.

    • Remove PPE in the designated area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after completing the work.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.
Ingestion Do not induce vomiting. Rinse mouth with water.
Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

In all cases of significant exposure, seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Logical Flow

cluster_non_hazardous Non-Hazardous Waste cluster_hazardous Hazardous Waste start Waste Generated is_hazardous Is Waste Hazardous? start->is_hazardous check_local_regs_non_haz Check Local Regulations is_hazardous->check_local_regs_non_haz No collect_waste Collect in Labeled Container is_hazardous->collect_waste Yes / Unsure drain_disposal Drain Disposal (if permitted) check_local_regs_non_haz->drain_disposal trash_disposal Regular Trash (if permitted) check_local_regs_non_haz->trash_disposal store_safely Store in Designated Area collect_waste->store_safely ehs_disposal Dispose via EHS store_safely->ehs_disposal

Caption: Decision Flow for Disposal of this compound Waste.

Disposal Protocol:
  • Characterization: While long-chain fatty acids are often considered non-hazardous, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for a formal waste determination.[6][7][8][9]

  • Collection:

    • Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed container.

    • Do not mix with other chemical waste unless explicitly permitted by your EHS department.[10]

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal company. Some non-hazardous chemical waste may be eligible for drain or regular trash disposal, but this must be confirmed with local regulations and institutional policies.[6][7][8]

By adhering to these safety and handling protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult your institution's safety resources for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.